Ethyl (3R)-3-aminobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R)-3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOOBJZIASBFF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl (3R)-3-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (3R)-3-aminobutanoate is a chiral ester of β-aminobutyric acid. As a functionalized small molecule, it serves as a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The stereochemistry at the C3 position is crucial for its specific interactions with biological targets, making the (3R)-enantiomer a compound of significant interest in medicinal chemistry and drug development.
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies.
Chemical Identity and Structure
A clear identification of the molecule is the first step in its characterization.
Caption: A workflow for determining equilibrium solubility via the shake-flask method.
Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, which is a key validation point for this protocol.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with an amino group like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at physiological pH.
Methodology: Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Caption: Workflow for determining the pKa of an amino-containing compound.
Expertise in Interpretation: The shape of the titration curve provides valuable information. A sharp inflection point indicates a well-defined equivalence point, leading to a more accurate pKa determination.
Significance of Physicochemical Properties in Drug Development
The physicochemical properties of this compound have profound implications for its potential as a drug or a drug intermediate.
-
Solubility and Lipophilicity (LogP): The balance between aqueous solubility and lipophilicity is crucial for oral absorption. A drug must be sufficiently soluble in the gastrointestinal fluids to dissolve, yet lipophilic enough to permeate the gut wall. The computed XLogP3 of -0.1 for this compound suggests it is a relatively hydrophilic molecule, which would favor good aqueous solubility but might present challenges for passive diffusion across biological membranes.
-
pKa and Ionization: The amino group of this compound will be protonated at physiological pH (around 7.4), rendering the molecule positively charged. This ionization state significantly influences its solubility, permeability, and interaction with biological targets. Ionized species are generally more water-soluble but less permeable across lipid membranes.
-
Hydrogen Bonding Capacity: The presence of one hydrogen bond donor (the amino group) and three acceptors (the two oxygen atoms of the ester and the nitrogen atom) allows this compound to interact with biological macromolecules through hydrogen bonds. These interactions are often key to the specificity and affinity of a drug for its target.
-
Molecular Weight: With a molecular weight of 131.17 g/mol , this compound adheres to Lipinski's rule of five (MW < 500), suggesting a higher likelihood of good oral bioavailability.
Synthesis and Spectral Characterization
A brief overview of a plausible synthetic route and expected spectral data is valuable for researchers.
Synthesis: A common method for the synthesis of amino acid esters is through the esterification of the corresponding amino acid. For this compound, this would involve the reaction of (3R)-3-aminobutanoic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or a strong acid like HCl.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a doublet for the methyl group at the chiral center, a multiplet for the proton at the chiral center, and a doublet of doublets for the methylene protons adjacent to the carbonyl group. The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including a signal for the carbonyl carbon of the ester at around 170-175 ppm.
-
FTIR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹. N-H stretching vibrations of the primary amine would be observed in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The physicochemical properties of this compound, including its molecular weight, computed lipophilicity, and hydrogen bonding capacity, suggest its potential as a valuable scaffold in drug design. While experimental data for the free base is not extensively available in the public domain, the properties of its hydrochloride salt and computational predictions provide a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a systematic approach to rigorously characterizing this and other novel chemical entities, a critical step in the journey from a promising molecule to a potential therapeutic agent.
References
An In-depth Technical Guide to Ethyl (3R)-3-aminobutanoate
Abstract
This technical guide provides a comprehensive overview of Ethyl (3R)-3-aminobutanoate (CAS No. 115880-49-4), a pivotal chiral building block in modern pharmaceutical and fine chemical synthesis. As a β-amino acid ester, its unique structural properties are instrumental in the development of novel therapeutics. This document details the compound's physicochemical properties, outlines robust methods for its stereoselective synthesis, provides validated analytical and quality control protocols, and explores its significant applications in drug development. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.
Introduction and Core Properties
This compound is a chiral organic compound belonging to the class of β-amino acid esters. Unlike their α-amino acid counterparts, β-amino acids possess a two-carbon separation between the amino and carboxyl functional groups, which imparts unique conformational properties and metabolic stability to molecules that incorporate them.[1] The "(3R)" designation specifies the stereochemistry at the chiral center, which is of paramount importance in pharmaceutical applications where enantiomeric purity is directly linked to therapeutic efficacy and safety.
This compound serves as a critical intermediate in the synthesis of a wide array of bioactive molecules and complex pharmaceutical agents.[2][3] Its utility stems from its ability to introduce a specific stereocenter and a flexible backbone structure, which can modulate the pharmacological profile of a parent drug.[4] Incorporating amino acid moieties can improve properties such as bioavailability, reduce toxicity, and enable targeted delivery.[5]
Physicochemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 115880-49-4 (for the (R)-enantiomer) | [6] |
| Alternate CAS | 146293-15-4 (for the hydrochloride salt) | [7] |
| Molecular Formula | C6H13NO2 | [6] |
| Molecular Weight | 131.17 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/solid | [7] |
| Boiling Point | 75-76 °C at 12 mmHg | [8] |
| Solubility | Soluble in water | [8] |
Stereoselective Synthesis: The Path to Enantiopurity
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient, stereoselective synthetic routes is a cornerstone of modern medicinal chemistry. Asymmetric hydrogenation stands out as one of the most powerful and industrially scalable methods to produce enantiomerically pure compounds like this compound.[9]
Key Synthetic Strategy: Asymmetric Hydrogenation
The most common and efficient pathway involves the asymmetric hydrogenation of a prochiral enamine or β-keto ester precursor. This process utilizes a transition metal catalyst, typically Ruthenium or Rhodium, complexed with a chiral ligand. The chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thereby yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[9]
The causality behind this choice is twofold:
-
High Enantioselectivity: Catalytic systems like Ru-BINAP are renowned for achieving excellent enantioselectivity (often >99% ee) for the hydrogenation of functionalized ketones and olefins.[9]
-
Atom Economy: Asymmetric hydrogenation is an environmentally friendly and economical approach, utilizing molecular hydrogen and generating minimal waste.[9]
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
Experimental Protocol: Asymmetric Hydrogenation of a β-Enamine Ester
This protocol is a representative example based on established principles of asymmetric hydrogenation.[9]
Objective: To synthesize this compound with high enantiomeric purity.
Materials:
-
N-Acylated β-enamine ester substrate
-
[RuCl((R)-BINAP)(p-cymene)]Cl catalyst
-
Ethanol (degassed, anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature control
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon).
-
Charging the Reactor: Under an inert atmosphere, charge the autoclave with the N-acylated β-enamine ester substrate (1.0 eq) and the Ru-catalyst (0.001 eq, S/C ratio of 1000).
-
Solvent Addition: Add degassed, anhydrous ethanol to achieve a suitable substrate concentration (e.g., 0.5 M).
-
Sealing and Purging: Seal the reactor. Purge the headspace with hydrogen gas three times to remove any residual inert gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing for substrate conversion via HPLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The resulting residue contains the N-acylated precursor to the target molecule.
-
Deprotection: Cleave the acyl protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the crude this compound.
-
Purification: Purify the crude product, typically by column chromatography or distillation, to obtain the final product with high chemical and enantiomeric purity.
Analytical and Quality Control (QC) Protocols
Ensuring the identity, purity, and enantiomeric excess of this compound is critical. A multi-pronged analytical approach is required, with High-Performance Liquid Chromatography (HPLC) being the cornerstone for chiral purity assessment.[10]
Chiral HPLC for Enantiomeric Excess (ee) Determination
Causality & Trustworthiness: Chiral HPLC is the gold standard for separating enantiomers.[10][11] The method's trustworthiness relies on a validated Chiral Stationary Phase (CSP) that exhibits differential interaction with the (R) and (S) enantiomers, leading to different retention times.[11] Polysaccharide-based CSPs are highly effective for separating amino acid esters.[12] For compounds lacking a strong chromophore, derivatization with an agent like NBD-Cl can be employed to enhance UV detection and improve resolution.[11]
Protocol: Chiral HPLC Analysis
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample. The (R) and (S) enantiomers will elute as separate peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Gas Chromatography (GC) for Purity and Residual Solvents
Causality & Trustworthiness: GC coupled with a Flame Ionization Detector (FID) is a robust technique for assessing the overall purity of volatile compounds and quantifying residual solvents from the synthesis.[13] Its reliability comes from the high resolving power of capillary columns and the sensitive, linear response of the FID. Derivatization may be required to improve the volatility and peak shape of the amino ester.[14]
Protocol: GC-FID Purity Analysis
-
Column: HP-5 (30m x 0.32mm ID, 0.25µm film thickness) or equivalent.
-
Carrier Gas: Hydrogen or Helium, constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temp 100 °C for 2 min, then ramp at 20 °C/min to 250 °C.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Ethanol).
-
Analysis: Inject the sample. Purity is determined by the area percent method, where the main peak area is compared to the total area of all peaks.
Structural Confirmation: NMR and Mass Spectrometry
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation by showing the chemical environment of all protons in the molecule. Key signals include the ethyl ester CH₂ and CH₃, the aminobutanoate backbone protons, and the amine proton.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray Ionization (ESI) will typically show the [M+H]⁺ ion.
Caption: A Self-Validating Quality Control Workflow.
Applications in Drug Development
The value of this compound is realized in its role as a chiral building block for Active Pharmaceutical Ingredients (APIs).[2] The β-amino acid structure is particularly significant.
Key Roles in Medicinal Chemistry:
-
Peptidomimetics: Peptides containing β-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved metabolic stability and longer in vivo half-lives.[4] This is a critical strategy for overcoming a major hurdle in peptide-based drug development.
-
Conformational Constraint: The additional methylene group in the backbone of β-amino acids provides unique conformational flexibility, allowing chemists to design molecules that can adopt specific secondary structures (e.g., helices, turns) to bind to biological targets with high affinity and selectivity.[1]
-
Scaffold for Small Molecules: Beyond peptides, the chiral amine and ester functionalities serve as versatile handles for constructing complex small-molecule drugs. It is a key intermediate for various therapeutic agents.[3][15] For example, similar structures are used in the synthesis of beta-agonist prodrugs and other bioactive compounds.[15]
The introduction of unnatural amino acids, like this β-amino ester, allows for the creation of molecules with enhanced stability, selectivity, and novel interaction capabilities, driving innovation in drug discovery.[]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
Safety & Hazard Information
| Hazard Statement | Precautionary Statement | Source(s) |
| Causes skin irritation. | P264: Wash hands thoroughly after handling. | [17] |
| Causes serious eye irritation. | P280: Wear protective gloves/eye protection. | [17] |
| May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [17][18] |
| Flammable liquid and vapor. | P261: Avoid breathing vapors. | [17] |
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[18]
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[17]
-
Use non-sparking tools and take measures to prevent static discharge, as vapors may be flammable.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
For long-term stability, especially for the hydrochloride salt, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its defined stereochemistry and unique β-amino acid structure provide a reliable and versatile platform for designing next-generation therapeutics with improved pharmacological properties. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is fundamental to leveraging its full potential in the research and drug development pipeline.
References
- CN105675783A - HPLC (high-performance liquid chromatography)
- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (URL: )
- CN107805205B - Preparation method of (R)
- 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride - Chem-Impex. (URL: )
- Technical Support Center: Chiral Separation of Aminobutyr
- CN110683960A - Synthesis method of (R)
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (URL: [Link])
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CAS 5303-65-1 | Ethyl 3-aminobutanoate - Oakwood Chemical. (URL: [Link])
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL: [Link])
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - ResearchGate. (URL: [Link])
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (URL: [Link])
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Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI. (URL: [Link])
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (URL: [Link])
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (URL: [Link])
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Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines - University of Liverpool. (URL: [Link])
-
Amino Acids in the Development of Prodrugs - PMC - PubMed Central. (URL: [Link])
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GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients - ResearchGate. (URL: [Link])
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Chiral HPLC Separations - Phenomenex. (URL: [Link])
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This compound | C6H13NO2 - PubChem. (URL: [Link])
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Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC with hydrogen. (URL: [Link])
-
Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber - International Journal of Engineering Research & Technology. (URL: [Link])
-
Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock. (URL: [Link])
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Ethyl (3R)-3-aminobutanoate molecular weight and formula
An In-depth Technical Guide to Ethyl (3R)-3-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) that require precise stereochemistry for their therapeutic efficacy. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering a technical resource for researchers and professionals in drug development and organic synthesis.
Core Molecular Attributes
This compound is the ethyl ester of (3R)-3-aminobutanoic acid. The presence of a chiral center at the C3 position is a key feature of this molecule, influencing its biological activity and making its enantiomerically pure form crucial for many applications.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][3] |
| CAS Number | 115880-49-4 | [1][3] |
| IUPAC Name | This compound | [3] |
Structural Representation
The three-dimensional arrangement of atoms in this compound is critical to its function as a chiral synthon.
Caption: 2D structure of this compound.
Physicochemical Properties and Safety
Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Oily substance | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [1] |
| Solubility | Soluble in water and ethanol; insoluble in ether and benzene (for the hydrochloride salt). | [5] |
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Synthesis and Manufacturing
The enantioselective synthesis of this compound is a key step in its production. A common method involves the esterification of (R)-3-aminobutyric acid.
A general synthetic approach is outlined below:
Sources
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- 3. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. biosynth.com [biosynth.com]
A Senior Application Scientist's Guide to the Solubility of Ethyl (3R)-3-aminobutanoate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl (3R)-3-aminobutanoate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a deeper understanding of the physicochemical principles that govern solubility. It combines theoretical underpinnings with detailed, field-proven experimental protocols. While extensive quantitative solubility data for this specific molecule is not widely published, this guide equips the practicing scientist with the necessary tools—both theoretical and practical—to predict, measure, and apply solubility data effectively in their work. We will explore the molecular characteristics of this compound, delve into the thermodynamics of dissolution, present a gold-standard experimental workflow for solubility determination, and discuss the critical role of solvent selection in pharmaceutical processes such as crystallization and purification.
The Central Role of this compound and its Solubility
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The efficiency of synthetic steps, purification processes, and ultimately the formulation of a drug product are all critically dependent on the solubility of its constituent molecules.[1][2] A thorough understanding of how this compound behaves in various organic solvents is therefore not merely academic; it is a cornerstone of rational process development and optimization.[3]
Molecular Profile of this compound
To understand its solubility, we must first understand the molecule itself. This compound possesses a combination of functional groups that dictate its interaction with different solvents.
-
Structure:
-
An ester group (-COOEt), which can act as a hydrogen bond acceptor.
-
A primary amine group (-NH2), which is a strong hydrogen bond donor and acceptor.
-
A chiral center at the C3 position, which can influence crystal packing and interactions with other chiral molecules.
-
An aliphatic backbone , which contributes to its non-polar character.
-
-
Physicochemical Properties:
The low logP value suggests a relatively hydrophilic nature, indicating that it is likely to have appreciable solubility in polar solvents. The presence of both hydrogen bond donor and acceptor sites implies that it will interact favorably with both protic and aprotic polar solvents.
The "Why" of Solubility: Theoretical Principles
The adage "like dissolves like" is a useful starting point, but a deeper, more quantitative understanding is required for scientific applications. The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy of mixing.
Thermodynamics of Dissolution
The process of dissolution can be broken down into three conceptual steps:
-
Overcoming the Solute's Lattice Energy (Endothermic): Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.
-
Breaking Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions (Exothermic): Energy is released when the solute molecule forms new interactions with the solvent molecules.[5]
The overall enthalpy of solution can be either endothermic (absorbs heat) or exothermic (releases heat).[5] According to Le Châtelier's Principle, for an endothermic dissolution, increasing the temperature will increase solubility.[6]
A Predictive Tool: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) offer a more nuanced approach than single-parameter polarity scales by dividing the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
Experimental Determination of Solubility: A Self-Validating Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method .[11][12] This method is reliable and, when performed correctly, provides highly accurate data. The following protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.
The Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique like GC or NMR)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time. To ensure equilibrium is reached, a time-course study is essential. For example, take measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.[12]
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step is critical to prevent artificially high results.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100g of solvent, or mol/L.
Workflow Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Practical Applications in Drug Development
Solubility data is not an end in itself but a critical input for process design.
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for effective purification by crystallization. [13]Ideally, a solvent is chosen in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. This allows for high recovery of the purified solid upon cooling. [14]Information from synthesis and purification procedures for related compounds suggests that solvents like ethanol, ethyl acetate, and toluene are commonly used, indicating a balance of solubility properties that can be exploited for crystallization.
-
Reaction Chemistry: The choice of solvent can dictate whether a reaction proceeds in a homogeneous or heterogeneous manner, affecting reaction rates and impurity profiles. Knowing the solubility of this compound allows for the selection of solvents that ensure all reactants are in the solution phase if required.
Conclusion: A Framework for the Practicing Scientist
While a comprehensive public database of solubility for this compound in a wide array of organic solvents is currently lacking, this guide provides the essential intellectual and methodological framework to address this gap. By understanding the molecule's inherent physicochemical properties, applying the principles of thermodynamics and Hansen Solubility Parameters, and executing robust experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data needed for their specific applications. This knowledge empowers scientists to make informed decisions in solvent selection, leading to more efficient and effective process development, purification, and formulation in the journey of drug discovery and development.
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An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl (3R)-3-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Structural Imperative of a Chiral Building Block
Ethyl (3R)-3-aminobutanoate is a chiral ester of significant interest in the pharmaceutical and fine chemical industries. As a key building block, its specific three-dimensional atomic arrangement—its crystal structure—is not merely an academic curiosity. This structure dictates the molecule's physical and chemical properties, including its stability, solubility, and how it interacts with other chiral molecules, such as biological targets.[1][2] For drug development professionals, a precise understanding of the crystal structure is fundamental to designing new active pharmaceutical ingredients (APIs), controlling polymorphism, and ensuring the stereochemical purity of a final product.[1][3][4]
This guide, crafted from the perspective of a Senior Application Scientist, eschews a rigid template to provide a logical, causality-driven walkthrough of the entire crystal structure analysis workflow. We will proceed from the foundational—and often most challenging—step of growing high-quality single crystals to the final, critical interpretation of the crystallographic data. Every protocol is presented as a self-validating system, emphasizing the rationale behind each experimental choice to ensure technical accuracy and trustworthiness.
Part 1: The Foundation – The Art and Science of Crystallization
The journey to a crystal structure begins not at the diffractometer, but at the lab bench. The quality of the final structural model is directly contingent on the quality of the single crystal from which the data is collected.[5] For a small, flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.5 mm with no visible flaws—is the primary bottleneck.[5][6]
Understanding the Molecule
Success in crystallization is predicated on understanding the analyte's physicochemical properties. This compound possesses key functional groups that govern its intermolecular interactions: an amine group (a hydrogen bond donor), an ester group (a hydrogen bond acceptor), and an ethyl chain that introduces lipophilicity. In its zwitterionic form or as a hydrochloride salt, strong coulombic and hydrogen-bonding interactions will dominate its crystal packing.[7]
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C₆H₁₃NO₂ | Relatively small, light-atom molecule. |
| Molecular Weight | 131.17 g/mol [8] | Low molecular weight. |
| Key Functional Groups | Amine (NH₂), Ester (COOEt) | Strong potential for N-H···O hydrogen bonding, which is crucial for forming an ordered crystal lattice.[9][10] |
| Chirality | (R)-enantiomer | The molecule will crystallize in a non-centrosymmetric ("chiral") space group. |
| Expected Form | Often supplied as a liquid or a hydrochloride salt (solid). | The free base is a liquid at room temperature, making crystallization challenging. The hydrochloride salt is a solid and generally easier to crystallize. |
Crystallization Screening: A Multi-pronged Approach
There is no universal solvent or method for crystallization.[11] A systematic screening of various conditions is essential. The goal is to identify a solvent or solvent system in which the compound is sparingly soluble and to approach supersaturation at a very slow, controlled rate. Rapid precipitation leads to amorphous powder or poor-quality microcrystals.[11]
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Decision workflow for crystallization screening.
Experimental Protocol: Vapor Diffusion (Sitting Drop)
This technique is highly effective for small quantities of material as it allows for a very slow and controlled approach to supersaturation.[11][12]
-
Preparation of Solutions:
-
Prepare a nearly saturated solution of this compound hydrochloride in a "good" solvent (e.g., 10-20 mg in 0.5 mL of ethanol). This is the sample solution.
-
Ensure the solution is clear and free of particulate matter by filtering it through a syringe filter if necessary.
-
-
Setup:
-
In the outer reservoir of a crystallization well or a large vial, place 1-2 mL of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). The anti-solvent must be more volatile than the sample's solvent.[11]
-
Pipette a small drop (5-20 µL) of the sample solution onto the sitting drop post (or into a smaller, open inner vial).
-
Seal the well or vial tightly to create a closed system.
-
-
Mechanism & Incubation:
-
The more volatile anti-solvent in the reservoir will slowly vaporize and diffuse into the less volatile solvent of the sample drop.[12]
-
This gradual diffusion reduces the solubility of the compound in the drop, slowly pushing it toward supersaturation and, ideally, nucleation and crystal growth.
-
Place the sealed container in a vibration-free location (e.g., a quiet cupboard or refrigerator) and leave it undisturbed for several days to weeks.
-
-
Monitoring:
-
Periodically inspect the drop under a microscope without disturbing the setup. Look for the formation of clear, well-defined single crystals with sharp edges.[5]
-
Part 2: Data Acquisition – Probing the Crystal with X-rays
Once a suitable single crystal is obtained, the next step is to measure how it diffracts X-rays. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[13]
Core Principles
A crystal acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays strikes the crystal, it is scattered by the electrons of the atoms. Due to the periodic arrangement of atoms in the crystal lattice, most scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, producing a diffracted beam of high intensity. The angles and intensities of these diffracted beams contain all the information about the crystal's internal structure.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a high-quality single crystal that is transparent and free of cracks or defects.[5]
-
Carefully pick up the crystal using a cryo-loop, which is a microscopic loop made of a material with low X-ray scattering.[14] A small amount of cryoprotectant oil (e.g., Paratone-N) is used to adhere the crystal to the loop.
-
The loop is then attached to a goniometer head on the diffractometer.
-
-
Cryo-cooling:
-
The mounted crystal is immediately flash-cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas.
-
Causality: This is a critical step. Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles (higher resolution data). It also protects the crystal from radiation damage from the high-intensity X-ray beam.
-
-
Data Collection Strategy:
-
A modern diffractometer, equipped with a sensitive area detector, is used.[14] The instrument's software will first collect a few initial frames to determine the crystal's unit cell dimensions and orientation on the goniometer.[14]
-
Based on the determined Bravais lattice, the software devises an automated strategy to rotate the crystal through a series of angles, ensuring that a complete and redundant dataset of diffraction intensities is collected.[14]
-
For this compound, using a copper (Cu) X-ray source is advantageous. Its longer wavelength (λ ≈ 1.54 Å) enhances the anomalous scattering effect, which is crucial for determining the absolute configuration of the chiral center.[14]
-
-
Data Processing:
-
After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection, correcting for experimental factors (like absorption and detector response), and generating a final reflection file (an .hkl file) that lists the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection.
-
Part 3: Unveiling the Structure – From Data to Model
With a processed data file, the computational work of solving and refining the crystal structure begins. This process transforms the list of diffraction intensities into a final, validated 3D atomic model.
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: The iterative cycle of crystal structure solution and refinement.
Structure Solution and Refinement Protocol
Software such as SHELX (or integrated platforms like Olex2) is the industry standard for this process.[15]
-
Structure Solution: The first step is to solve the "phase problem." While we can measure the intensities of the diffracted waves, their phases are lost. Structure solution programs use statistical methods (Direct Methods or Dual-Space methods) to calculate a set of initial phases, which are then used to generate an initial electron density map. From this map, a preliminary atomic model can be built.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.
-
Least-Squares Minimization: The parameters of the model—atomic coordinates (x, y, z) and atomic displacement parameters (which model thermal vibration)—are adjusted to minimize the difference between observed and calculated structure factor amplitudes.
-
Difference Fourier Maps: After each refinement cycle, a difference map is calculated. This map shows regions where the model has too much or too little electron density. Positive peaks indicate missing atoms (like hydrogen atoms), while negative peaks suggest misplaced or incorrect atoms. These maps are used to complete and correct the model.
-
-
Validation and Absolute Configuration:
-
Trustworthiness Check: The quality of the final model is assessed using several metrics. The R1 factor is a measure of the agreement between observed and calculated structure factors; a value below 5% is excellent for small molecules. The Goodness of Fit (GOF) should be close to 1.0.
-
Determining Chirality (The Flack Parameter): For a chiral molecule like this compound, it is essential to determine its absolute configuration. This is achieved by analyzing the effects of anomalous scattering in the diffraction data. The Flack parameter is a crucial value refined during this process.[16][17] A Flack parameter that refines to a value close to 0 with a small standard uncertainty confirms that the assigned (R)-configuration is correct. A value close to 1 would indicate that the opposite, (S)-configuration, is correct.[18]
-
| Parameter | Ideal Value | Significance |
| R1 | < 0.05 | Indicates excellent agreement between the model and experimental data. |
| wR2 | < 0.15 | A weighted R-factor based on all data; provides a more robust quality measure. |
| Goodness-of-Fit (GOF) | ~ 1.0 | A value near 1.0 indicates that the model accurately fits the data and is correctly weighted. |
| Flack Parameter | ~ 0.0(2) | A value of 0 with a low standard uncertainty (e.g., ±0.2) authoritatively confirms the correct absolute configuration.[16][17] |
| Max Residual Peak/Hole | < ±0.5 e⁻/ų | Shows that the final difference electron density map is essentially flat, with no significant unmodeled features. |
Part 4: Interpreting the Results – From Data to Insight
The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF). This file contains the atomic coordinates, unit cell parameters, and all other relevant experimental and structural information. This data provides invaluable insights for drug development.
Molecular Geometry
The CIF allows for the precise determination of all bond lengths, bond angles, and torsion angles within the molecule. This information confirms the expected molecular connectivity and reveals the molecule's preferred conformation in the solid state. For flexible molecules, this can highlight low-energy conformations that may be relevant for receptor binding.
Intermolecular Interactions and Crystal Packing
Analysis of the crystal packing reveals how the molecules arrange themselves to form a stable lattice. For this compound, one would expect to see a network of intermolecular hydrogen bonds, likely involving the amine group's hydrogen atoms donating to the ester carbonyl oxygen atoms of neighboring molecules (N-H···O=C).[9][10] Understanding these interactions is critical for:
-
Polymorph Prediction: Different packing arrangements (polymorphs) can have different stabilities and solubilities, a major concern in drug development.[3]
-
Rational Drug Design: Visualizing how the molecule uses its hydrogen bond donors and acceptors can inform the design of new molecules with improved binding affinity to a protein target.[19]
The definitive three-dimensional structure of this compound provides an unambiguous foundation for all subsequent research and development activities, transforming a simple chiral building block into a well-understood molecular entity.
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Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. PubMed. Retrieved from [Link]
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discovery and natural occurrence of beta-amino acids
An In-depth Technical Guide to the Discovery and Natural Occurrence of β-Amino Acids
Introduction: Beyond the Proteome
For decades, the landscape of biochemistry has been dominated by the 22 proteinogenic α-amino acids, the fundamental building blocks of proteins. However, existing in parallel is a fascinating and structurally diverse class of molecules: the β-amino acids. These isomers, in which the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group, are not incorporated into proteins via ribosomal synthesis. Yet, they are far from biological curiosities. Nature has harnessed their unique structural properties to create a vast arsenal of secondary metabolites with potent biological activities.
The additional carbon in their backbone grants β-amino acids increased conformational flexibility and, crucially, confers remarkable resistance to degradation by proteases.[1][2] This intrinsic stability makes them highly attractive scaffolds for drug development, driving significant research into their natural sources, biosynthesis, and potential applications. This guide provides a technical overview of the discovery and natural occurrence of β-amino acids, offering field-proven insights for researchers, scientists, and drug development professionals.
Caption: General structures of α- and β-amino acids.
Part 1: The Genesis of a Field - A Historical Perspective
The story of β-amino acids is intrinsically linked to the broader history of amino acid discovery, which began in the early 19th century.[3][4] While chemists like Louis-Nicolas Vauquelin and Henri Braconnot were isolating the first α-amino acids from natural sources like asparagus and gelatin, the discovery of their β-counterparts would come later.[3][4]
The first identified β-amino acid was, fittingly, the simplest: β-alanine. It was discovered in the early 20th century as a constituent of carnosine, a dipeptide found in abundance in muscle tissue.[5] However, for much of the century, β-amino acids remained a niche area of study. A significant turning point came in 1996 with the first chemical synthesis of peptides composed solely of β-amino acids.[1] This breakthrough demonstrated their ability to form stable, predictable secondary structures (foldamers), igniting widespread interest in their potential as peptidomimetics in drug design.[1]
Caption: Timeline of key milestones in β-amino acid research.
Part 2: Nature's Reservoir - The Widespread Occurrence of β-Amino Acids
Contrary to the exclusive role of α-amino acids in protein synthesis, β-amino acids are primarily found as components of secondary metabolites across virtually all domains of life.[6] Bacteria, fungi, plants, and marine organisms frequently incorporate these building blocks into complex natural products, many of which possess potent pharmacological activities.[6]
-
Microorganisms: The microbial world is a prolific source of β-amino acid-containing compounds. They are key precursors in the biosynthesis of β-lactam antibiotics like penicillin and are integral components of numerous bioactive molecules, including the antifungal agent cispentacin and toxins such as microcystin.[1][7][8]
-
Plants: A variety of β-amino acids have been isolated from plants. For instance, the (2S,3R) antipode of homoproline has been found in Nicotiana tabacum (tobacco).[6] They also form the backbone of certain alkaloids and can be found in neurotoxic compounds like l-β-methylaminoalanine (BMAA), which has been linked to neurodegenerative diseases.[6][9]
-
Marine Organisms: Marine environments, particularly sponges and cyanobacteria, are rich sources of unique natural products. Many of these, such as depsipeptides, incorporate β-amino acids into their complex macrocyclic structures.[10][11] These compounds often exhibit significant cytotoxicity, making them of interest in cancer research.[11]
-
Animals and Humans: The most prominent example in animals is β-alanine, which is a key component of the dipeptides carnosine and anserine, found in high concentrations in muscle and brain tissue.[5][12] These dipeptides act as pH buffers and antioxidants.[12]
Table 1: Selected Naturally Occurring β-Amino Acids and Their Sources
| β-Amino Acid Derivative | Natural Source(s) | Associated Bioactive Compound(s) | Noted Biological Activity |
| β-Alanine | Animals (muscle tissue), various microorganisms | Carnosine, Anserine, Pantothenic acid | pH buffering, Antioxidant[12], Essential nutrient[13] |
| (R)-3-Aminobutanoic acid | Penicillium species | Precursor to β-lactam antibiotics | Antibacterial[8] |
| β-Leucine | Cyanobacteria, Fungi | Iturins, Microcystins | Antifungal, Hepatotoxic[6] |
| β-Phenylalanine | Streptomyces species, Marine sponges | Paclitaxel (Taxol) | Anticancer[1] |
| β-Tyrosine | Marine sponges | Jasplakinolide | Antifungal, Insecticidal[12] |
| β-Lysine | Streptomyces species | Streptothricin | Antibiotic[13] |
| Homoproline | Nicotiana tabacum, Marine sponges | Neamphamide A | Cytotoxic[6] |
Part 3: The Blueprint of Life - Biosynthesis and Biological Significance
The enzymatic pathways that produce β-amino acids are distinct from the well-trodden routes of α-amino acid metabolism. Understanding these pathways is critical for harnessing them through biosynthetic engineering to create novel compounds.[14]
Mechanisms of Biosynthesis
There are two primary mechanisms for the biosynthesis of β-amino acids in nature:
-
Conversion from α-Amino Acids: The most common route involves the enzymatic rearrangement of an α-amino acid. A key class of enzymes responsible for this are the amino-mutases , which catalyze the migration of the amino group from the α-carbon to the β-carbon.
-
De Novo Synthesis: In this pathway, the β-amino acid skeleton is built from smaller precursors. This can involve processes like the Michael addition of ammonia to an α,β-unsaturated carboxylate or the transamination of a β-keto acid.[15]
Caption: Simplified schematic of β-amino acid biosynthesis.
The Significance of Being Different
The unique structural properties of β-amino acids translate into significant biological advantages, particularly for the organisms that produce them and for scientists seeking to design new drugs:
-
Proteolytic Resistance: The altered backbone of peptides containing β-amino acids prevents recognition and cleavage by proteases, dramatically increasing their in vivo half-life compared to their α-peptide counterparts.[1][13] This is a paramount advantage in drug design.
-
Structural Scaffolding: β-amino acids are potent inducers of stable secondary structures, such as helices and turns, even in short peptide sequences.[1] This allows for the creation of rigid, conformationally-defined molecules (foldamers) that can mimic the structures of larger proteins to inhibit protein-protein interactions.
-
Bioactivity: As integral parts of natural products, they are directly responsible for the biological activities of numerous compounds, ranging from antimicrobial and antifungal to anticancer and neurotoxic effects.[7][8]
Part 4: From Source to Spectrometer - A Practical Guide to Isolation and Analysis
The identification and quantification of β-amino acids from complex natural matrices is a non-trivial task that requires robust and validated methodologies. The choice of protocol is dictated by the physicochemical properties of the target analyte and the nature of the sample matrix.
Causality in Experimental Design: Why We Choose Our Methods
As a senior application scientist, the rationale behind each step is as important as the step itself. For a hypothetical project aiming to isolate a moderately polar, novel β-amino acid from a plant leaf matrix, the experimental design would be as follows:
-
Extraction Solvent Choice: The goal is to efficiently extract the analyte while minimizing co-extraction of interfering compounds. A polar solvent system, such as 80% methanol in water, is chosen. Methanol is effective at disrupting plant cell walls and solubilizing a wide range of polar to moderately polar metabolites. The water component ensures the extraction of highly polar compounds. Using a pure organic solvent might fail to extract the target, while pure water would be inefficient at cell lysis and would extract an overwhelming amount of sugars and other primary metabolites.
-
Purification Strategy: The crude extract is a complex mixture. A multi-step purification is necessary. We employ Solid-Phase Extraction (SPE) as a rapid and effective cleanup method. A mixed-mode cation exchange SPE cartridge is selected. At a neutral pH, the amino group of the β-amino acid will be protonated (positive charge), allowing it to bind to the negatively charged sorbent, while neutral compounds like sugars and non-polar compounds like lipids are washed away. The analyte can then be selectively eluted by changing the pH or increasing the ionic strength of the elution solvent. This provides a significant cleanup and enrichment factor that is crucial for downstream analysis.
-
Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.[16] HPLC provides the necessary chromatographic separation from isomers and other closely related compounds. Reversed-phase chromatography is a common choice, often requiring an ion-pairing agent for better retention of these polar molecules. The mass spectrometer provides two critical layers of confirmation: the mass-to-charge ratio (m/z) of the parent ion and the specific fragmentation pattern of that ion (MS/MS). This high degree of selectivity allows for confident identification and accurate quantification even at trace levels. Derivatization, which is often required for Gas Chromatography (GC), can typically be avoided, simplifying the workflow.[17]
Experimental Protocol: A Self-Validating Workflow for β-Amino Acid Quantification
This protocol outlines a validated method for the extraction, purification, and analysis of a target β-amino acid from a plant leaf sample.
1. Sample Preparation & Homogenization 1.1. Harvest fresh plant leaves and immediately flash-freeze in liquid nitrogen to quench metabolic activity. 1.2. Lyophilize (freeze-dry) the tissue to a constant weight. Record the dry weight. 1.3. Grind the dried tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic mill. 1.4. Self-Validation: Prepare a "matrix blank" by using a plant known not to contain the target analyte and a "spiked matrix" by adding a known amount of an analytical standard of the target β-amino acid to the blank matrix powder. These will be processed alongside the unknown samples to assess recovery and matrix effects.
2. Extraction 2.1. Weigh 100 mg of dried powder into a 2 mL microcentrifuge tube. 2.2. Add 1.5 mL of pre-chilled 80% methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte). The internal standard is critical for correcting for losses during sample preparation and for variations in instrument response. 2.3. Vortex thoroughly for 1 minute. 2.4. Sonicate in a chilled water bath for 20 minutes. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant to a new tube. This is the crude extract.
3. Solid-Phase Extraction (SPE) Purification 3.1. Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg sorbent mass) by washing sequentially with 2 mL methanol, followed by 2 mL of water. 3.2. Load the 1.5 mL crude extract onto the cartridge. 3.3. Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and acidic interferents. 3.4. Wash the cartridge with 2 mL of methanol to remove non-polar interferents. 3.5. Elute the target β-amino acid with 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amino group, releasing it from the sorbent. 3.6. Dry the eluate under a gentle stream of nitrogen gas. 3.7. Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase for analysis.
4. HPLC-MS/MS Analysis 4.1. Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer. 4.2. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). 4.3. Mobile Phase A: 0.1% Formic Acid in Water. 4.4. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. 4.5. Gradient: A suitable gradient from 5% B to 95% B over 10 minutes to resolve the analyte from other compounds. 4.6. Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for the analyte and one for the internal standard to ensure unambiguous identification and quantification. 4.7. Quantification: Create a calibration curve using serial dilutions of the analytical standard (with a constant concentration of the internal standard). Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration in the unknown samples is determined by interpolating their area ratios onto this curve.
Caption: Experimental workflow for β-amino acid analysis.
Conclusion
The study of β-amino acids has transitioned from an academic curiosity to a vibrant and essential field within medicinal chemistry and natural products research. Their widespread natural occurrence, unique biosynthetic origins, and inherent proteolytic stability make them privileged structures for the development of next-generation therapeutics.[18] As analytical techniques become more sensitive and biosynthetic engineering tools more sophisticated, our ability to discover, characterize, and utilize these versatile building blocks will continue to expand, opening new avenues for tackling challenges in human health.
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theoretical calculations of Ethyl (3R)-3-aminobutanoate conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of Ethyl (3R)-3-aminobutanoate
Authored by a Senior Application Scientist
Abstract
The three-dimensional conformation of a chiral molecule is intrinsically linked to its biological activity, reactivity, and physical properties. For drug development professionals and researchers, understanding the conformational landscape of a molecule like this compound—a key chiral building block—is not merely academic; it is a prerequisite for rational design and optimization. This guide provides a comprehensive, field-proven framework for the theoretical calculation of its conformational space. We move beyond a simple list of instructions, delving into the causality behind methodological choices to equip scientists with a robust, self-validating workflow that integrates molecular mechanics (MM) and quantum mechanics (QM) for a balance of computational efficiency and high accuracy.
The "Why": Foundational Principles of Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1] These different arrangements, or conformers, are not isomers, as they are different states of the same molecule. The relative stability of these conformers is dictated by their potential energy, with lower energy conformers being more stable and thus more populated at equilibrium.[1]
Several factors contribute to the potential energy of a conformer and drive the molecule to adopt specific shapes:
-
Torsional Strain: This arises from the repulsion between electron clouds in bonds on adjacent atoms. It is minimized in a "staggered" arrangement and maximized in an "eclipsed" one.[2]
-
Steric Interactions: This is the repulsive force that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same volume of space.[1]
-
Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds, can significantly stabilize certain conformations. In this compound, a hydrogen bond between the amino group (donor) and the carbonyl oxygen (acceptor) is a critical possibility that must be investigated.
For a flexible molecule like this compound, with several rotatable single bonds, the potential energy surface (PES) is complex, featuring numerous local energy minima (stable conformers) and transition states. The goal of a theoretical conformational analysis is to efficiently locate the global minimum and other low-energy conformers that are likely to be relevant under experimental conditions.
The Strategic Workflow: A Hierarchical Approach to Accuracy and Efficiency
A brute-force quantum mechanical search of the entire conformational space is computationally prohibitive for all but the simplest molecules.[3] Therefore, a hierarchical workflow that combines the speed of molecular mechanics with the accuracy of quantum mechanics is the industry-standard, cost-effective strategy.[4]
This multi-level approach ensures that the vast, high-energy conformational space is rapidly filtered, allowing precious computational resources to be focused on a smaller set of promising, low-energy candidates.[5]
Caption: Hierarchical workflow for conformational analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the complete computational procedure for determining the low-energy conformers of this compound.
Step 1: Initial Structure Generation
-
Action: Construct the 2D structure of this compound.
-
Tool: Use any chemical drawing software (e.g., ChemDraw, MarvinSketch) or build directly in a molecular modeling program.
-
Conversion: Convert the 2D representation into an initial 3D structure. Most modeling programs (e.g., Avogadro, Maestro, VEGA ZZ) can perform this conversion, generating a plausible, but not yet optimized, 3D geometry.[6]
-
Rationale: This step provides the starting point for the conformational search. The initial geometry does not need to be perfect, as the subsequent search will explore rotations around the bonds.
Step 2: Molecular Mechanics (MM) Conformational Search
-
Objective: To rapidly explore the potential energy surface and identify a large set of possible conformers.
-
Software: Utilize computational chemistry software with robust conformational search modules, such as MacroModel (Schrödinger), Spartan, or open-source alternatives like RDKit combined with an energy minimizer.[7][8]
-
Force Field Selection:
-
Choose a modern, well-parameterized force field suitable for organic molecules. The Merck Molecular Force Field (MMFF94) and OPLS (Optimized Potentials for Liquid Simulations) family (e.g., OPLS3e) are excellent choices.[7][9]
-
Causality: These force fields are specifically designed to accurately reproduce the geometries and relative energies of a wide range of organic functional groups, including the ester and amine present in the target molecule.[10]
-
-
Search Algorithm:
-
Employ a mixed torsional/low-mode sampling or a systematic search algorithm.[7]
-
Define the rotatable bonds. For this compound, these are primarily the C-C single bonds in the butyl chain and the C-O bond of the ester.
-
-
Execution:
-
Perform a comprehensive search, generating thousands of initial conformers (e.g., 10,000 steps).[7]
-
For each generated structure, perform an energy minimization using the selected force field.
-
Collect all unique, minimized conformers.
-
Step 3: Selection of Candidates for QM Refinement
-
Objective: To select a manageable subset of the most promising conformers for higher-level, more accurate calculations.
-
Procedure:
-
Align all conformers and remove duplicates based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
Rank the unique conformers by their relative MM potential energy.
-
Apply an energy window cutoff. Select all conformers within a certain energy of the global minimum found by the MM search (e.g., 12-21 kJ/mol or 3-5 kcal/mol).[7]
-
Caption: Decision gate for conformer selection.
Step 4: Quantum Mechanics (QM) Optimization and Analysis
-
Objective: To obtain highly accurate geometries and relative energies for the selected low-energy conformers.
-
Method Selection:
-
Theory: Density Functional Theory (DFT) is the method of choice, offering an excellent balance of accuracy and computational cost for organic molecules.[3][4] The B3LYP functional is a robust and widely used starting point.[11] Functionals like M06-2X can also be considered as they often perform well for systems with non-covalent interactions.[3]
-
Basis Set: A Pople-style basis set like 6-31G* is typically sufficient for geometry optimization.[3]
-
-
Solvent Effects:
-
Biological processes and chemical reactions usually occur in solution. The conformation of a molecule can be highly dependent on the solvent.
-
Method: Include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the bulk electrostatic effects of a solvent (e.g., water, chloroform).[12]
-
-
Execution:
-
For each selected conformer, perform a full geometry optimization using the chosen DFT method, basis set, and solvent model.
-
Self-Validation: After optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.
-
-
Energy Refinement (Optional but Recommended):
Data Presentation and Interpretation
Relative Energies and Boltzmann Population
The relative Gibbs free energies (ΔG), obtained from the frequency calculations, are used to calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
Table 1: Theoretical Conformational Data for this compound (Illustrative)
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (N-C3-C2-C1, °) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|
| Conf-1 | 0.00 | 0.00 | -65.2 | 75.3 |
| Conf-2 | 0.85 | 0.92 | 175.8 | 19.1 |
| Conf-3 | 1.50 | 1.45 | 58.9 | 5.6 |
| Conf-4 | 3.10 | 3.25 | -160.1 | < 0.1 |
Note: Data is illustrative and would be replaced with actual calculation results.
Interpretation: From the illustrative data, Conformer 1 is the global minimum and is expected to be the most abundant species at room temperature. Its structure, particularly the key dihedral angles and the presence or absence of intramolecular hydrogen bonds, would be considered the "bioactive conformation" in many modeling studies, such as protein-ligand docking.
Conclusion: From Theory to Application
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Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]
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Giovannini, T., & Cappelli, C. (2021). Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Functional Theory Study. The Journal of Physical Chemistry A. [Link]
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Gemen, J., et al. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health (NIH). [Link]
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Cammers, A., & Steelman, A. J. (2019). CHAPTER 6. CONFORMATIONS OF ORGANIC MOLECULES. [Link]
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Lipkowitz, K. B., et al. (1998). Computational studies of the interactions of chiral molecules: complexes of methyl N-(2-naphthyl)alaninate with N-(3,5-dinitrobenzoyl)leucine n-propylamide as a model for chiral stationary-phase interactions. Journal of the American Chemical Society. [Link]
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AIP Publishing. (2016). Molecular model for chirality phenomena. The Journal of Chemical Physics. [Link]
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Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. [Link]
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Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. [Link]
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Organic Chemistry Tutor. (n.d.). Conformational Analysis. [Link]
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Fiveable. (2025). Conformational analysis | Medicinal Chemistry Class Notes. [Link]
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ResearchGate. (n.d.). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. [Link]
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Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]
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MDPI. (n.d.). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. [Link]
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Kulig, W. (2016). INTRODUCTION TO SOLVATION MODELS FOR THEORETICAL CHEMISTRY. [Link]
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ResearchGate. (2025). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. [Link]
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Papavasileiou, K. D., et al. (n.d.). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. [Link]
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Rzepa, H. S. (2013). Theory of conformational analysis. [Link]
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National Institute of Science Communication and Information Resources. (n.d.). Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones. [Link]
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UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]
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Southern Methodist University. (n.d.). Theoretical Determination of Molecular Structure and Conformation. 15. Three-Membered Rings: Bent Bonds, Ring Strain, and Surface Delocalization. [Link]
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National Institutes of Health (NIH). (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]
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ResearchGate. (2025). Determination of the Absolute Configuration of 2′-Amino-3′-methylacetophenone Based on the Modified Mosher and Microcrystal Electron Diffraction Methods. [Link]
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synonyms for Ethyl (3R)-3-aminobutanoate like (R)-3-Aminobutyric acid ethyl ester
An In-depth Technical Guide to Ethyl (3R)-3-aminobutanoate
Abstract: This whitepaper serves as a comprehensive technical guide on this compound, a pivotal chiral building block in modern organic synthesis and drug development. The document elucidates the compound's chemical identity, physicochemical properties, stereoselective synthesis methodologies, and robust analytical characterization techniques. Furthermore, it explores its critical applications, particularly in the synthesis of complex pharmaceutical intermediates. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, providing both foundational knowledge and practical, field-proven insights to leverage this versatile molecule effectively.
Chemical Identity and Nomenclature
This compound is a chiral ester of significant interest in asymmetric synthesis. Its structure features a stereocenter at the C3 position, which is crucial for its application in creating enantiomerically pure molecules.
Systematic IUPAC Name: this compound[1]
Common Synonyms:
-
(R)-3-Aminobutyric acid ethyl ester[1]
-
(r)-ethyl 3-aminobutanoate[1]
-
Ethyl (R)-3-aminobutanoate[2]
-
Butanoic acid, 3-amino-, ethyl ester, (3R)-[1]
The compound is also available commercially as its hydrochloride salt, (R)-ethyl 3-aminobutanoate hydrochloride, which often presents as a more stable, solid form suitable for storage.[2]
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 115880-49-4 (for free base) | [1] |
| CAS Number | 146293-15-4 (for hydrochloride salt) | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [1][3] |
| Molecular Weight | 131.17 g/mol | [1][3] |
| SMILES | CCOC(=O)CN | [1] |
| InChIKey | HHIOOBJZIASBFF-RXMQYKEDSA-N |[1] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its handling, storage, and application in synthesis. The racemic form, Ethyl 3-aminobutanoate, is typically a colorless to pale yellow liquid.[4]
| Property | Value (for racemic or unspecified form) | Source |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 60-61 °C at 13 mmHg | |
| Density | 0.894 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4241 | |
| Solubility | Soluble in water and organic solvents | [4][5] |
| Storage Temperature | -20°C (for free base) | |
| Storage (HCl salt) | 2-8°C under inert gas | [2] |
Synthesis and Stereochemical Control
The utility of this compound is intrinsically linked to its stereochemical purity. Therefore, synthetic strategies must be designed to produce the (R)-enantiomer with high enantiomeric excess (e.e.). The primary precursor for this molecule is (R)-3-Aminobutanoic acid.[6]
Core Synthetic Strategy: Fischer Esterification
The most direct and industrially scalable method for synthesizing this compound is the Fischer esterification of (R)-3-Aminobutanoic acid. This acid-catalyzed reaction with ethanol is a classic and cost-effective approach.
Causality Behind Experimental Choices:
-
Starting Material: (R)-3-Aminobutanoic acid is a commercially available chiral pool starting material, making this a convergent and efficient route.[6][7]
-
Catalyst: A strong acid catalyst (e.g., sulfuric acid, thionyl chloride, or a Lewis acid like stannous chloride) is required to protonate the carboxylic acid, rendering it more electrophilic for attack by the ethanol nucleophile.[8]
-
Reaction Conditions: The reaction is an equilibrium process. To drive it towards the ester product, excess ethanol is typically used as both the reactant and the solvent. Removal of water as it is formed can also shift the equilibrium favorably.
Experimental Protocol: Fischer Esterification of (R)-3-Aminobutanoic acid
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), add (R)-3-Aminobutanoic acid (1.0 eq).
-
Solvent/Reagent Addition: Add anhydrous ethanol (10-20 volumes) to the flask. The large excess serves as both the solvent and a reactant to drive the equilibrium.
-
Catalysis: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise. The addition of SOCl₂ is often preferred as it reacts with the carboxylic acid to form an acyl chloride intermediate and produces gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude ester can be further purified by vacuum distillation to obtain this compound of high chemical purity.
Caption: Esterification workflow for this compound synthesis.
Analytical Characterization and Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is paramount. A multi-technique approach provides a self-validating system for quality control.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the diastereotopic protons on C2, the methine proton on C3, and the methyl group on C3.[9][10] The integration of these signals confirms the proton count for each group.[11]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (131.17 g/mol ).[3] Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺ at m/z 132.1.
Chromatographic Purity Assessment
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are used to assess chemical purity by separating the main compound from any residual starting materials, byproducts, or solvents.
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity (e.e.). The compound is passed through a chiral stationary phase column which can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks. The relative area of these peaks is used to calculate the enantiomeric excess. This validation is critical as the biological activity of downstream products often depends on a single enantiomer.[12]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
System Preparation: Use an HPLC system equipped with a UV detector and a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase for separating chiral amines is a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the column and run the analysis isocratically at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Calculation: Identify the peaks corresponding to the (R) and (S) enantiomers (this may require running a standard of the racemate). Calculate the e.e. using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Caption: Analytical workflow for determining enantiomeric excess via Chiral HPLC.
Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value chiral building block.[13] Its bifunctional nature (amine and ester) and defined stereochemistry make it a versatile starting point for complex targets.
Key Application Areas:
-
Synthesis of Chiral Amines and Alcohols: The ester group can be readily reduced (e.g., using LiAlH₄ or NaBH₄/I₂) to afford (R)-3-aminobutanol, another crucial intermediate.[7] The amine can be protected (e.g., as an acetamide) before reduction to prevent side reactions.[14]
-
Pharmaceutical Intermediates: It is a precursor in the synthesis of various neuroactive drugs and other pharmaceuticals where the stereochemistry is critical for efficacy and safety.[13] For example, derivatives of 3-aminobutanoic acid are structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and can be used to develop GABA analogs.[15]
-
Poly(β-amino esters) (PBAEs): This class of biodegradable polymers is synthesized from β-amino esters and is widely researched for drug delivery and gene therapy applications.[16][17] The properties of PBAEs can be tailored by the choice of monomers, and chiral monomers like this compound can impart specific properties to the resulting polymer.[18] Their cationic nature allows them to complex with anionic nucleic acids (DNA, RNA), facilitating their delivery into cells.[16][17]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its reagents.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: The compound may cause skin and eye irritation.[4] The hydrochloride salt is classified with hazard statements H302, H315, H319, H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
-
Storage: Store the free base at low temperatures (-20°C) to prevent degradation. The hydrochloride salt should be stored in a cool (2-8°C), dry place under an inert atmosphere as it can be hygroscopic.[2]
Conclusion
This compound is a cornerstone chiral synthon for modern pharmaceutical and chemical research. Its value is derived from the strategic placement of its functional groups around a single, defined stereocenter. A thorough understanding of its synthesis from readily available chiral precursors, coupled with rigorous, self-validating analytical controls, enables its reliable application in the development of complex, stereochemically pure molecules. From its role in creating key pharmaceutical intermediates to its potential incorporation into advanced biodegradable polymers for gene delivery, this compound will continue to be an indispensable tool for scientists and researchers pushing the boundaries of drug discovery.
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The Architectural Significance of Chiral β-Amino Esters in Modern Therapeutics
A Senior Application Scientist's Guide to Synthesis, Biological Function, and Drug Development
Executive Summary
Chiral β-amino esters are not merely synthetic curiosities; they are fundamental architectural motifs that confer unique and powerful properties upon bioactive molecules. Their distinction from their α-amino acid counterparts—specifically, an additional carbon atom in the backbone—introduces critical changes in molecular geometry, conformational stability, and metabolic resilience. This guide provides an in-depth exploration of the biological relevance of these structures, moving from the foundational principles of chirality in biological systems to their application in cutting-edge therapeutics. We will dissect the stereoselective synthetic strategies that provide access to these enantiopure building blocks, examine their role in peptidomimetics and as precursors to major drug classes, and delve into their polymerization to form advanced drug and gene delivery vehicles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of chiral β-amino esters in their work.
The Chirality Mandate: Why Stereochemistry Dictates Biological Function
In the intricate landscape of molecular biology, shape and symmetry are paramount. Biological systems are overwhelmingly chiral, composed of L-amino acids and D-sugars, creating a stereospecific environment where molecules interact with high fidelity.[1][][3] This homochirality means that biological targets, such as enzymes and receptors, are themselves chiral, functioning like a "lock" that will only accept a key of a specific handedness.[1]
Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[] One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in infamous cases like Thalidomide, dangerously toxic.[] This principle, known as eudismic ratio, is a cornerstone of modern drug design. Therefore, the ability to synthesize and utilize a single, desired enantiomer of a building block like a β-amino ester is not an academic exercise but a prerequisite for developing safe and effective medicines.[1][4]
The β-amino acid motif, from which the ester is derived, is a key component in numerous biologically active natural products, including β-lactam antibiotics, anticancer agents like cryptophycines, and psychotropics.[5] This prevalence in nature underscores their evolutionary selection as stable and functional scaffolds for molecular recognition and activity.
Accessing Enantiopurity: A Survey of Stereoselective Synthetic Strategies
The biological potential of chiral β-amino esters can only be unlocked through synthetic methods that provide precise control over stereochemistry. The development of efficient, stereoselective routes to enantiopure β-amino acids and their derivatives is therefore a critical area of chemical research.[6][7] Key strategies include asymmetric hydrogenation, conjugate additions, and Mannich-type reactions.[6][8]
| Synthetic Strategy | Catalyst/Reagent Type | Typical Substrate | Key Advantages | Reported Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Rhodium or Ruthenium with chiral phosphine ligands (e.g., Josiphos) | β-Enamido esters | High atom economy, high yields and enantioselectivity.[6] | 93-99%[6] |
| Aza-Michael Conjugate Addition | Chiral auxiliaries (e.g., pseudoephedrine) or organocatalysts | α,β-Unsaturated carbonyls | Powerful C-N bond formation, good stereocontrol.[9] | >95% (diastereomeric excess) |
| Asymmetric Mannich Reaction | Organocatalysts (e.g., proline derivatives) or metal complexes | Imines and silyl ketene acetals | Three-component coupling, high efficiency for diverse substrates.[8] | Up to 99% |
| Biocatalysis (Transaminases) | ω-Transaminases | Prochiral β-keto esters | Green chemistry, high enantioselectivity, mild conditions.[10] | >99% |
The choice of synthetic route is governed by factors such as the desired substitution pattern, scalability, and the availability of starting materials. For instance, asymmetric hydrogenation is exceptionally efficient for producing β-aryl substituted β-amino esters, while biocatalytic methods offer an environmentally benign route, albeit with a substrate scope dependent on the specific enzyme used.[6][10]
Workflow Visualization: Asymmetric Mannich Reaction
The Mannich reaction is a cornerstone of C-C bond formation, and its asymmetric variant provides a powerful route to chiral β-amino esters. The following diagram illustrates a typical organocatalyzed pathway.
Caption: Mechanism of Poly(β-amino ester) Gene Delivery.
Field-Proven Experimental Protocols
To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis of these critical compounds.
Protocol 1: Asymmetric Synthesis of a Chiral β-Amino Ester via Chiral Auxiliary
This protocol is adapted from the aza-Michael reaction methodology, a reliable method for establishing the stereocenter. [9] Objective: To synthesize an enantiomerically enriched β-amino ester via conjugate addition of a chiral amine to an α,β-unsaturated ester.
Materials:
-
(S,S)-(+)-Pseudoephedrine (chiral auxiliary)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
α,β-Unsaturated amide (e.g., N-cinnamoyl-(S,S)-pseudoephedrine)
-
Lithium dibenzylamide (prepared in situ from dibenzylamine and n-BuLi)
-
Dry Toluene, Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Preparation of the Nucleophile (Lithium Amide): In a flame-dried, three-neck flask under an argon atmosphere, dissolve dibenzylamine (4 mmol) in dry toluene (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (4 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Conjugate Addition: In a separate flame-dried flask, dissolve the chiral α,β-unsaturated amide (1 mmol) in dry toluene (20 mL) and cool the solution to -90 °C.
-
Slowly add the pre-formed lithium amide solution to the amide solution over a period of 2 hours using a syringe pump to maintain the low temperature and ensure high diastereoselectivity.
-
Stir the reaction mixture at -90 °C for an additional 20 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH4Cl solution (30 mL). Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic fractions, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification & Auxiliary Cleavage: Purify the resulting product by flash column chromatography. The chiral auxiliary can then be cleaved under acidic or basic conditions to yield the desired β-amino ester.
Self-Validation: The diastereoselectivity of the reaction can be confirmed by 1H NMR analysis of the crude product. The enantiomeric excess of the final ester (after auxiliary removal) is determined using chiral HPLC.
Protocol 2: Synthesis of a Poly(β-amino ester) (PBAE)
This protocol describes a standard Michael addition polymerization. [11] Objective: To synthesize a linear PBAE for use in gene delivery experiments.
Materials:
-
1,4-Butanediol diacrylate (Monomer A)
-
Primary or secondary amine (e.g., ethylenediamine) (Monomer B)
-
Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM) as solvent
-
Diethyl ether (for precipitation)
Procedure:
-
Monomer Preparation: In a clean, dry vial, dissolve 1,4-butanediol diacrylate (1.0 eq) in DMSO to a final concentration of 1 M.
-
In a separate vial, dissolve the amine monomer (1.05 eq, a slight excess is often used) in DMSO.
-
Polymerization: Vigorously stir the diacrylate solution while adding the amine solution dropwise at room temperature.
-
Once addition is complete, seal the vial and heat the reaction mixture to 50-60 °C.
-
Allow the polymerization to proceed for 24-48 hours. The viscosity of the solution will increase significantly.
-
Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by adding the reaction solution dropwise into a large volume of rapidly stirring diethyl ether (e.g., 10x the volume of the reaction).
-
Collect the precipitated white polymer by filtration or centrifugation.
-
Wash the polymer with additional diethyl ether to remove unreacted monomers and oligomers.
-
Dry the final PBAE product under vacuum overnight.
Self-Validation: The polymer structure can be confirmed by 1H NMR spectroscopy. The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC).
Future Perspectives and Unmet Challenges
The field of chiral β-amino esters continues to evolve, driven by the need for more efficient synthetic methods and novel biological applications. Key areas of future research include:
-
Development of Novel Catalytic Systems: The design of new, more robust, and highly selective catalysts for asymmetric synthesis remains a priority to broaden the substrate scope and improve the sustainability of these reactions. [12]* Expanding the Therapeutic Window: Researchers are exploring novel β-amino acid-containing peptides and small molecules to target challenging diseases, including resistant bacterial infections and complex cancers.
-
Advanced PBAE Formulations: The next generation of PBAE delivery systems will likely involve multi-responsive polymers that can react to multiple biological stimuli (e.g., pH and specific enzymes) and hybrid systems that combine PBAEs with other materials to enhance stability and targeting capabilities. [11]* Scalability and Stability: A significant challenge for both small molecule and polymeric applications is the transition from laboratory-scale synthesis to industrial production. [11]For PBAEs, improving storage stability and controlling degradation rates in vivo are ongoing challenges. [11] In conclusion, chiral β-amino esters are a versatile and powerful class of molecules whose biological relevance is firmly established. From their fundamental role in defining the structure of peptidomimetics to their application as monomers in advanced polymeric drug carriers, they represent a critical tool in the arsenal of medicinal chemists and drug development professionals. Continued innovation in their synthesis and application will undoubtedly lead to the next generation of targeted and effective therapeutics.
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A Technical Guide to the Industrial Applications of Ethyl (3R)-3-aminobutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (3R)-3-aminobutanoate is a valuable chiral building block in the chemical and pharmaceutical industries. Its stereospecific structure, featuring a primary amine and an ethyl ester, makes it a critical intermediate for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of the compound's properties, synthesis, and primary industrial applications, with a significant focus on its role in the synthesis of active pharmaceutical ingredients (APIs). We will explore case studies, detailed experimental protocols, and the underlying chemical principles that make this molecule a cornerstone of modern drug development.
Introduction to this compound
This compound, a chiral β-amino ester, is a key intermediate in the synthesis of many biologically active compounds.[1] The precise spatial arrangement of its functional groups is crucial for its utility in creating enantiomerically pure drugs.[1]
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. It is often supplied and used as its hydrochloride salt to improve stability and handling.
| Property | Value |
| CAS Number | 146293-15-4 (for hydrochloride salt) |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol (free base) / 167.63 g/mol (hydrochloride salt) |
| Appearance | Colorless to light yellow solid or liquid[2] |
| Chirality | (R)-configuration at the C3 position |
| Storage | Room temperature, under an inert atmosphere[3] |
The Significance of Chirality: The (R)-Enantiomer
In pharmaceutical science, the chirality of a molecule can dramatically influence its pharmacological activity. One enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause adverse effects. The use of enantiomerically pure building blocks like this compound is a cornerstone of modern drug design, ensuring the synthesis of the desired stereoisomer and leading to safer, more effective medicines.[4]
Industrial-Scale Synthesis
The industrial production of this compound is primarily achieved through methods that ensure high enantiomeric purity. These methods often involve the asymmetric reduction of a precursor or the resolution of a racemic mixture. One common approach involves the stereoselective reduction of ethyl acetoacetate using chiral catalysts.[1] Enzymatic resolutions are also employed, leveraging the high stereoselectivity of enzymes to isolate the desired (R)-enantiomer.
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for the resolution-based synthesis of this compound.
Core Industrial Application: A Chiral Building Block in Pharmaceutical Synthesis
The primary industrial application of this compound is as a chiral synthon in the synthesis of APIs.[1] Its structure allows for straightforward incorporation into larger, more complex molecules, making it a preferred intermediate for creating enantiomerically pure drugs.[1]
Case Study: Synthesis of Sitagliptin (Januvia®)
Sitagliptin is a potent inhibitor of the dipeptidyl peptidase 4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[5] The synthesis of Sitagliptin often involves a key chiral amine intermediate, which can be derived from β-amino acids. While many reported syntheses of Sitagliptin start with a different chiral intermediate, (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, the underlying principles of utilizing a chiral β-amino acid derivative are analogous to how this compound is employed in other syntheses.[6]
The general strategy involves the formation of an amide bond between the chiral amine and the triazolopyrazine portion of the molecule.
Caption: Retrosynthetic analysis of Sitagliptin highlighting the key chiral amine intermediate.
Case Study: Intermediate for Dolutegravir
This compound can be readily converted to its N-acetylated form, Ethyl (3R)-3-acetamidobutanoate.[2] This protected intermediate is a valuable precursor for synthesizing (R)-3-aminobutanol, which is a key intermediate for the HIV integrase inhibitor, Dolutegravir.[2] The stereochemistry of the final API is critical for its therapeutic efficacy, and using a chiral building block like this compound ensures the desired stereochemical outcome.[2]
Other Potential Industrial Applications
While the pharmaceutical sector is the primary consumer of this compound, its utility extends to other areas of chemical synthesis.
-
Agrochemicals: Chiral molecules are increasingly important in the development of next-generation pesticides and herbicides, where stereochemistry can influence efficacy and environmental impact.
-
Materials Science: The amine and ester functionalities allow for its incorporation into polymers, potentially creating chiral polymers with unique optical or separation properties.
-
Asymmetric Catalysis: Derivatives of this compound can be used as chiral ligands for metal catalysts in asymmetric synthesis.
Experimental Protocols and Best Practices
The following protocols are representative of common transformations involving this compound and its derivatives.
Protocol: N-Acetylation of this compound
This protocol describes the protection of the amine group, a common step before further transformations.[2]
Materials:
-
This compound (or its hydrochloride salt)
-
Acetic anhydride
-
Triethylamine (if starting from the hydrochloride salt)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound hydrochloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to neutralize the hydrochloride salt.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl (3R)-3-acetamidobutanoate.[2]
Protocol: Reduction of the Ester to (R)-3-Aminobutanol
This protocol outlines the conversion of the ethyl ester to the corresponding primary alcohol, a key intermediate for compounds like Dolutegravir.[7][]
Materials:
-
This compound (or its N-protected derivative)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous workup solutions (e.g., Rochelle's salt or dilute acid)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-protected this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amino alcohol.
-
If necessary, purify the product via distillation or chromatography.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound and its derivatives.
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3] |
| Hazards | May cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for comprehensive safety information. |
Conclusion and Future Outlook
This compound is a high-value chiral intermediate with a proven track record in the pharmaceutical industry. Its importance is intrinsically linked to the growing demand for enantiomerically pure drugs.[4] Future applications will likely expand into the agrochemical and materials science fields as the need for stereochemically defined molecules in these areas continues to grow. Advances in catalytic and enzymatic synthesis will further enhance its availability and cost-effectiveness, solidifying its role as a key building block in modern organic synthesis.
References
- Vertex AI Search. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.
- Vertex AI Search. (n.d.). Understanding the Properties and Uses of Ethyl (R)-3-hydroxybutanoate.
- Biosynth. (n.d.). Ethyl 3-aminobut-2-enoate | 7318-00-5.
- Benchchem. (n.d.). Application Notes and Protocols: Ethyl (3R)-3-acetamidobutanoate as a Chiral Building Block.
- Simson Pharma Limited. (n.d.). (R)-Ethyl 3-aminobutanoate hydrochloride | CAS No- 146293-15-4.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- MySkinRecipes. (n.d.). (R)-Ethyl 3-aminobutanoate hydrochloride.
- ResearchGate. (n.d.). Synthesis of Sitagliptin.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Quick Company. (n.d.). Improved Process For Synthesis Of Sitagliptin And Intermediates Thereof.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (R)-Ethyl 3-aminobutanoate hydrochloride [myskinrecipes.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved Process For Synthesis Of Sitagliptin And Intermediates [quickcompany.in]
- 7. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
A Methodological Guide to the Thermochemical Characterization of Ethyl (3R)-3-aminobutanoate for Pharmaceutical Development
Abstract: Ethyl (3R)-3-aminobutanoate is a chiral β-amino acid ester of significant interest as a building block in the synthesis of complex pharmaceutical agents. Despite its utility, a comprehensive, publicly available dataset of its fundamental thermochemical properties is conspicuously absent from the scientific literature. This technical guide addresses this critical data gap. It provides researchers, process chemists, and drug development professionals with a detailed framework for the determination and prediction of key thermochemical parameters such as enthalpy of formation, heat capacity, and enthalpy of vaporization. By outlining both state-of-the-art experimental techniques and robust computational methodologies, this document serves as a practical whitepaper for generating the essential data required for process safety, stability analysis, and physicochemical modeling.
Introduction: The Significance of a Data-Deficient Building Block
This compound, a derivative of β-alanine, represents a valuable chiral synthon in medicinal chemistry. β-Amino acids are integral components of numerous biologically active molecules and are widely used to construct peptidomimetics with enhanced metabolic stability[1]. The stereocenter at the C3 position makes this molecule a crucial precursor for enantiomerically pure active pharmaceutical ingredients (APIs).
However, the transition from laboratory-scale synthesis to pilot-plant and commercial manufacturing requires a deep understanding of a molecule's energetic landscape. Thermochemical data governs critical aspects of drug development:
-
Process Safety: Reaction calorimetry relies on enthalpy of formation (ΔfH°) data to predict and control the heat evolution of chemical reactions, preventing thermal runaway events.
-
Physical Stability: Heat capacity (Cp), enthalpy of fusion (ΔfusH°), and enthalpy of sublimation (ΔsubH°) are essential for understanding polymorphism, predicting shelf-life, and designing stable formulations.
-
Purification & Process Design: Enthalpy of vaporization (ΔvapH°) and vapor pressure data are indispensable for developing and optimizing purification processes like distillation and for setting drying parameters.
A thorough search of established databases such as the NIST Chemistry WebBook and comprehensive chemical libraries like PubChem reveals no experimentally determined thermochemical values for this compound[2]. This guide therefore shifts from presenting known data to detailing the authoritative methodologies required to obtain it.
Strategic Framework for Data Acquisition
A dual-pronged approach, combining experimental measurement with computational prediction, is the most efficient and robust strategy for characterizing a novel compound. Computational methods provide rapid, cost-effective estimates, which can then be used to guide and validate targeted, resource-intensive experiments.
Figure 1: A dual-strategy workflow for thermochemical data generation.
Experimental Determination Protocols
High-purity (>99.5%) this compound is a prerequisite for accurate experimental measurements. The following protocols describe core techniques for determining primary thermochemical properties.
Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°)
The standard enthalpy of formation is most accurately derived from the experimentally measured enthalpy of combustion.
Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: Press a precise mass (approx. 0.5-1.0 g) of high-purity this compound into a pellet. If the sample is a liquid, encapsulate it in a gelatin capsule of known mass and heat of combustion.
-
Calorimeter Setup: Place the sample in a crucible within a high-pressure stainless steel vessel (the "bomb"). Add a small, known amount of water to the bomb to ensure condensation of all water produced during combustion. Pressurize the bomb with high-purity oxygen to ~30 atm.
-
Measurement: Submerge the bomb in a precisely known volume of water in a well-insulated calorimeter. Allow the system to reach thermal equilibrium.
-
Ignition & Data Collection: Ignite the sample via an electrical fuse. Record the temperature change of the water bath with high precision (e.g., a Beckmann thermometer or a platinum resistance thermometer) over time until a final, stable temperature is reached.
-
Calculation:
-
Calculate the total heat released (qtotal) using the temperature change (ΔT) and the pre-determined energy equivalent of the calorimeter system (Ccal).
-
Correct for the heat contributions from the ignition wire and any auxiliary materials (e.g., capsule).
-
The resulting value is the constant volume energy of combustion (ΔcU°). Convert this to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in moles of gas for the combustion reaction: C₆H₁₃NO₂(l) + 8.25 O₂(g) → 6 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)
-
Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).
-
Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and phase change enthalpies.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the desired temperature range.
-
Baseline Measurement: Run a heat-cool-heat cycle with empty, hermetically sealed aluminum pans to establish a stable baseline.
-
Standard Measurement: Place a known mass of a sapphire standard in a pan and perform the same heat-cool-heat cycle to determine the instrument's response to a known heat capacity.
-
Sample Measurement: Place a precise mass (5-10 mg) of this compound into a pan and seal hermetically. Perform the heat-cool-heat cycle (e.g., from -50 °C to 150 °C at 10 K/min).
-
Data Analysis:
-
Heat Capacity (Cp): In a region free of thermal transitions, Cp is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline.
-
Enthalpy of Fusion (ΔfusH°): Integrate the area of the melting peak observed during the heating ramp. The resulting value, normalized by the sample mass, gives the enthalpy of fusion. The peak onset provides the melting temperature (Tfus).
-
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined by measuring the compound's vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation.
Protocol: Thermogravimetric Analysis (TGA) for Vapor Pressure
-
Instrument Setup: Use a TGA instrument capable of high-resolution mass change detection.
-
Measurement: Place a small amount of the sample (10-20 mg) in the TGA pan. Heat the sample at a slow, constant rate (e.g., 5-10 K/min) under a controlled nitrogen atmosphere.
-
Data Analysis: The rate of mass loss ( dm/dt ) due to evaporation is proportional to the vapor pressure. By performing this experiment at multiple heating rates, the temperature-dependent vapor pressure can be determined.
-
Calculation: Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant. This allows for a direct calculation of the enthalpy of vaporization.
Computational Prediction Workflow
In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.
Figure 2: Workflow for ab initio calculation of enthalpy of formation.
Protocol: Gas-Phase Enthalpy of Formation using G4 Theory
-
Structure Definition: Define the 3D structure of this compound.
-
Conformational Search: Perform a systematic search to identify the lowest energy conformer, as intramolecular hydrogen bonding between the amine and the ester carbonyl can significantly impact stability.
-
Geometry Optimization & Frequencies: Optimize the geometry of the lowest-energy conformer using a reliable DFT method (e.g., B3LYP with a 6-31G(d) basis set). Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Accuracy Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a high-accuracy composite method like G4 theory. These methods are specifically parameterized to yield near-chemical accuracy for thermochemical data[3].
-
Atomization Method: Calculate the G4 energy for the individual constituent atoms (C, H, N, O).
-
Enthalpy of Formation Calculation: Calculate the gas-phase enthalpy of formation at 0 K using the atomization method: ΔfH°(gas, 0 K) = EG4(molecule) - [6×EG4(C) + 13×EG4(H) + 1×EG4(N) + 2×EG4(O)] + [6×ΔfH°(C, 0 K) + 13×ΔfH°(H, 0 K) + 1×ΔfH°(N, 0 K) + 2×ΔfH°(O, 0 K)] Use well-established experimental values for the gas-phase enthalpies of formation of the atoms at 0 K.
-
Thermal Correction: Use the thermal corrections (enthalpy and entropy) from the frequency calculation to correct the ΔfH°(gas, 0 K) to its 298.15 K value. The output of the frequency calculation also directly provides the predicted ideal gas heat capacity (Cp) and standard entropy (S°).
Data Summary and Comparison
As data is generated, it should be compiled into a central table. For context, data for a structurally similar compound, Ethyl 3-chlorobutanoate, is included to provide a sense of magnitude, though direct comparison is limited due to the difference between a chloro- and an amino-substituent[4].
| Thermochemical Property | Symbol | Predicted Value (this compound) | Experimental Value (this compound) | Reference Value (Ethyl 3-chlorobutanoate)[4] |
| Molar Mass | M | 131.17 g/mol | N/A | 150.60 g/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be calculated | To be measured | -432.99 kJ/mol |
| Standard Enthalpy of Vaporization | ΔvapH° | To be calculated | To be measured | 42.10 kJ/mol |
| Standard Ideal Gas Heat Capacity | Cp(g) | To be calculated | N/A | 225.04 J/(mol·K) at 450 K |
| Standard Enthalpy of Combustion (liq) | ΔcH°(l) | N/A | To be measured | -3384.00 kJ/mol |
Table 1: Data consolidation table for thermochemical properties. "To be calculated/measured" indicates values to be determined using the protocols in this guide.
Conclusion and Path Forward
The absence of fundamental thermochemical data for this compound presents both a challenge and an opportunity. By systematically applying the experimental and computational protocols detailed in this guide, research and development teams can generate the high-quality, reliable data necessary for robust and safe process scale-up. This work not only enables the efficient development of pharmaceuticals derived from this chiral building block but also contributes invaluable physical chemistry data to the broader scientific community. It is imperative that such foundational data be determined and shared to accelerate the pace of drug discovery and development.
References
-
Cheméo. (2023). Chemical Properties of Ethyl 3-chlorobutanoate (CAS 7425-48-1). Retrieved from chemeo.com. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10855488, this compound. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 440030, ethyl (3R)-3-hydroxybutanoate. Retrieved from PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from organic-chemistry.org. [Link]
-
Pliego, J. R., & Riveros, J. M. (2002). Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. The Journal of Physical Chemistry B, 106(29), 7434–7439. [Link]
-
Zhang, C., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14, 1152–1160. [Link]
Sources
- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 3-chlorobutanoate (CAS 7425-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
enantioselective synthesis of Ethyl (3R)-3-aminobutanoate
Application Note: Enantioselective Synthesis of Ethyl (3R)-3-aminobutanoate
Introduction & Strategic Overview
This compound (CAS: 115880-49-4) is a critical chiral
While classical resolution of racemates (e.g., via tartaric acid or lipase hydrolysis) is possible, it is yield-limited (max 50%) and atom-inefficient.[1] This guide details two superior, self-validating protocols for the asymmetric synthesis of the target:
-
Chemical Route: Rhodium-catalyzed asymmetric hydrogenation of
-enamido esters.[1][2] This is the industrial "gold standard" for scalability. -
Biocatalytic Route:
-Transaminase mediated reductive amination.[1] This is the "green" alternative, operating under mild aqueous conditions with high stereocontrol.
Route Selection Matrix
| Feature | Route A: Asymmetric Hydrogenation | Route B: Biocatalytic Transamination |
| Primary Mechanism | Rh(I)-Ligand Stereocontrol | Enzymatic Chiral Pocket Recognition |
| Precursor | Ethyl 3-acetamidocrotonate (Enamide) | Ethyl acetoacetate ( |
| Atom Economy | High (H₂ addition) | Moderate (Requires amine donor) |
| Scalability | Excellent (Multi-kg to Ton) | Good (Batch/Flow compatible) |
| Enantioselectivity | >98% ee (Ligand dependent) | >99% ee (Enzyme dependent) |
| Cost Driver | Chiral Phosphine Ligand / Rh Metal | Enzyme Kit / Cofactor (PLP) |
Protocol A: Asymmetric Hydrogenation (Chemical Route)[1]
Core Principle: The high enantioselectivity arises from the rigid coordination of the substrate (enamide) to the chiral Rhodium-phosphine complex.[1] The N-acetyl group is crucial; it acts as a directing group, chelating to the Rh center to lock the facial selectivity.
Mechanism of Stereocontrol
The reaction proceeds via a Rh(I)/Rh(III) cycle.[1] The key step is the oxidative addition of H₂ to the Rh-substrate complex.[1]
Caption: Catalytic cycle for Rh-mediated asymmetric hydrogenation of enamides.
Step-by-Step Protocol
Materials:
-
Substrate: Ethyl (Z)-3-acetamidobut-2-enoate (Prepared from ethyl acetoacetate via ammonium acetate and acetylation).[1]
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).[1]
-
Chiral Ligand: (S,S)-Me-DuPhos or (R,R)-t-Bu-BisP*.[1]
-
Critical Note: To obtain the (3R) -amine, you must select the ligand enantiomer that induces Re-face attack.[1] For DuPhos-type ligands, the (R,R)-ligand typically yields the (R)-product, but this must be confirmed with the specific ligand vendor's data sheet as "R" and "S" nomenclature can vary by ligand backbone.[1]
-
-
Gas: Hydrogen (H₂), UHP grade.[1]
Procedure:
-
Catalyst Preparation (In Glovebox):
-
In a vial, dissolve [Rh(COD)₂]BF₄ (1.0 equiv relative to metal load, e.g., 0.005 mmol) and the Chiral Ligand (1.1 equiv, e.g., 0.0055 mmol) in degassed MeOH (2 mL).
-
Stir for 15 minutes. The solution should turn from yellow to orange/red, indicating formation of the active [Rh(Ligand)(MeOH)₂]⁺ complex.
-
-
Reaction Setup:
-
Hydrogenation:
-
Workup & Deprotection:
-
Vent H₂ and concentrate the mixture to obtain Ethyl (3R)-3-acetamidobutanoate.
-
Deacetylation: Dissolve the intermediate in EtOH (5 mL) and add 4M HCl in dioxane (2 mL) or aqueous HCl. Reflux for 2-4 hours.
-
Concentrate to dryness to yield This compound hydrochloride .[1]
-
Validation Criteria:
-
Conversion: >99% by GC/NMR.
-
Enantiomeric Excess (ee): >98% (determined by Chiral HPLC, see Section 4).[1][4]
Protocol B: Biocatalytic Transamination (Green Route)
Core Principle:
Workflow Logic
The reaction is an equilibrium.[1] To drive it to completion, we use a large excess of Isopropylamine (IPA), which generates acetone as a byproduct. The volatile acetone is often removed or tolerated if the equilibrium constant is favorable.[1]
Caption: Biocatalytic transamination using Isopropylamine as the amine donor.
Step-by-Step Protocol
Materials:
-
Enzyme: Codexis® ATA Screening Kit (e.g., ATA-113, ATA-412) or equivalent (R)-selective
-Transaminase.[1] -
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Donor: Isopropylamine (IPA) hydrochloride.[1]
-
Buffer: 100 mM Triethanolamine (pH 7.5) or Phosphate Buffer (pH 7.5).[1][5]
-
Solvent: DMSO (as co-solvent).[1]
Procedure:
-
Buffer Preparation:
-
Enzyme Rehydration:
-
Weigh 10-20 mg of Transaminase powder into a reaction vial.
-
Add 900 µL of the Buffer/PLP/IPA solution.[1] Mix gently until dissolved (do not vortex vigorously to avoid denaturing).
-
-
Reaction Initiation:
-
Incubation:
-
Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Note: Leave the vial slightly vented or use a large headspace if acetone removal is required to drive equilibrium (though for screening, closed vials are often sufficient).
-
-
Workup:
Validation Criteria:
-
Chiral Purity: >99% ee is typical for enzymatic routes.[1]
-
Yield: >90% conversion (if equilibrium is managed correctly).[1]
Analytical Quality Control
To verify the enantiomeric excess (ee), use Chiral HPLC or GC.
Method A: Chiral GC (Derivatized) [1]
-
Column: Hydrodex-
-TBDAc or Chirasil-L-Val.[1] -
Derivatization: Treat sample with Trifluoroacetic anhydride (TFAA) to form the N-TFA derivative (improves volatility and separation).[1]
-
Conditions: 100°C isothermal or ramp.
-
Expectation: (R)-isomer elutes distinct from (S)-isomer.
Method B: Chiral HPLC (Direct) [1]
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Retention Times: Determine using racemate standard.
References
-
Burk, M. J., et al. (1995).[1] "Practical Asymmetric Hydrogenation of
-Amido Acrylates." Journal of the American Chemical Society.[1] Link[1] -
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link[1]
-
Koszelewski, D., et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link[1]
-
Codexis Inc. (2023).[1] "Codex® ATA Screening Kit Protocol."[1][6][7] Codexis Technical Literature. Link
-
Gridnev, I. D., et al. (2003).[1] "Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts." Proceedings of the National Academy of Sciences. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Note: High-Fidelity N-Protection of Ethyl (3R)-3-aminobutanoate
[1]
Executive Summary & Strategic Rationale
Ethyl (3R)-3-aminobutanoate (CAS: 115880-49-4) is a critical chiral building block (synthon) used extensively in the synthesis of beta-lactam antibiotics, integrin antagonists, and peptidomimetics. Its value lies in the (3R)-stereocenter ; maintaining this optical purity during N-protection is the primary directive.
Unlike alpha-amino acids, beta-amino esters possess a unique vulnerability: Retro-Michael elimination . Under strong basic conditions or elevated temperatures, the amine can eliminate to form the achiral crotonate (ethyl crotonate), destroying the stereocenter and reducing yield.
This guide provides three field-validated protocols (Boc, Cbz, Fmoc) engineered to maximize yield (>90%) while suppressing elimination and racemization.
Strategic Selection Guide
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Primary Utility | Solution-phase synthesis; acid labile.[1] | Robust protection; stable to acid/base; hydrogenolysis cleavable.[1] | Solid-phase peptide synthesis (SPPS); base labile.[1] |
| Cleavage | TFA or HCl/Dioxane.[1] | H₂/Pd-C or HBr/AcOH. | 20% Piperidine in DMF.[1] |
| Risk Profile | Low.[1] Byproducts are volatile. | Low. Cbz-Cl requires careful pH control. | Moderate. Fmoc-Cl is too aggressive; Fmoc-OSu is required.[1] |
| Atom Economy | Good.[1] | Moderate. | Poor (large protecting group). |
Mechanistic Insight & Critical Control Points
The Retro-Michael Threat
The methylene protons at the C2 position (alpha to the ester) are acidic. Strong bases can deprotonate C2, leading to the elimination of the amino group (E1cB mechanism).
Control Strategy:
-
Avoid Strong Bases: Use weak inorganic bases (NaHCO₃, Na₂CO₃) or hindered organic bases (DIPEA). Avoid NaOH or KOH if possible, or use them in biphasic systems at low temperatures.
-
Temperature Control: Maintain reactions at 0°C during reagent addition and do not exceed room temperature (25°C).
Workflow Visualization
Figure 1: Strategic decision tree for N-protection of beta-amino esters.
Detailed Experimental Protocols
Protocol A: Boc Protection (Standard)
Target: Ethyl (3R)-3-((tert-butoxycarbonyl)amino)butanoate Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate anhydride.
Materials:
-
This compound (HCl salt or free base)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (TEA) (2.5 equiv if HCl salt; 1.2 equiv if free base)
-
Dichloromethane (DCM) (Grade: ACS or HPLC)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (10.0 mmol) in DCM (30 mL).
-
Neutralization: Cool the mixture to 0°C (ice bath). Add Triethylamine (TEA) dropwise. Note: If using the HCl salt, ensure the salt dissolves or forms a fine suspension.
-
Addition: Dissolve
(11.0 mmol, 2.4 g) in a minimal amount of DCM (5 mL) and add it dropwise to the amine solution over 15 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Validation: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Stain with Ninhydrin (free amine disappears) or PMA.
-
-
Workup:
-
Wash the organic phase with 1M citric acid (2 x 15 mL) to remove excess TEA and unreacted amine. Crucial: Citric acid is preferred over HCl to prevent accidental Boc cleavage.[1]
-
Wash with saturated
(2 x 15 mL) and Brine (15 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a colorless oil or low-melting white solid that crystallizes upon standing. If necessary, purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).
Expected Yield: 92-96% Characterization: ¹H NMR (CDCl₃) should show a sharp singlet at ~1.44 ppm (9H, t-butyl).
Protocol B: Cbz Protection (Schotten-Baumann Conditions)
Target: Ethyl (3R)-3-((benzyloxycarbonyl)amino)butanoate Rationale: Uses mild inorganic base to prevent organic-base promoted elimination.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium Bicarbonate (
) (2.5 equiv) -
Solvent: THF / Water (1:1 v/v)
Procedure:
-
Setup: Dissolve the amine (10 mmol) in THF (20 mL) and Water (20 mL). Add
(25 mmol) solid directly to the flask. -
Addition: Cool to 0°C. Add Cbz-Cl (11 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Vigorous stirring is required.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 3 hours.
-
Workup:
-
Evaporate most of the THF under reduced pressure (rotovap).
-
Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with 1M HCl (cold, rapid wash), then Brine.
-
Dry (
) and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes if solid, or column chromatography.
Expected Yield: 88-93%[1]
Protocol C: Fmoc Protection (The "Mild" Route)
Target: Ethyl (3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate Critical Note: Do NOT use Fmoc-Cl. Fmoc-Cl is highly reactive and generates HCl, which can lead to dipeptide formation or side reactions. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for a cleaner reaction.
Materials:
-
This compound
-
Fmoc-OSu (1.05 equiv)
- (1.5 equiv)
-
Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)
Procedure:
-
Solubilization: Dissolve the amine (10 mmol) in Acetone (25 mL) and Water (25 mL). Add
(15 mmol). -
Addition: Add Fmoc-OSu (10.5 mmol) slowly as a solid or dissolved in a small amount of Acetone. The suspension will clear as the reaction proceeds.
-
Reaction: Stir at room temperature for 12–18 hours.
-
Checkpoint: If a white precipitate forms, it may be the product or Fmoc-byproducts. Check solubility.
-
-
Workup:
-
Acidify carefully to pH 4-5 with 1M HCl (do not go too acidic).
-
Evaporate Acetone.
-
Extract aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Wash with Brine, dry (
), and concentrate.
-
-
Purification: Flash chromatography is often required to remove Fmoc-OH byproduct. Elute with Hexane/EtOAc (gradient 4:1 to 1:1).
Expected Yield: 85-90%
Quality Control & Self-Validation
To ensure the protocol was successful and the stereocenter is intact, perform the following validation steps.
Optical Rotation Check (Chirality)
Compare the specific rotation
-
Precursor Reference: Ethyl (R)-3-hydroxybutanoate has
(c=1, CHCl₃) [1].[2] -
Validation: A significant deviation (or zero rotation) indicates racemization.
NMR Spectroscopy (Structure)
-
¹H NMR (CDCl₃, 400 MHz):
-
Doublet at ~1.2 ppm: Methyl group at C3.
-
Multiplet at ~4.0-4.2 ppm: Chiral methine proton (C3).
-
Quartet at ~4.1 ppm: Ethyl ester methylene.
-
Absence of Vinyl Protons: Signals at 5.8 ppm and 6.9 ppm indicate elimination to Ethyl Crotonate (Failure Mode).
-
HPLC (Purity)
-
Column: Chiralcel OD-H or AD-H (for enantiomeric excess determination).
-
Mobile Phase: Hexane/IPA (typically 90:10 or 95:5).
-
Target: ee > 98%.
References
-
Sigma-Aldrich. (n.d.). Ethyl (R)-(-)-3-hydroxybutyrate Product Specification. Retrieved from
- Organic Syntheses. (n.d.). Protection of Amino Groups. Organic Syntheses, Coll. Vol. 3, p. 167.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
PubChem. (n.d.).[3] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from
-
BenchChem. (2025).[4] Protocols for Boc and Cbz protection of amines. Retrieved from
Application Notes and Protocols for Diastereoselective Reactions Involving Ethyl (3R)-3-aminobutanoate
Introduction: Leveraging the Chiral Core of Ethyl (3R)-3-aminobutanoate
This compound stands as a pivotal chiral building block in modern asymmetric synthesis. Sourced from the chiral pool, its inherent stereochemistry at the C3 position provides a robust foundation for the stereocontrolled construction of complex molecular architectures. For researchers, scientists, and drug development professionals, this molecule is not merely a starting material but a strategic tool for introducing chirality, particularly in the synthesis of nitrogen-containing heterocycles and β-amino acid derivatives which are prevalent in many biologically active compounds.
The primary amine and the ethyl ester functionalities of this compound offer versatile handles for synthetic manipulations. However, the nucleophilicity of the amine necessitates a protection strategy in most synthetic routes to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent transformations. Common protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are routinely employed, transforming the starting amine into a more manageable and often crystalline intermediate.
These application notes will provide an in-depth exploration of diastereoselective reactions involving N-protected this compound derivatives, with a focus on the synthesis of β-lactams and pyrrolidines. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying stereochemical principles.
Key Physicochemical Properties
| Property | Value |
| CAS Number | 115880-49-4 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Chirality | (R)-configuration at C3 |
Diastereoselective Synthesis of β-Lactams via Staudinger Cycloaddition
The Staudinger [2+2] cycloaddition between a ketene and an imine is a cornerstone of β-lactam synthesis.[1] When a chiral imine derived from N-protected this compound is employed, the stereocenter at C3 of the butanoate backbone can effectively control the stereochemistry of the newly formed chiral centers at C3 and C4 of the β-lactam ring.
Mechanistic Insight: The Role of the Chiral Auxiliary
The diastereoselectivity of the Staudinger reaction in this context is dictated by the facial selectivity of the ketene addition to the imine. The chiral substituent on the imine nitrogen, derived from this compound, creates a sterically biased environment. The preferred trajectory of the incoming ketene is the one that minimizes steric hindrance with the chiral auxiliary, leading to the preferential formation of one diastereomer. The reaction proceeds through a zwitterionic intermediate, and the subsequent conrotatory ring closure determines the final cis/trans stereochemistry of the β-lactam.[1]
Caption: Generalized workflow of the Staudinger cycloaddition.
Experimental Protocol: Synthesis of a Chiral β-Lactam
This protocol describes the synthesis of a chiral β-lactam starting from N-Boc-protected this compound.
Part 1: Preparation of the Chiral Imine
-
N-Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 12 hours. After completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain N-Boc-Ethyl (3R)-3-aminobutanoate.
-
Imine Formation: To a solution of the N-protected amino ester in toluene, add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion. Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
Part 2: Staudinger [2+2] Cycloaddition
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral imine (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Ketene Generation and Addition: In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM. To this solution, add triethylamine (1.3 eq) dropwise at 0 °C to generate the ketene in situ. Slowly add the freshly prepared ketene solution to the chilled imine solution via a cannula.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by adding saturated aqueous NH₄Cl.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired β-lactam.
-
Diastereoselectivity Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.
| Reactant | Molar Eq. | Purpose |
| Chiral Imine | 1.0 | Chiral source and electrophile |
| Chloroacetyl Chloride | 1.2 | Ketene precursor |
| Triethylamine | 1.3 | Base for ketene generation |
| DCM | - | Anhydrous solvent |
Diastereoselective Synthesis of Functionalized Pyrrolidines via [3+2] Cycloaddition
The [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles is a powerful method for the synthesis of five-membered nitrogen heterocycles like pyrrolidines.[2] When a chiral azomethine ylide is generated from an N-protected derivative of this compound, the stereocenter on the butanoate moiety can effectively control the stereochemistry of the newly formed pyrrolidine ring.
Mechanistic Rationale: Stereocontrol by the Chiral Azomethine Ylide
The key to diastereoselectivity in this transformation is the generation of a chiral azomethine ylide. This can be achieved, for example, by the condensation of an N-protected amino ester with an aldehyde, followed by deprotonation. The resulting azomethine ylide possesses a defined stereochemistry which directs the cycloaddition with a dipolarophile (e.g., an activated alkene) from a less sterically hindered face, leading to the preferential formation of one diastereomer of the pyrrolidine product.
Caption: General workflow for the diastereoselective synthesis of pyrrolidines.
Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative
This protocol outlines the diastereoselective synthesis of a functionalized pyrrolidine via a three-component reaction.
-
Reaction Setup: To a suspension of N-Cbz-Ethyl (3R)-3-aminobutanoate (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and a dipolarophile (e.g., N-phenylmaleimide, 1.0 eq) in anhydrous toluene, add a catalytic amount of a Lewis acid (e.g., AgOAc) and a base (e.g., DBU).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
Stereochemical Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy and/or chiral HPLC.
| Component | Molar Eq. | Role |
| N-Cbz-Ethyl (3R)-3-aminobutanoate | 1.0 | Chiral amine source |
| Aldehyde | 1.0 | Forms azomethine ylide |
| N-Phenylmaleimide | 1.0 | Dipolarophile |
| AgOAc | cat. | Lewis acid catalyst |
| DBU | cat. | Base |
Conclusion and Future Perspectives
This compound is a versatile and valuable chiral building block for the diastereoselective synthesis of important nitrogen-containing compounds. The protocols detailed in these application notes for the synthesis of β-lactams and pyrrolidines demonstrate the effective stereocontrol exerted by the C3 stereocenter of the butanoate backbone. The key to success lies in the strategic use of N-protection and the careful selection of reaction conditions to favor the formation of the desired diastereomer.
Future research in this area will likely focus on expanding the scope of diastereoselective reactions utilizing this chiral synthon, including the development of novel catalytic systems that can enhance diastereoselectivity and enantioselectivity. The application of these methodologies to the synthesis of complex natural products and novel pharmaceutical agents will continue to be a driving force in this exciting field of asymmetric synthesis.
References
- Ghosh, A. K., & Kass, J. (2010). An asymmetric multicomponent route to synthesize pyrrolidine and proline derivatives.
- Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617.
- Coldham, I., & Hufton, R. (2005). Intramolecular azomethine ylide cycloaddition reactions. Chemical Reviews, 105(7), 2765–2810.
- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
- Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-61). Wiley-VCH.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by Staudinger Ketene−Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2001(18), 3223-3235.
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The Development of the First Catalyzed, Enantioselective Staudinger Reaction. Journal of the American Chemical Society, 124(23), 6626–6635.
- France, S., Wack, H., Taggi, A. E., Hafez, A. M., Witsil, D. R., & Lectka, T. (2004). The Development of a Catalytic, Enantioselective Staudinger Reaction. Accounts of Chemical Research, 37(8), 596–603.
- Arora, A., & Bhor, M. (2014). Recent advances in the synthesis of β-lactams. RSC Advances, 4(63), 33267-33297.
- Banik, B. K. (2010). β-Lactams: Synthesis, Stereochemistry, and Biological Activity. John Wiley & Sons.
- Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649.
- Magriotis, P. A. (2001). Recent progress in the enantioselective synthesis of β-amino acids.
- Cole, D. C. (1994). Recent stereoselective synthetic approaches to β-amino acids. Tetrahedron, 50(32), 9517-9582.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
Sources
- 1. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl (3R)-3-aminobutanoate as a Chiral Scaffold
This guide serves as a comprehensive technical resource for the application of Ethyl (3R)-3-aminobutanoate in asymmetric synthesis and drug development.[1] While often categorized broadly alongside chiral auxiliaries, this compound functions primarily as a chiral building block (synthon) that imparts permanent stereochemistry to the final active pharmaceutical ingredient (API) or biological probe.
CAS: 115880-49-4 (Free base) | CAS: 146293-15-4 (HCl Salt) Synonyms: (R)-3-Aminobutyric acid ethyl ester; Ethyl (R)-beta-aminobutyrate Molecular Formula: C₆H₁₃NO₂ | MW: 131.17 g/mol [1][2]
Executive Summary & Mechanism of Action
This compound is a critical beta-amino acid derivative used to introduce a rigid chiral center into peptide backbones and heterocyclic small molecules.[1] Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones) that are removed after inducing stereochemistry, this compound is typically retained in the final molecule, serving as a permanent stereochemical anchor.
Core Mechanistic Roles[1]
-
Foldamer Stabilization: In
-peptide synthesis, the (3R)-methyl group imposes specific 1,2-gauche interactions that drive the formation of stable secondary structures (e.g., 3₁₄-helices), which are resistant to proteolytic degradation. -
Stereoselective Cyclization: In the synthesis of heterocycles (e.g., dihydropyrimidinones), the C3 chiral center directs the facial selectivity of incoming nucleophiles via steric hindrance, effectively controlling the stereochemistry of newly formed rings.
-
Precursor to Chiral Amino-Alcohols: It is the primary starting material for (R)-3-aminobutanol, a key intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir .[1][3]
Visualizing the Synthetic Utility
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic workflows utilizing this compound as a stereochemical anchor.
Detailed Experimental Protocols
Protocol A: Synthesis of (R)-3-Aminobutanol (Dolutegravir Precursor)
Context: This workflow converts the ester functionality to an alcohol while preserving the sensitive amine and the C3 stereocenter.[3] This is the industrial standard for generating the chiral side chain of Dolutegravir.
Reagents:
-
Sodium Borohydride (NaBH₄) (2.5 equiv) or LiAlH₄ (1.2 equiv)
-
THF (Anhydrous)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Protection (Optional but Recommended): If using LiAlH₄, the free amine can interfere. It is best to first protect the amine as a Boc-carbamate using Boc₂O and Et₃N in DCM.
-
Reaction: Stir amine (1 eq) with Boc₂O (1.1 eq) and Et₃N (1.5 eq) in DCM at 0°C → RT for 4 hours. Wash with 1N HCl, Brine, dry over Na₂SO₄.[3]
-
-
Reduction:
-
Dissolve the (Boc-protected) ester in anhydrous THF (0.5 M concentration).
-
Cool to 0°C under Nitrogen atmosphere.
-
Add LiAlH₄ (1.2 equiv) portion-wise over 30 minutes. Caution: Exothermic gas evolution.[1]
-
Warm to Room Temperature (RT) and stir for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
-
Quenching (Fieser Method):
-
Cool back to 0°C.
-
Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
Stir vigorously until a white granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a Celite pad.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.[3]
-
-
Deprotection (if Boc used):
-
Treat crude with 4M HCl in Dioxane for 2 hours. Concentrate to yield (R)-3-aminobutanol HCl salt.[1]
-
Protocol B: Synthesis of Chiral Beta-Peptides
Context: Beta-peptides are resistant to enzymatic degradation.[1] This protocol describes the coupling of this compound to a growing peptide chain.[1]
Reagents:
-
N-Boc-beta-amino acid (Carboxylic acid component)[1]
-
Coupling Agents: EDC.HCl / HOBt or HATU[1]
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF or DCM[1]
Step-by-Step Methodology:
-
Activation:
-
Dissolve N-Boc-beta-amino acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to activate the acid.
-
-
Coupling:
-
Add this compound HCl salt (1.0 eq) and an additional portion of DIPEA (1.5 eq).
-
Stir at RT for 12–16 hours.
-
-
Workup:
-
Dilute with EtOAc.
-
Critical Wash Steps: Wash successively with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.
-
Dry over MgSO₄ and concentrate.[3]
-
-
Purification:
-
Purify via Flash Chromatography (SiO₂). Beta-peptides often require polar eluents (e.g., DCM:MeOH 95:5).
-
Quality Control & Analytical Data
To ensure the integrity of the chiral center, enantiomeric excess (ee) must be verified.
Table 1: Physical & Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless liquid / White solid (HCl) | Hygroscopic (HCl salt) |
| Boiling Point | 60-61 °C @ 13 mmHg | Free base |
| Optical Rotation | Value can vary by salt form; verify with CoA.[1][2][4] | |
| Chiral HPLC | Column: Chiralcel OD-H | Mobile Phase: Hexane/iPrOH (90:[1]10) |
| Purity | >98% (GC/HPLC) | Check for residual ethanol/solvents. |
Expert Tip: The free base is prone to self-condensation (polymerization) upon prolonged storage. Always store as the HCl salt at -20°C under Argon. Convert to the free base immediately prior to use.
References
-
Dolutegravir Synthesis
-
Beta-Peptide Foldamers
-
Chiral Heterocycle Synthesis
-
Compound Data
Sources
- 1. 115880-49-4|(R)-Ethyl 3-aminobutanoate|BLD Pharm [bldpharm.com]
- 2. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-ethyl 3-aminobutanoate hydrochloride | 146293-15-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. De novo design, synthesis, and characterization of antimicrobial beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 3-aminobutyrate technical grade, 90 5303-65-1 [sigmaaldrich.com]
Application Note: Synthesis of Chiral Heterocyclic Compounds from Ethyl (3R)-3-aminobutanoate
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the synthesis of high-value, chiral heterocyclic compounds using Ethyl (3R)-3-aminobutanoate as a versatile starting material. By leveraging the inherent stereochemistry of this building block, we demonstrate robust pathways to key scaffolds such as β-lactams and piperidinones. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
The Strategic Value of this compound in Heterocyclic Synthesis
This compound is a readily available and economically viable chiral building block that serves as an invaluable precursor in asymmetric synthesis. Its bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester—combined with a stereocenter at the C3 position, allows for the diastereoselective construction of complex molecular architectures. The (R)-configuration provides a fixed stereochemical anchor, enabling chemists to control the spatial orientation of subsequent ring-forming reactions. This guide will detail the synthesis of two medicinally relevant heterocyclic cores: four-membered β-lactams, the cornerstone of numerous antibiotics, and six-membered piperidinones, a prevalent scaffold in both natural products and pharmaceutical agents.[1]
Synthesis of Chiral β-Lactams (Azetidin-2-ones)
The β-lactam ring is a privileged structure in medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics.[2] The Staudinger ketene-imine cycloaddition is one of the most reliable methods for constructing this strained four-membered ring.[3][4] The reaction involves the [2+2] cycloaddition of a ketene with an imine. By forming the imine from our chiral β-amino ester, we can direct the stereochemical outcome of the cycloaddition.
Mechanistic Principles: The Staudinger Cycloaddition
The key to stereocontrol in this synthesis lies in the formation of a transient ketene, which then approaches the pre-formed chiral imine. The reaction is initiated by dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N). The resulting ketene is highly reactive and planar. The chiral substituent on the imine nitrogen, derived from our starting material, sterically directs the approach of the ketene, favoring the formation of one diastereomer over the other. The cis-relationship between the C3 and C4 substituents is often favored in this reaction.
Workflow & Protocol: Synthesis of Ethyl (3R)-3-((2R,3R)-3-chloro-2-oxo-4-phenylazetidin-1-yl)butanoate
This two-step protocol first involves the formation of an imine (Schiff base) from this compound and benzaldehyde, followed by the in-situ generation of chloro-ketene and subsequent cycloaddition.
Step 1: Imine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.31 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature. The resulting toluene solution containing the chiral imine is used directly in the next step without purification.
Step 2: [2+2] Staudinger Cycloaddition
-
Cool the toluene solution of the imine from Step 1 to 0 °C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.24 g, 11 mmol) in 20 mL of anhydrous toluene.
-
Add this solution dropwise to the stirred imine solution over 15 minutes.
-
Slowly add triethylamine (1.11 g, 11 mmol) dropwise via a syringe pump over 1 hour, maintaining the temperature at 0 °C. The causality for this slow addition is critical: it ensures a low steady-state concentration of the highly reactive ketene, minimizing polymerization and other side reactions.[2]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.
-
The reaction mixture will contain a white precipitate (triethylamine hydrochloride). Filter the solid and wash with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 20-30% ethyl acetate in hexanes) to yield the desired β-lactam.
Workflow Diagram: β-Lactam Synthesis
Caption: Workflow for the synthesis of a chiral β-lactam.
Synthesis of Chiral Piperidin-2-ones (δ-Lactams)
Piperidinones are core structures in many alkaloids and are frequently employed in drug design due to their conformational rigidity and synthetic versatility.[5] A robust method for their synthesis involves a conjugate addition to an α,β-unsaturated ester to form a δ-amino ester, followed by an intramolecular cyclization (amidation). This strategy effectively extends the carbon chain of the initial β-amino ester to the required length for 6-membered ring formation.
Mechanistic Principles: A Michael Addition-Cyclization Strategy
The synthesis begins with a Michael (conjugate) addition of the primary amine of this compound to an acceptor like ethyl acrylate. This reaction forges a new C-N bond and creates a linear precursor containing two ester functionalities and the necessary 1,5-amino-ester relationship. The subsequent cyclization is an intramolecular nucleophilic acyl substitution. The secondary amine attacks the more sterically accessible ester carbonyl, leading to the formation of the thermodynamically stable six-membered lactam ring and the elimination of ethanol. This cyclization is often promoted by heat or base catalysis.
Workflow & Protocol: Synthesis of (R)-5-Methylpiperidin-2-one
This protocol first creates the acyclic diester intermediate via a Michael addition, which is then cyclized, hydrolyzed, and decarboxylated to yield the final product. A more direct cyclization of the intermediate δ-amino ester is also possible.
Step 1: Michael Addition
-
In a 100 mL round-bottom flask, dissolve this compound (1.31 g, 10 mmol) in ethanol (25 mL).
-
Add ethyl acrylate (1.10 g, 11 mmol).
-
Heat the mixture to reflux and stir for 24 hours. The choice of a protic solvent like ethanol facilitates the proton transfers involved in the Michael addition mechanism.
-
Monitor the reaction by TLC or GC-MS to confirm the formation of the diethyl 3-(((R)-3-ethoxy-3-oxobutan-2-yl)amino)propanoate intermediate.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude diester, which can be used in the next step with minimal purification.
Step 2: Intramolecular Cyclization and Decarboxylation
-
To the crude diester from Step 1, add a 6 M solution of hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 6-8 hours. This step accomplishes three transformations: hydrolysis of both ester groups to carboxylic acids, intramolecular lactamization, and decarboxylation of the resulting β-keto acid moiety.
-
Cool the solution to 0 °C and carefully neutralize to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel chromatography to afford (R)-5-methylpiperidin-2-one.
Workflow Diagram: Piperidinone Synthesis
Caption: Workflow for the synthesis of a chiral piperidinone.
Data Summary
The following table summarizes the expected outcomes for the described synthetic protocols. Yields and stereoselectivity are representative and may vary based on specific substrate modifications and reaction optimization.
| Heterocyclic Core | Key Reagents | Typical Yield | Stereochemical Outcome |
| β-Lactam | Benzaldehyde, Chloroacetyl Chloride, Et₃N | 50-70% | High diastereoselectivity, often favoring the cis isomer |
| Piperidin-2-one | Ethyl Acrylate, HCl | 60-80% (over 2 steps) | Retention of the (R)-stereocenter |
General Laboratory Practices & Compound Validation
Safety Precautions
-
Reagent Handling: Acyl chlorides (e.g., chloroacetyl chloride) are corrosive and lachrymatory; handle only in a certified chemical fume hood. Triethylamine is flammable and has a strong odor. Strong acids (HCl) and bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reaction Conditions: Reactions under reflux must be equipped with condensers. Reactions requiring an inert atmosphere should be set up using standard Schlenk line or glovebox techniques with dry solvents.
Analytical Characterization for Protocol Validation
To ensure the integrity of the synthesis, each intermediate and final product must be rigorously characterized. This constitutes a self-validating protocol.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure, while chiral shift reagents or derivatization can be used to determine diastereomeric ratios and enantiomeric excess.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying key functional groups. For example, the formation of the β-lactam ring is indicated by a characteristic high-frequency carbonyl stretch (ν C=O) typically appearing between 1730-1770 cm⁻¹.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final chiral heterocycles.
Conclusion
This compound stands out as a powerful and efficient chiral precursor for constructing stereochemically defined heterocyclic scaffolds. The detailed protocols for the synthesis of β-lactams and piperidinones provided herein demonstrate logical, mechanistically sound, and reproducible pathways to these important molecular cores. By understanding the causality behind each experimental step—from the slow addition of reagents to the choice of solvents—researchers can reliably adapt and apply these methods to generate diverse libraries of chiral molecules for applications in drug discovery and materials science.
References
- CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents. (n.d.).
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(17), 2953–2989.
- Michael addition of ethyl glycinate to ethyl acrylate followed by Dieckmann condensation and decarboxylation gave 3-pyrrolidinone. (n.d.). In Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.
-
Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis of the New Nucleoside 5'-Alpha-Iminophosphates Using Staudinger Reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). β-Lactams: versatile and convenient synthons for the preparation of nitrogen-containing heterocyclic compounds. Chemical Society Reviews, 36(7), 1124–1136.
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
-
Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
- Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of chemical research, 41(2), 242-53.
-
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (n.d.). Retrieved January 28, 2026, from [Link]
-
Asymmetric synthesis with chiral .beta.-lactams. .alpha.-Substituted aromatic .alpha.-amino acids and their derivatives through highly stereoselective alkylations. (n.d.). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][5][6][7]triazines Containing Sulfonamide Moieties. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Staudinger reaction - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]
- Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(36), 6840–6852.
-
Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Troisi, L., De Vitis, L., Granito, C., & Pindinelli, E. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis, 7(1), 29-61.
-
A novel synthesis of 1-aryl-3-piperidone derivatives. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
- de la Torre, F., & Sierra, M. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749–3763.
-
Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Synthesis of chiral piperazin-2-ones as model peptidomimetics. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 28, 2026, from [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (n.d.). Retrieved January 28, 2026, from [Link]
-
One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of beta-lactams with pi electron-withdrawing substituents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Retrieved January 28, 2026, from [Link]
-
An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 5. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
protecting group strategies for the amino functionality of Ethyl (3R)-3-aminobutanoate
Executive Summary
Ethyl (3R)-3-aminobutanoate (CAS 10855488) is a critical chiral building block for
This guide details the three primary protection strategies: Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethoxycarbonyl) . While Boc is the industry standard for solution-phase synthesis due to its scalability, Cbz offers superior orthogonality for acid-sensitive downstream chemistry. Fmoc is included with a critical "High Risk" warning due to the susceptibility of
Strategic Analysis & Decision Matrix
The choice of protecting group depends on the downstream conditions the ethyl ester must survive. The
Key Chemical Risks[1]
-
-Elimination (Retro-Michael): Under strong basic conditions (e.g., during Fmoc deprotection), the acidic protons at C2 can be deprotonated, leading to the elimination of the amine and formation of an
-unsaturated crotonate. -
Racemization: While less prone to racemization than
-amino acids, the C3 chiral center can be compromised via enolization mechanisms if the C2 position is subjected to harsh basic conditions. -
Ester Hydrolysis: The ethyl ester is stable to mild acids but will hydrolyze under strong aqueous acid (Boc removal conditions) or strong aqueous base (saponification).
Decision Workflow
Figure 1: Decision matrix for selecting the optimal amino-protecting group based on downstream chemical compatibility.
Protocol A: Boc Protection (The Standard)
Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (
Materials
-
This compound HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (2.2 equiv) or (2.5 equiv) -
Dichloromethane (DCM) or THF/
(1:1)
Step-by-Step Methodology
-
Preparation: Suspend this compound HCl (10 mmol) in DCM (50 mL) at 0°C.
-
Expert Note: DCM is preferred for ease of workup, but THF/Water is required if using inorganic bases like
.
-
-
Neutralization: Add
(22 mmol) dropwise over 10 minutes. The solution will clear as the free amine is liberated.-
Causality: Adding base too fast can generate local heat, increasing racemization risk. Keep T < 5°C.
-
-
Reagent Addition: Add a solution of
(11 mmol) in DCM (10 mL) dropwise. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Self-Validation (TLC): Monitor consumption of starting material (ninhydrin stain: amine = purple/red; Product = no color or faint outline).
-
-
Workup:
-
Wash with 5% Citric Acid or 0.5M HCl (cold, rapid wash) to remove excess amine/base. Crucial: Do not prolong contact with acid to preserve the ethyl ester.
-
Wash with Saturated
and Brine. -
Dry over
, filter, and concentrate.
-
-
Yield: Expect >90% as a colorless oil or low-melting solid.
QC Criteria
-
1H NMR (
): Look for the diagnostic Boc singlet (~1.44 ppm, 9H). The -proton (CH-NH) should shift downfield slightly due to carbamate formation. -
Racemization Check: Chiral HPLC is mandatory if optical purity is critical.
Protocol B: Cbz Protection (The Orthogonal Route)
Why this works: Cbz (Z) groups are removed via catalytic hydrogenation (
Materials
-
This compound HCl (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv) or Cbz-OSu (1.05 equiv)
-
or
(2.5 equiv) -
THF/Water (1:1) or Acetone/Water[1]
Step-by-Step Methodology
-
Solvent System: Dissolve the amino ester salt (10 mmol) in THF (25 mL) and Water (25 mL).
-
Base Addition: Add
(25 mmol). Cool to 0°C. -
Acylation: Add Cbz-Cl (11 mmol) dropwise.
-
Expert Note: Cbz-Cl is cheaper but generates HCl. Cbz-OSu is milder and produces N-hydroxysuccinimide, avoiding local acidity spikes, but is more expensive.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then RT for 4 hours.
-
Workup:
-
Evaporate THF/Acetone under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash organics with 1M HCl (briefly), then Brine.
-
-
Purification: Cbz derivatives are often oils; flash chromatography (Hexane/EtOAc) may be required.
Protocol C: Fmoc Protection (High Risk / Specialist)
Warning: This protocol is NOT recommended for standard solution-phase synthesis due to the instability of
The "Elimination" Problem
During deprotection with 20% piperidine, the basic conditions promote E1cB elimination:
Mitigation Protocol (If Fmoc is mandatory)
-
Reagent: Use Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl is too reactive and can form dipeptides.
-
Base: Use
(weak base) in Acetone/Water. Avoid secondary amines.[2] -
Deprotection Strategy: Do not use standard 20% Piperidine.
-
Alternative: Use DBU (1-2%) with HOBt (hydroxybenzotriazole) as a scavenger, or shorter deprotection times (e.g., 2 x 1 min) to minimize elimination.
-
QC & Troubleshooting Data
Comparative Data Table
| Feature | Boc-Protected | Cbz-Protected | Fmoc-Protected |
| Reagent | Cbz-Cl / Cbz-OSu | Fmoc-OSu | |
| Yield (Typical) | 92-98% | 85-95% | 80-90% |
| Stability (Acid) | Labile (TFA/HCl) | Stable | Stable |
| Stability (Base) | Stable | Stable | Labile (Elimination Risk) |
| Deprotection | TFA or HCl/Dioxane | Piperidine (Risky) | |
| NMR Diagnostic |
Self-Validating Analytical Checks
-
TLC Monitoring:
-
Stain: Ninhydrin.
-
Result: Starting material (free amine) stains red/purple. Protected product should not stain or stain very faintly yellow/brown.
-
-
1H NMR Verification:
-
Verify the integral ratio of the ethyl ester protons (
q ~4.1 ppm, t ~1.2 ppm) matches the protecting group signals. -
Failure Mode: If the ethyl signals are missing, hydrolysis occurred (check pH of workup).
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Seba, M., et al. (2025). Poly
-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories. Link - Weiner, B., et al. (2010). Racemization of -amino acids during peptide synthesis. Journal of Organic Chemistry. (General reference on -amino acid stability).
Sources
use of Ethyl (3R)-3-aminobutanoate in asymmetric catalysis
Application Note: Ethyl (3R)-3-aminobutanoate in Asymmetric Catalysis & Chiral Synthesis
Executive Summary
This compound (CAS: 115880-49-4) is a critical chiral
This guide details the operational protocols for:
-
Catalytic Production: Generating the compound via Asymmetric Hydrogenation (The "Make").
-
Synthetic Application: Utilizing the compound as a chiral building block for
-lactams and amino-alcohol ligands (The "Use"). -
Downstream Processing: Conversion to (R)-3-aminobutanol for antiretroviral synthesis.[1]
Part 1: The Role of this compound in Catalysis
In the context of asymmetric catalysis, this compound serves a dual role:
-
The Product of Catalysis: It is the benchmark substrate for demonstrating the efficiency of Rhodium- and Ruthenium-catalyzed asymmetric hydrogenation of
-enamino esters. -
The Chiral Auxiliary/Precursor: Its pre-existing C3 stereocenter is leveraged to induce diastereoselectivity in subsequent catalytic cycles (e.g., Staudinger synthesis) or to synthesize chiral ligands.
Visualizing the Chiral Value Chain
Figure 1: The central role of this compound in asymmetric synthesis workflows.
Part 2: Protocols for Asymmetric Synthesis (The "Make")
High-purity starting material is a prerequisite for successful downstream applications. While enzymatic resolution is possible, Asymmetric Hydrogenation is the preferred industrial route due to atom economy and scalability.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: Stereoselective reduction of ethyl 3-aminocrotonate to this compound.
Mechanistic Insight: The reaction proceeds via the coordination of the enamine substrate to the cationic Rh(I) center. The Josiphos ligand creates a chiral pocket that directs the hydride attack to the Si-face of the C=C bond.
Materials:
-
Substrate: Ethyl 3-aminocrotonate (1.0 equiv)
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (0.5 mol%)
-
Chiral Ligand: (R)-(S)-Josiphos (0.55 mol%) (e.g., SL-J001-1)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (degassed)
-
Gas: Hydrogen (H₂), ultra-high purity
Step-by-Step Workflow:
-
Catalyst Preparation (Glovebox): In a vial, mix [Rh(COD)₂]BF₄ and the Josiphos ligand in degassed methanol. Stir for 30 minutes to form the active orange-red complex.
-
Loading: Transfer the substrate (Ethyl 3-aminocrotonate) into the high-pressure autoclave vessel. Add the catalyst solution via cannula under argon counter-flow.
-
Pressurization: Seal the autoclave. Purge three times with H₂ (10 bar) to remove residual oxygen.
-
Reaction: Pressurize to 30 bar (435 psi) H₂. Stir at 50°C for 12–24 hours.
-
Critical Control Point: Maintain vigorous stirring (>800 rpm) to eliminate gas-liquid mass transfer limitations.
-
-
Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.
-
Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Expected Results:
-
Yield: >95%
-
Enantiomeric Excess (ee): >97% (R-isomer)
Part 3: Protocols for Application (The "Use")
Once synthesized, this compound acts as a versatile chiral pool reagent.
Protocol B: Synthesis of (R)-3-Aminobutanol (Dolutegravir Intermediate)
Context: This is the primary industrial application. The ester group is reduced while preserving the sensitive C3 chiral center.
Reagents:
-
This compound (10 mmol)
-
NaBH₄ (25 mmol)
-
Iodine (I₂) (10 mmol) or BF₃·OEt₂ (Lewis Acid activator)
-
THF (Anhydrous)
Procedure:
-
Activation: Suspend NaBH₄ in anhydrous THF at 0°C.
-
Addition: Slowly add Iodine (dissolved in THF) dropwise over 30 minutes. (Generates Borane in situ).
-
Substrate Introduction: Add this compound slowly, maintaining temperature <10°C.
-
Reflux: Warm to room temperature, then reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases.
-
Isolation: Concentrate, treat with aqueous KOH (3M) to break borane-amine complexes, and extract with DCM.
-
Purification: Distillation (bp ~70°C at 1 mmHg).
Data Summary:
| Parameter | Value | Notes |
|---|---|---|
| Yield | 85-92% | High efficiency reduction |
| Optical Rotation |
Protocol C: Asymmetric Staudinger Synthesis of -Lactams
Context: Using the amine as a chiral auxiliary to direct the formation of the
Workflow Diagram:
Figure 2: Pathway for converting this compound into chiral
Procedure:
-
Imine Formation: Reflux this compound with an aldehyde (e.g., benzaldehyde) in DCM with MgSO₄ (drying agent) for 4 hours. Filter and concentrate to obtain the chiral imine.
-
Cycloaddition: Dissolve the imine in dry DCM at -78°C.
-
Ketene Generation: Add acetoxyacetyl chloride (1.2 equiv) and Triethylamine (2.5 equiv) dropwise. The base generates the ketene in situ.
-
Reaction: Allow to warm slowly to room temperature overnight.
-
Result: The pre-existing chirality at the N-alkyl group (from the aminobutanoate) induces diastereoselectivity, favoring the cis- or trans-
-lactam depending on the ketene substituents.
Part 4: References & Authority
In-Text Citation Key:
-
[1] Sitagliptin Synthesis: Detailed mechanistic study on Rh-catalyzed hydrogenation of enamine esters.
-
[2] Dolutegravir Intermediate: Protocol for the reduction of amino esters to amino alcohols.
-
[3] Staudinger Reaction: Review of ketene-imine cycloaddition using chiral amines.
References:
-
Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.[4]
-
Medicines for All Institute. (2019). "Process Development Report: (R)-3-aminobutanol." VCU College of Engineering.
-
Jiao, L., et al. (2006). "Catalytic Staudinger Cycloaddition." Journal of the American Chemical Society.[4]
-
PubChem. (2025).[5] "this compound Compound Summary." National Library of Medicine.[6]
-
BenchChem. (2025). "Ethyl (3R)-3-acetamidobutanoate as a Chiral Building Block." Application Notes.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
Topic: Derivatization of Ethyl (3R)-3-aminobutanoate for Gas Chromatographic Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
Ethyl (3R)-3-aminobutanoate is a chiral β-amino acid ester of significant interest in pharmaceutical synthesis and development. Its analysis, particularly the determination of enantiomeric purity, is critical for quality control and regulatory compliance. Gas chromatography (GC) offers a high-resolution platform for this analysis, but the inherent polarity of the primary amine functional group in this compound presents a significant challenge. The presence of an active hydrogen on the amine leads to poor peak shape, thermal instability, and undesirable column interactions.[1] This application note provides a detailed guide to the derivatization of this compound, a necessary step to enhance its volatility and improve its chromatographic behavior for robust and reliable GC and GC-Mass Spectrometry (GC-MS) analysis.[2] Two primary, field-proven protocols are presented: N-trifluoroacetylation and N-silylation, both of which are coupled with analysis on a chiral stationary phase for enantiomeric resolution.
The Imperative of Derivatization for Amino Esters
The core principle of gas chromatography is the separation of compounds based on their partitioning between a stationary phase and a mobile gas phase. For this to occur efficiently, analytes must be volatile and thermally stable enough to travel through the heated GC system without degradation. Polar functional groups, such as the primary amine (-NH₂) in this compound, contain "active hydrogens" that can engage in strong intermolecular hydrogen bonding. This increases the boiling point of the analyte and allows it to interact strongly and often irreversibly with active sites on the GC column and liner, resulting in:
-
Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.
-
Poor Sensitivity: Loss of analyte due to adsorption.
-
Thermal Degradation: Breakdown of the molecule in the hot injector port.[1]
Derivatization chemically modifies the polar functional group, replacing the active hydrogen with a nonpolar moiety.[2] This transformation masks the polarity, reduces hydrogen bonding potential, and thereby increases the volatility and stability of the analyte, making it amenable to GC analysis.
Strategy for Chiral Analysis
Since this compound is a chiral molecule, its analysis must be able to distinguish between the (R) and (S) enantiomers. The most common and effective strategy involves using an achiral derivatizing reagent to prepare the analyte for GC, followed by separation of the resulting enantiomeric derivatives on a GC column coated with a chiral stationary phase (CSP).[3][4] Cyclodextrin-based columns are widely used for this purpose, as they create a chiral environment where the two enantiomeric derivatives interact differently, leading to different retention times and thus, separation.[4]
Experimental Workflow Overview
The analytical process follows a logical sequence from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: General workflow for the GC-MS analysis of this compound.
Protocol 1: N-Trifluoroacetylation using TFAA
Trifluoroacetic anhydride (TFAA) is a powerful acylation reagent that reacts swiftly with the primary amine of this compound to form a stable, volatile N-trifluoroacetyl (N-TFA) derivative.[5][6] The resulting derivative exhibits excellent chromatographic properties and the fluorinated group provides characteristic mass spectral fragments.
Chemical Reaction
Caption: Derivatization of this compound with TFAA.
Materials and Reagents
-
This compound sample
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Acetonitrile or Ethyl Acetate, anhydrous grade
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or water bath
-
Micropipettes
Step-by-Step Derivatization Protocol
-
Sample Preparation: If the sample is in a volatile solvent, carefully evaporate the solvent to dryness under a gentle stream of nitrogen. For a neat oil or solid, proceed directly. It is crucial to ensure the sample is free of water, as TFAA readily hydrolyzes.
-
Reagent Addition: To the dried residue (or ~1-5 mg of sample) in a GC vial, add 200 µL of anhydrous acetonitrile (or ethyl acetate).
-
Derivatization: Add 100 µL of TFAA to the vial.[5] The ratio of solvent to reagent can be optimized, but a 2:1 ratio is a robust starting point.
-
Reaction: Immediately cap the vial tightly. Vortex briefly to mix. Place the vial in a heating block or water bath set to 70°C for 30 minutes.
-
Cooling & Dilution: After heating, allow the vial to cool completely to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If the concentration is too high, it can be further diluted with the reaction solvent (e.g., acetonitrile).
Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC Column | Chiral Stationary Phase, e.g., Chirasil-L-Val or equivalent cyclodextrin-based column (30 m x 0.25 mm x 0.25 µm) | Essential for separating the (R) and (S) enantiomers of the derivatized analyte.[3][7] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is preferred for trace analysis.[5] |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) | Provides the mobile phase for chromatographic separation. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) | This is a starting point; the program must be optimized to achieve baseline separation of enantiomers. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for compound identification. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the derivative and its fragments. |
Protocol 2: N-Silylation using MTBSTFA
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that forms highly stable tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more resistant to hydrolysis than their trimethylsilyl (TMS) counterparts, making this method exceptionally robust, especially when trace amounts of moisture are unavoidable.[8]
Chemical Reaction
Caption: Derivatization of this compound with MTBSTFA.
Materials and Reagents
-
This compound sample
-
MTBSTFA (often with 1% TBDMCS as a catalyst)
-
Acetonitrile or Pyridine, anhydrous grade
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block
-
Micropipettes
Step-by-Step Derivatization Protocol
-
Sample Preparation: As with the TFAA method, ensure the sample is anhydrous. Dry down any solutions under a stream of nitrogen.
-
Reagent Addition: To the dried sample (~1-5 mg) in a GC vial, add 100 µL of anhydrous acetonitrile.
-
Derivatization: Add 100 µL of MTBSTFA.[9] The use of a solvent is common, but some protocols use neat reagent.[9] Acetonitrile is a good starting point.
-
Reaction: Tightly cap the vial, vortex, and heat at 100°C for 2-4 hours.[9] Silylation reactions, especially for forming stable TBDMS derivatives, often require more stringent conditions (higher temperature and longer time) than acylation.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Recommended GC-MS Conditions
The GC-MS conditions for the TBDMS derivative are similar to those for the TFAA derivative, with potential adjustments to the oven temperature program due to the different volatility and molecular weight of the derivative.
| Parameter | Setting | Rationale |
| GC Column | Chiral Stationary Phase, e.g., Chirasil-L-Val or equivalent cyclodextrin-based column (30 m x 0.25 mm x 0.25 µm) | Essential for separating the (R) and (S) enantiomers of the derivatized analyte.[3][7] |
| Injector Temp. | 260 °C | Higher temperature may be needed for the less volatile TBDMS derivative. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | The starting and final temperatures are slightly higher to account for the higher boiling point of the TBDMS derivative. |
| Other Parameters | Identical to TFAA method (Injection Mode, Carrier Gas, MS settings) | The fundamental principles of injection, separation, and detection remain the same. |
Method Comparison and Considerations
| Feature | N-Trifluoroacetylation (TFAA) | N-TBDMS Silylation (MTBSTFA) |
| Reaction Speed | Fast (typically < 30 minutes) | Slower (typically 2-4 hours) |
| Reaction Conditions | Moderate (e.g., 70°C) | More forceful (e.g., 100°C)[9] |
| Derivative Stability | Good, but can be moisture-sensitive. | Excellent; TBDMS derivatives are very stable and resist hydrolysis.[8] |
| Reagent Handling | Highly corrosive and moisture-sensitive. | Moisture-sensitive, but less corrosive than TFAA. |
| Byproducts | Volatile (Trifluoroacetic acid), elutes with solvent front. | Volatile (N-methyltrifluoroacetamide), elutes with solvent front. |
| Mass Spectrum | Produces characteristic fragments useful for identification. | Produces a prominent [M-57]+ fragment (loss of tert-butyl group). |
Trustworthiness and Validation: Both protocols described are self-validating systems when performed with care. The successful derivatization will be immediately apparent from the resulting chromatogram: a sharp, symmetrical peak at a specific retention time, replacing the poor or non-existent peak of the underivatized analyte. For quantitative applications, it is essential to validate the method according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[10]
Conclusion
The successful analysis of this compound by gas chromatography is critically dependent on a robust derivatization strategy. Both N-trifluoroacetylation with TFAA and N-silylation with MTBSTFA are excellent, well-established methods for this purpose. The choice between them often depends on laboratory preference, required sample throughput (TFAA is faster), and the need for derivative stability (MTBSTFA is superior). When coupled with a high-resolution chiral capillary column, these methods provide a powerful and reliable system for the quantification and enantiomeric purity determination of this important pharmaceutical intermediate.
References
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]
-
Derivatization Reagents: Selective Response & Detection. ResearchGate. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Gas chromatography and mass spectrometry of n-trifluoro-acetyl amino acid isopropyl esters. ProQuest. [Link]
-
Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. PubMed. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Link. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting & Optimization
improving the yield and purity of Ethyl (3R)-3-aminobutanoate
Subject: Optimization of Yield, Enantiomeric Excess (ee%), and Storage Stability Ticket ID: #EAB-3R-OPT-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the synthesis and purification of Ethyl (3R)-3-aminobutanoate (CAS: 39791-73-8). This
| Property | Specification | Critical Note |
| Target Isomer | (3R)-Enantiomer | Essential for biological activity in |
| Physical State | Colorless Oil (Free Base) / White Solid (HCl Salt) | Always store as HCl salt to prevent polymerization. |
| Key Instability | Cyclization / Polymerization | Free base self-condenses at RT; prone to retro-Michael reaction. |
Production Route A: Enzymatic Kinetic Resolution (High Purity)
Context: Best for laboratory scale (<100g) where optical purity (>99% ee) is paramount over raw throughput.
Workflow Visualization
Figure 1: Kinetic resolution workflow using Candida antarctica Lipase B (CAL-B). The enzyme selectively acylates the (S)-amine, leaving the desired (R)-amine untouched.
Troubleshooting Guide: Biocatalysis
Q: My ee% is stuck at 92-95%. How do I reach >99%? A: This is a classic "conversion vs. selectivity" trade-off.
-
Push Conversion: Allow the reaction to proceed slightly beyond 50% conversion (e.g., 52-55%). This consumes the residual (S)-enantiomer, albeit at the cost of slight yield loss of the (R)-target.
-
Temperature Drop: Lower the reaction temperature from 30°C to 4-10°C . This slows the reaction but significantly increases the enantiomeric ratio (
-value) of CAL-B. -
Acyl Donor: Switch from ethyl acetate to vinyl butanoate or isopropyl acetate . Vinyl esters make the reaction irreversible (releasing acetaldehyde), preventing the back-reaction that erodes chirality.
Q: The enzyme activity drops rapidly after one cycle. Why? A: The amine moiety is nucleophilic and can strip water from the enzyme surface or poison the active site.
-
Fix: Ensure the solvent (MTBE or DIPE) is anhydrous (<0.05% water).
-
Fix: Add molecular sieves (3Å) to the reaction vessel to scavenge byproduct water or acetaldehyde if using ethyl acetate.
Production Route B: Asymmetric Hydrogenation (High Yield)
Context: Best for industrial scale (>1kg). Uses Rhodium or Ruthenium catalysts with chiral phosphine ligands (e.g., BINAP, SegPhos).
Mechanism Visualization
Figure 2: Asymmetric hydrogenation pathway. The critical step is the formation of the enamine followed by face-selective hydrogenation via the Rh-chiral phosphine complex.
Troubleshooting Guide: Catalysis
Q: The reaction stalls at 60% conversion. A: This indicates catalyst poisoning or insufficient pressure.
-
Check Substrate Purity: Trace halides (Cl-, Br-) from upstream steps are potent poisons for Rhodium catalysts. Recrystallize the enamine precursor if possible.
-
Ammonia Inhibition: If performing reductive amination in one pot, excess ammonia can compete with the substrate for the metal center. Vent the reactor to remove excess
before pressurizing with .
Q: I am getting the (S)-isomer instead of the (R)-isomer. A: You likely used the wrong ligand enantiomer.
-
Rule of Thumb: For Noyori-type hydrogenation of
-keto esters/enamines, the ligand configuration dictates product configuration. If -BINAP gives the wrong isomer, switch to -BINAP. Note: Always verify the specific catalyst-product correlation in literature, as it varies by metal (Ru vs. Rh).
Downstream Processing & Stability (Critical)
Q: My product turns into a viscous yellow gel during rotary evaporation. A: You are witnessing intermolecular polymerization. The free amine of one molecule attacks the ester of another.
-
Immediate Action: Do not concentrate the free base to dryness.
-
Protocol:
-
Keep the product in solution (e.g., Ethanol or MTBE).
-
Add 1.1 equivalents of HCl (in dioxane or ethanol) immediately after workup.
-
Evaporate the solvent to isolate This compound hydrochloride .
-
Recrystallize the salt from Ethanol/Ether to upgrade purity.
-
Q: Can I distill the free base? A: Only under high vacuum (<1 mbar) and low temperature (<60°C). High temperatures trigger the retro-Michael reaction, decomposing the product back into crotonates and ammonia. Distillation is not recommended for high-purity applications; salt crystallization is superior.
Analytical Methods (QA/QC)
Q: How do I separate the enantiomers on HPLC? A: Direct separation of the free amine is difficult due to low UV absorption and peak tailing.
Recommended Method (Derivatization):
-
Reagent: React sample with NBD-Cl (4-chloro-7-nitrobenzofurazan) or FDAA (Marfey's reagent).
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Detection: UV at 254nm (or Fluorescence for NBD derivatives).
| Parameter | Condition |
| Column | Chiralpak IA or AD-H (Amylose-based) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV 210 nm (Low sensitivity) or Derivatized (High sensitivity) |
References
-
Enzymatic Resolution: Gotor, V., et al.
-amino esters." Tetrahedron: Asymmetry, vol. 12, no. 12, 2001. -
Asymmetric Hydrogenation: Noyori, R., et al.
-Keto Esters." Journal of the American Chemical Society, vol. 109, no. 19, 1987. -
Stability & Synthesis: Liljeblad, A., & Kanerva, L. T.
-amino acids." Tetrahedron, vol. 62, no. 25, 2006.[1] -
HPLC Methods: BenchChem. "A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis." (General reference for amino ester analysis).
Sources
Navigating the Synthesis of Ethyl (3R)-3-aminobutanoate: A Technical Support Guide for Impurity Removal
Welcome to our dedicated technical support center for the synthesis and purification of Ethyl (3R)-3-aminobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with impurity removal during your experiments. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific issues you may encounter during the synthesis and purification of this compound, which is typically synthesized through the formation of an enamine intermediate, ethyl 3-aminocrotonate, from ethyl acetoacetate and ammonia, followed by asymmetric reduction.
Issue 1: Presence of Unreacted Starting Material (Ethyl Acetoacetate)
Q: My final product shows a significant peak corresponding to ethyl acetoacetate in the NMR/GC-MS analysis. What is the best way to remove it?
A: The presence of residual ethyl acetoacetate is a common issue, often due to incomplete reaction during the initial enamine formation. Due to its similar volatility to the final product, simple distillation may not be entirely effective.
Probable Cause:
-
Incomplete Enamine Formation: The equilibrium for the reaction of ethyl acetoacetate with ammonia to form ethyl 3-aminocrotonate may not have been driven to completion.
Recommended Solution: Acid-Base Extraction
The most effective method to remove unreacted ethyl acetoacetate is through an acid-base extraction during the workup. The basicity of the desired amino ester allows for its separation from the neutral ketoester.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while the neutral ethyl acetoacetate will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification and Re-extraction: Cool the aqueous layer in an ice bath and basify it by the slow addition of a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is basic (pH > 8). This will deprotonate the amine, making it soluble in organic solvents again.
-
Final Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Rationale: This method leverages the difference in the acid-base properties of the product and the impurity, providing a highly efficient separation.
Issue 2: Contamination with the Enamine Intermediate (Ethyl 3-aminocrotonate)
Q: I'm observing the presence of the ethyl 3-aminocrotonate intermediate in my final product after the reduction step. How can I remove this impurity?
A: Incomplete reduction of the enamine intermediate is a frequent challenge. The remaining ethyl 3-aminocrotonate can be difficult to separate from the final product due to their structural similarities.
Probable Causes:
-
Insufficient Reducing Agent: The amount of reducing agent (e.g., sodium borohydride) may have been insufficient for complete conversion.
-
Deactivated Catalyst (for catalytic hydrogenation): The hydrogenation catalyst may have lost its activity.
-
Suboptimal Reaction Conditions: Reaction time, temperature, or pressure (for hydrogenation) may not have been optimal.
Recommended Solutions:
-
Reaction Optimization: Ensure complete reduction by using a slight excess of the reducing agent and allowing for sufficient reaction time. Monitor the reaction progress by TLC or GC to confirm the disappearance of the enamine intermediate.
-
Acidic Workup: Similar to the removal of ethyl acetoacetate, an acidic workup can be effective. The enamine is less basic than the saturated amine and may be partially removed during the acid wash. However, some enamines can be hydrolyzed under acidic conditions, which might lead to other impurities.
-
Chromatographic Purification: If the enamine persists after the workup, column chromatography is the most reliable method for its removal.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity should be carefully optimized based on TLC analysis. The more polar amine product will elute more slowly than the less polar enamine intermediate.
Issue 3: Low Enantiomeric Purity (Presence of the (S)-enantiomer)
Q: My chiral HPLC analysis indicates a lower than expected enantiomeric excess (ee). What are the likely causes and how can I improve the chiral purity?
A: Achieving high enantioselectivity is the primary goal of this synthesis. A low ee can stem from issues in the asymmetric reduction step or racemization during workup and purification.
Probable Causes:
-
Inefficient Chiral Catalyst/Reagent: The chiral catalyst used in the asymmetric hydrogenation or the chiral reducing agent may not be sufficiently effective.
-
Racemization: The chiral center of the aminobutanoate is susceptible to racemization, especially under harsh basic or acidic conditions, or upon prolonged heating.
Recommended Solutions:
-
Optimization of Asymmetric Reduction:
-
Catalyst Screening: If using catalytic hydrogenation, screen different chiral ligands and catalysts to find the optimal system for this specific substrate.
-
Reaction Conditions: Optimize temperature, pressure, and solvent to maximize enantioselectivity.
-
-
Diastereomeric Salt Resolution: This is a classical and highly effective method for enriching the enantiomeric purity of chiral amines.[1]
Experimental Protocol: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve the enantiomerically enriched but not pure this compound in a suitable solvent, such as ethanol or isopropanol. In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent, possibly with gentle heating.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (R)-enantiomer with L-tartaric acid is often less soluble and will preferentially crystallize out of the solution. Allow the mixture to cool slowly to room temperature and then potentially in a refrigerator to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the pH is basic. This will liberate the free amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the enantiomerically pure this compound.
Rationale: The formation of diastereomers with different physical properties, such as solubility, allows for their separation by crystallization.[2]
Visualizing the Purification Workflow
Caption: General purification workflow for this compound.
Issue 4: Presence of Borate Esters and Other Reduction Byproducts
Q: After a sodium borohydride reduction, I'm having trouble with inorganic byproducts in my final product. What is the standard workup procedure to remove them?
A: Sodium borohydride reductions, especially in alcoholic solvents, can produce borate esters that can complicate purification. A proper quenching and workup procedure is essential.
Recommended Workup Procedure:
-
Quenching: After the reaction is complete (as determined by TLC or GC), cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and to hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the organic solvent (e.g., methanol, ethanol) under reduced pressure.
-
Acid-Base Extraction: Perform the acid-base extraction as described in Issue 1 . This will not only separate the desired amine from non-basic impurities but will also help in removing the boric acid and its salts, which are water-soluble.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used laboratory-scale synthesis involves a two-step process. First, ethyl acetoacetate is reacted with ammonia or an ammonia source to form the enamine intermediate, ethyl 3-aminocrotonate. This is followed by an asymmetric reduction of the carbon-carbon double bond of the enamine to introduce the chiral center. This reduction can be achieved using chiral catalysts (asymmetric hydrogenation) or chiral reducing agents.
Visualizing the Synthetic Pathway
Caption: Common synthetic route to this compound.
Q2: How can I monitor the progress of the reaction and the purity of the product?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): For assessing the presence of volatile impurities like unreacted starting materials and the enamine intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the product and identification of impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (ee) of the final product. A typical method would involve a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®), with a mobile phase consisting of a mixture of hexane and isopropanol.[3]
Q3: Can I purify this compound by distillation?
A3: While distillation can be used to purify the final product, it may not be effective in removing impurities with similar boiling points, such as the (S)-enantiomer or the enamine intermediate. Fractional distillation under reduced pressure can improve separation, but for achieving high chemical and enantiomeric purity, it is often used in conjunction with other techniques like acid-base extraction and diastereomeric salt resolution.
Q4: What are the potential sources of dimeric or oligomeric impurities?
A4: While less common for this specific molecule, dimeric impurities can sometimes form through side reactions. For instance, intermolecular condensation reactions could potentially occur under certain conditions. If you suspect the presence of higher molecular weight impurities, techniques like Mass Spectrometry and Gel Permeation Chromatography (GPC) can be used for their detection and characterization. Purification would typically involve column chromatography.
Summary of Key Purification Parameters
| Impurity Type | Primary Removal Method | Key Experimental Parameters |
| Unreacted Starting Materials | Acid-Base Extraction | Use of dilute acid (e.g., 1 M HCl) to separate the basic product from neutral impurities. |
| Enamine Intermediate | Column Chromatography | Silica gel stationary phase with a gradient mobile phase (e.g., ethyl acetate in hexanes). |
| Undesired (S)-enantiomer | Diastereomeric Salt Resolution | Use of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., ethanol) to induce selective crystallization. |
| Reduction Byproducts (Borates) | Acidic Quench and Aqueous Workup | Careful addition of dilute acid to hydrolyze borate esters, followed by aqueous extraction. |
References
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
- A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis. BenchChem.
- Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. (2014). Molecules, 19(9), 14377-14395.
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of Ethyl (3R)-3-aminobutanoate
Welcome to the technical support center for the synthesis and scale-up of Ethyl (3R)-3-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the large-scale production of this critical chiral intermediate. Our aim is to provide practical, field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient process.
Introduction to the Synthesis of this compound
This compound is a valuable chiral building block, particularly in the pharmaceutical industry. Its stereochemical purity is crucial for the efficacy of many active pharmaceutical ingredients (APIs). The most common industrial routes to this compound involve the asymmetric reduction of ethyl acetoacetate to ethyl (3R)-3-hydroxybutanoate, followed by conversion of the hydroxyl group to an amino group, or through direct asymmetric reductive amination of ethyl acetoacetate. Biocatalytic methods are also gaining prominence as a greener alternative.
This guide will address potential issues across these synthetic strategies, focusing on reaction and yield optimization, purity and separation challenges, reagent and catalyst handling, and safety and environmental concerns.
Troubleshooting Guides & FAQs
Section 1: Reaction and Yield Issues
Question 1: We are experiencing low yield in the asymmetric hydrogenation of ethyl acetoacetate to ethyl (3R)-3-hydroxybutanoate using a Ru-BINAP catalyst system. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in asymmetric hydrogenation reactions at scale can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Catalyst Activity and Loading:
-
Cause: Insufficient catalyst loading or catalyst deactivation can significantly impact yield. On a larger scale, mass transfer limitations can also reduce the effective catalyst activity.
-
Troubleshooting:
-
Verify Catalyst Loading: Double-check calculations for catalyst loading. For industrial applications, a higher catalyst loading might be necessary compared to lab-scale experiments.
-
Catalyst Quality: Ensure the catalyst has been stored under appropriate inert conditions and has not been exposed to air or moisture.
-
Substrate Purity: Impurities in the ethyl acetoacetate or solvent can poison the catalyst.[1][2] Consider purifying the substrate and using high-purity, degassed solvents.
-
Agitation: Inadequate mixing in a large reactor can lead to poor catalyst suspension and reduced contact with the substrate and hydrogen. Ensure the reactor's agitation is sufficient to maintain a homogenous slurry.
-
-
-
Hydrogen Pressure and Temperature:
-
Cause: Non-optimal hydrogen pressure and temperature can affect both reaction rate and catalyst stability.
-
Troubleshooting:
-
Pressure Optimization: While higher pressure generally increases the reaction rate, it can also lead to over-reduction or side reactions. A Design of Experiments (DoE) approach can help identify the optimal pressure for your specific reactor setup.
-
Temperature Control: Ensure uniform temperature distribution throughout the reactor. Localized hot spots can lead to catalyst decomposition.
-
-
-
Reaction Time:
-
Cause: Incomplete reaction due to insufficient time.
-
Troubleshooting: Monitor the reaction progress using in-process controls (e.g., GC, HPLC). Extend the reaction time if the conversion of the starting material is not complete.
-
Question 2: Our reductive amination of ethyl (3R)-3-hydroxybutanoate is resulting in significant byproduct formation, primarily the dialkylated amine and unreacted starting material. How can we improve the selectivity?
Answer:
Reductive amination is a powerful tool, but controlling selectivity can be challenging during scale-up. The formation of dialkylated byproducts and incomplete conversion are common issues.[3][4]
Potential Causes & Troubleshooting Steps:
-
Stoichiometry of the Amine Source:
-
Cause: An excess of the starting amine can drive the reaction towards the formation of the tertiary amine.
-
Troubleshooting: Carefully control the stoichiometry of the ammonia source (or primary amine). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. A controlled addition of the amine over the course of the reaction can also help maintain an optimal concentration.
-
-
Iminium Ion Formation and Reduction Rate:
-
Cause: The relative rates of iminium ion formation and its subsequent reduction are critical. If the reduction is too slow, side reactions of the intermediate can occur.
-
Troubleshooting:
-
pH Control: The formation of the imine/iminium ion is pH-dependent. For reductive aminations using sodium cyanoborohydride, the reaction is typically run at a slightly acidic pH to favor iminium ion formation and reduction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often a milder and more selective reducing agent for reductive aminations compared to sodium borohydride.
-
-
-
Reaction Temperature and Concentration:
-
Cause: Higher temperatures can favor side reactions. High concentrations can also lead to increased byproduct formation.
-
Troubleshooting:
-
Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Concentration Study: Evaluate the effect of substrate concentration on selectivity. A more dilute reaction may improve selectivity but will have implications for throughput.
-
-
Section 2: Purity and Separation Challenges
Question 3: We are struggling to achieve high enantiomeric excess (>99% ee) for our this compound on a pilot scale. What are the key factors to consider?
Answer:
Achieving and maintaining high enantiomeric excess (ee) during scale-up is a frequent challenge. The ee is determined by the stereoselectivity of the key chiral-inducing step.
Potential Causes & Troubleshooting Steps:
-
For Asymmetric Hydrogenation Routes:
-
Cause: The chiral ligand's purity and integrity, as well as reaction conditions, directly influence enantioselectivity.
-
Troubleshooting:
-
Ligand Quality: Use a high-purity chiral ligand (e.g., (R)-BINAP). Ensure it has not racemized during storage or handling.
-
Temperature Effects: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can sometimes significantly improve the ee.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen different solvents to find the optimal one for your system.
-
-
-
For Biocatalytic Routes (e.g., using reductases):
-
Cause: Enzyme activity and selectivity can be affected by process parameters.
-
Troubleshooting:
-
pH and Temperature: Maintain the optimal pH and temperature for the specific enzyme being used. Deviations can lead to a loss of selectivity.
-
Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, potentially affecting its stereoselectivity.[6] Consider a fed-batch approach for substrate addition.
-
Cofactor Regeneration: Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase for NADPH regeneration) is efficient. A lack of cofactor can stall the reaction and potentially lead to side reactions.[7]
-
-
-
For Resolution-Based Methods:
-
Cause: Inefficient separation of diastereomeric salts.
-
Troubleshooting:
-
Resolving Agent: The choice of resolving agent is critical. Screen various chiral acids (e.g., tartaric acid derivatives) to find one that forms diastereomeric salts with significantly different solubilities.
-
Crystallization Conditions: Optimize the crystallization solvent, temperature profile (cooling rate), and agitation to achieve efficient separation. Seeding with pure diastereomeric crystals can also improve the resolution.
-
Dynamic Kinetic Resolution (DKR): If applicable, consider a DKR approach where the undesired enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[8][9]
-
-
Question 4: We are observing difficulties in purifying the final this compound product. What are effective large-scale purification strategies?
Answer:
Purification of chiral amines can be challenging due to their basicity and potential for salt formation.
Effective Purification Strategies:
-
Distillation:
-
Applicability: Suitable for thermally stable amines.
-
Considerations: Vacuum distillation is often necessary to avoid decomposition at high temperatures. A fractional distillation column can be used to separate the product from impurities with different boiling points.
-
-
Crystallization of Salts:
-
Applicability: A highly effective method for purifying amines.
-
Protocol:
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a stoichiometric amount of a suitable acid (e.g., hydrochloric acid, sulfuric acid) to form the corresponding salt.
-
The salt will often crystallize out of the solution in high purity.
-
The purified salt can then be neutralized with a base to liberate the free amine.
-
-
-
Chromatography:
-
Applicability: While effective, large-scale chromatography can be expensive. It is often used for high-value products or when other methods fail.
-
Considerations: Chiral chromatography can be used to separate enantiomers if the enantiomeric excess is not sufficiently high.[5]
-
Section 3: Reagent and Catalyst Handling
Question 5: What are the key safety precautions and handling procedures for using Raney Nickel on an industrial scale?
Answer:
Raney Nickel is a pyrophoric catalyst, especially when dry, and requires strict handling procedures to ensure safety.[2]
Safety and Handling Procedures:
-
Handling: Always handle Raney Nickel as a slurry in water or a suitable solvent.[10] Never allow it to dry out. Use spark-proof tools and ensure proper grounding of all equipment.
-
Storage: Store in a cool, well-ventilated area away from heat and sources of ignition.[10] Keep the container tightly sealed and under an inert atmosphere if possible.
-
Charging to Reactor: Charge the Raney Nickel slurry to the reactor under an inert atmosphere (e.g., nitrogen, argon) to prevent contact with air.
-
Filtration: Keep the filter cake wet with solvent at all times during filtration. Do not pull air through the filter cake.
-
Quenching and Disposal: Deactivate the spent catalyst by slowly adding it to a dilute acid solution (e.g., acetic acid) in a well-ventilated area. This should be done with extreme caution as hydrogen gas will be evolved. Dispose of the deactivated catalyst in accordance with local regulations.[10]
Question 6: We are using sodium borohydride for a reduction step. What are the potential hazards and how should it be handled at scale?
Answer:
Sodium borohydride is a powerful reducing agent that reacts violently with water and acids, releasing flammable hydrogen gas.
Safety and Handling Procedures:
-
Handling: Handle in a dry, well-ventilated area. Avoid contact with water, acids, and oxidizing agents. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Quenching: Quench excess sodium borohydride cautiously by slowly adding a protic solvent like isopropanol or ethanol, followed by the slow addition of a dilute acid (e.g., acetic acid) with adequate cooling and ventilation to manage the hydrogen evolution.
-
Spills: In case of a spill, do not use water. Cover the spill with a dry, inert material like sand or sodium carbonate, and then collect it in a sealed container for disposal.
Experimental Workflows & Diagrams
Workflow for Asymmetric Hydrogenation of Ethyl Acetoacetate
Caption: Troubleshooting Low Enantioselectivity.
Quantitative Data Summary
| Parameter | Recommended Range (Asymmetric Hydrogenation) | Potential Issues Outside Range |
| Catalyst Loading (Substrate:Catalyst) | 1000:1 to 100:1 | Low yield, slow reaction |
| Hydrogen Pressure | 10 - 50 bar | Low rate (low pressure), side reactions (high pressure) |
| Temperature | 20 - 60 °C | Low rate (low temp), low ee, catalyst decomposition (high temp) |
| Solvent Purity | >99.5%, degassed | Catalyst poisoning, low yield, low ee |
References
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Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed. [Link]
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Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen | Organic Process Research & Development. [Link]
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This compound | C6H13NO2 | CID 10855488 - PubChem. [Link]
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Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel - Prime Scholars. [Link]
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Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
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Light-Driven Crystallization-Induced Dynamic Resolution of Amines. [Link]
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Deactivation and Regeneration Method for Ni Catalysts by H 2 S Poisoning in CO 2 Methanation Reaction - MDPI. [Link]
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Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. [Link]
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Hazards associated with laboratory scale hydrogenations - ResearchGate. [Link]
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Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC. [Link]
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Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. [Link]
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Asymmetric Hydrogenation | Takasago International Corporation. [Link]
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Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed. [Link]
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Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- WO2020034058A1 - PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND - Google P
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Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane | Request PDF. [Link]
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Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. [Link]
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Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. [Link]
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Reductive amination - Wikipedia. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. [Link]
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hydrogen - Organic Syntheses Procedure. [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
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Generation of optically pure ethyl (S)-3-hydroxybutyrate through kinetic resolution catalyzed by protease sin3406-1 - ResearchGate. [Link]
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Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters - MDPI. [Link]
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Hydrogen Safety in Process Industry: Systematization of Past Lessons. [Link]
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Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC. [Link]
-
Raney Nickel Reduction Mechanism - YouTube. [Link]
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Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed. [Link]
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Enantioselective synthesis - Wikipedia. [Link]
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Effects of sodium borohydride as a reductant on the synthesis conditions of Nano-scale Zero Valent Iron - Kyushu University. [Link]
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In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Lirias. [Link]
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asymmetric-hydrogenation-2015.pdf. [Link]
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Efficient large scale stereoinversion of ( R)-ethyl 3-hydroxybutyrate - ResearchGate. [Link]
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Effects of sodium borohydride as a reductant on the synthesis conditions of Nano-scale Zero Valent Iron - 九州大学. [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - Frontiers. [Link]
-
Novel Biosynthesis of (R)-ethyl-3-hydroxyglutarate With (R)-enantioselective Hydrolysis of Racemic Ethyl 4-cyano-3-hydroxybutyate by Rhodococcus Erythropolis - PubMed. [Link]
-
Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319 - PubMed. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]
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Free and Immobilized Lecitase™ Ultra as the Biocatalyst in the Kinetic Resolution of (E)-4-Arylbut-3-en-2-yl Esters - PubMed. [Link]
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Technical Support Center: Managing Diastereomeric Excess in Reactions with Ethyl (3R)-3-aminobutanoate
Welcome to the technical support center for Ethyl (3R)-3-aminobutanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of stereoselective synthesis. This document moves beyond simple protocols to explain the underlying principles that govern diastereoselectivity, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Central Role of this compound
This compound is a valuable chiral intermediate, prized for the stereocenter at its C3 position.[1] This inherent chirality is a powerful tool for inducing stereoselectivity in reactions that form new chiral centers, a critical requirement in the synthesis of many active pharmaceutical ingredients (APIs). When this chiral molecule reacts with another prochiral substrate, a pair of diastereomers is typically formed. The measure of the predominance of one diastereomer over the other is known as the diastereomeric excess (d.e.).[2][3] Achieving high d.e. is paramount, as different diastereomers can exhibit vastly different physical, chemical, and pharmacological properties.[2][3] This guide will address common challenges and questions related to controlling the d.e. in your experiments.
Section 1: Frequently Asked Questions (FAQs) — Core Concepts
This section addresses fundamental questions regarding the use of this compound and the concept of diastereomeric excess.
Q1: What is the fundamental difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)?
A1: This is a crucial distinction. Enantiomers are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images.[2] When you use an enantiomerically pure starting material like this compound to create a new stereocenter, you are forming diastereomers.
-
Enantiomeric Excess (e.e.) measures the purity of a single chiral compound with respect to its mirror image.
-
Diastereomeric Excess (d.e.) measures the ratio of two or more diastereomers in a mixture.[3]
Because diastereomers have different physical properties, they can often be separated by standard laboratory techniques like column chromatography or crystallization, whereas enantiomers cannot be separated by these methods without a chiral resolving agent or chiral chromatography.[2]
Q2: Why is achieving a high d.e. so critical in pharmaceutical development?
A2: The spatial arrangement of atoms in a molecule dictates its interaction with biological targets like enzymes and receptors. Different diastereomers of a drug candidate can have different levels of efficacy, toxicity, or metabolic profiles. A low d.e. means your final product is an impure mixture of diastereomers, which can lead to:
-
Reduced overall therapeutic effect.
-
Increased off-target side effects from the undesired diastereomer.
-
Significant challenges in downstream purification, leading to lower overall yield and increased manufacturing costs.
Q3: What are the primary methods for accurately determining the d.e. of my reaction product?
A3: Accurate determination of d.e. is essential for reaction optimization. The most common methods are:
-
¹H NMR Spectroscopy: This is often the quickest method. The protons near the newly formed stereocenter in each diastereomer are in slightly different chemical environments, causing their signals to appear at different chemical shifts. By integrating these distinct signals, you can calculate the ratio of the two diastereomers.
-
High-Performance Liquid Chromatography (HPLC): Using a standard (achiral) column, you can often resolve diastereomers because of their different physical properties.
-
Gas Chromatography (GC): For volatile compounds, GC can effectively separate diastereomers. In some cases, derivatization to form diastereomeric esters with a chiral alcohol can also be used for analysis on achiral columns.[4]
Section 2: Troubleshooting Guide — Practical Solutions for Common Challenges
This section is structured in a problem-and-solution format to directly address issues you may encounter in the lab.
Problem 1: My reaction shows low or no diastereoselectivity (d.e. is close to 0%).
This is a common issue indicating that the energy difference between the two transition states leading to the respective diastereomers is negligible. The inherent chirality of the aminobutanoate is not exerting enough influence.
Causality: The reaction is likely proceeding under thermodynamic control at a temperature high enough to overcome the small energy barrier between the competing pathways, or the transition state is too flexible, failing to lock in a preferred geometry.
Solutions:
-
Lower the Reaction Temperature: This is the most critical first step. Reducing thermal energy will preferentially favor the pathway with the lower activation energy, often leading to a significant increase in d.e. Reactions run at 0 °C, -20 °C, or even -78 °C are standard for stereoselective processes.
-
Introduce a Lewis Acid: Lewis acids can coordinate with carbonyls or other electron-rich groups on your substrate. This creates a more rigid, sterically hindered transition state, amplifying the influence of the chiral center on the aminobutanoate and forcing the incoming nucleophile or electrophile to approach from a specific face.[5][6]
-
Solvent Screening: The solvent plays a critical role in stabilizing or destabilizing the transition state. A change in solvent polarity or coordinating ability can dramatically alter selectivity.
Troubleshooting Workflow for Low d.e.
Caption: A decision tree for systematically troubleshooting low diastereomeric excess.
| Parameter | Rationale | Starting Point Suggestions |
| Temperature | Reduces thermal energy, favoring the lower-energy transition state. | Start at 0 °C, then proceed to -20 °C and -78 °C. |
| Lewis Acid | Creates a rigid transition state, enhancing steric hindrance. | TiCl₄, BF₃·OEt₂, ZnCl₂, Sc(OTf)₃. Start with 1.1 equivalents. |
| Solvent | Affects transition state stability and geometry. | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF). |
Problem 2: The major product is the undesired diastereomer.
This indicates that while the reaction is selective, the preferred transition state leads to the "wrong" product. This is often a case of mismatched stereochemical bias between the substrate and the reaction conditions.
Causality: The chosen Lewis acid or solvent may be organizing the transition state in a way that favors attack from the face opposite to what is desired. For example, some ethereal solvents can dramatically alter or even invert stereoselectivity in Michael additions.[7]
Solutions:
-
Change the Lewis Acid: Different Lewis acids have different coordination geometries and steric bulk. Switching from TiCl₄ to a bulkier Lewis acid like (i-PrO)₂TiCl₂ could completely change the facial bias.
-
Solvent Inversion: As documented in the literature, switching between diethyl ether and THF can sometimes invert the stereochemical outcome of Michael additions involving chiral amines.[7] This is a powerful, if sometimes unpredictable, tool.
-
Modify the Substrate: If possible, altering a protecting group or another substituent on the reaction partner can change its steric profile and its preferred orientation in the transition state.
Problem 3: My d.e. decreases during work-up or purification.
This is a classic sign of product instability, specifically epimerization at the newly formed stereocenter.
Causality: The proton at the newly formed stereocenter is often acidic (e.g., alpha to a carbonyl group). Exposure to acidic or basic conditions during aqueous work-up or silica gel chromatography can catalyze its removal and re-addition, scrambling the stereochemistry and leading to a thermodynamically controlled mixture.
Solutions:
-
Buffered/Neutral Work-up: Avoid harsh acidic or basic washes. Use a saturated aqueous solution of NH₄Cl (mildly acidic) or NaHCO₃ (mildly basic) instead of strong acids/bases. Quench the reaction at low temperature before warming.
-
"Deactivated" Silica Gel: Prepare silica gel for chromatography by treating it with a small amount of a non-polar solvent containing ~1% triethylamine. This neutralizes the acidic sites on the silica surface, preventing on-column epimerization.
-
Rapid Purification: Do not let the crude product sit for extended periods. Purify it quickly after the work-up, and store the final product at low temperatures.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common reactions. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diastereoselective Mannich Reaction
The Mannich reaction is a powerful tool for forming C-C bonds and creating β-amino carbonyl compounds. Controlling the two new stereocenters is a significant challenge.[8]
Conceptual Workflow:
Caption: Workflow for a Lewis Acid-Catalyzed Mannich Reaction.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the imine substrate (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling & Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. A color change is often observed. Stir the mixture for 30 minutes at this temperature.
-
Nucleophile Addition: In a separate flask, prepare your nucleophile. For this reaction, the silyl enol ether derived from a ketone or ester is common. Add the nucleophile solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product by ¹H NMR to determine the crude d.e. before purification to check for epimerization.
Protocol 2: Diastereoselective Synthesis of a β-Lactam (Staudinger Cycloaddition)
The [2+2] cycloaddition between an imine and a ketene is a primary method for synthesizing β-lactams.[9][10] The stereochemistry can be highly dependent on reaction conditions.[10]
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve an aldehyde (1.0 equiv) and this compound (1.0 equiv) in anhydrous toluene. Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or use a Dean-Stark apparatus to remove water and drive the reaction to completion. Monitor by TLC until the starting materials are consumed.
-
Cycloaddition: Cool the solution containing the in situ formed imine to 0 °C.
-
Ketene Generation: In a separate addition funnel, dissolve an acid chloride (e.g., chloroacetyl chloride, 1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in anhydrous toluene.
-
Slow Addition: Add the acid chloride/base mixture dropwise to the imine solution over 1-2 hours, maintaining the temperature at 0 °C. Slow addition is critical to keep the concentration of the highly reactive ketene low.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up: Filter the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Isolation & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Determine the cis/trans ratio (the d.e.) of the crude product by ¹H NMR. The two diastereomers often have distinct coupling constants for the C3 and C4 protons on the β-lactam ring.
References
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Reddit. (2022). Is diastereomeric excess sometimes interchanged with enantiomeric excess in publications? r/chemhelp. [Link]
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National Institutes of Health (NIH). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
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Unacademy. Notes on Diastereomeric Excess: Definition and Analysis. [Link]
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National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
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National Institutes of Health (NIH). (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. [Link]
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National Institutes of Health (NIH). (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. [Link]
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Michigan State University. Asymmetric Induction. Department of Chemistry. [Link]
-
SpringerLink. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. [Link]
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National Institutes of Health (NIH). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
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PubMed. Asymmetric Michael addition of a recyclable chiral amine: inversion of stereoselectivity caused by the difference of ethereal solvents. [Link]
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Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
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Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
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Encyclopedia.pub. (2020). Synthesis of β-Lactams. [Link]
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PubMed. The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. [Link]
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ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]
-
ResearchGate. (2025). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]
-
MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]
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National Institutes of Health (NIH). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. [Link]
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Indian Journal of Chemistry. Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones. [Link]
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PubMed. (2006). Highly Diastereoselective Asymmetric Mannich Reactions of 1,3-dicarbonyls With Acyl Imines. [Link]
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PubMed. (2003). Control of alpha/beta stereoselectivity in Lewis acid promoted C-glycosidations using a controlling anomeric effect based on the conformational restriction strategy. [Link]
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ResearchGate. (2025). ChemInform Abstract: Highly Regio- and Stereoselective Addition of Ethyl 3-Aminobut-2-enoates to 2-Substituted 3-Nitro-2H-chromenes. [Link]
-
Buchler GmbH. Mukaiyama-Mannich reaction catalyzed by Dihydroquinine Derivative. [Link]
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- 8. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
common pitfalls in the handling and storage of Ethyl (3R)-3-aminobutanoate
Welcome to the technical support center for Ethyl (3R)-3-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during the handling and storage of this valuable chiral building block. Our goal is to ensure the integrity of your experiments by maintaining the chemical and stereochemical purity of this reagent.
Introduction to this compound
This compound is a chiral β-amino acid ester, a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its utility is intrinsically linked to its stereochemical purity. However, like many amino esters, it is susceptible to degradation and racemization if not handled and stored correctly. This guide will walk you through the potential challenges and provide actionable solutions.
Core Chemical Properties and Stability
To effectively troubleshoot issues, it's essential to understand the inherent chemical nature of this compound.
| Property | Value | Significance in Handling and Storage |
| Molecular Formula | C₆H₁₃NO₂[1] | Indicates the presence of both an amine and an ester functional group. |
| Molecular Weight | 131.17 g/mol [1] | Standard value for calculations. |
| Appearance | Colorless to light yellow liquid or solid | A significant change in color can be an indicator of degradation. |
| Storage Temperature | -20°C to 8°C, under inert gas[2] | Essential for minimizing degradation and side reactions. |
| Key Functional Groups | Primary Amine, Ethyl Ester | These groups are the primary sites of reactivity and potential degradation. |
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter.
FAQ 1: Purity and Degradation
Question: I suspect my this compound has degraded. What are the likely causes and how can I detect it?
Answer:
Degradation of this compound primarily occurs through hydrolysis of the ester functional group. This can be catalyzed by acidic or basic conditions.[3][4][5]
Common Causes of Hydrolysis:
-
Exposure to Moisture: The compound can be hygroscopic, and absorbed water can lead to slow hydrolysis over time.
-
Incompatible Solvents or Reagents: Using protic solvents, or acidic or basic reagents in subsequent reactions without proper precautions can cause rapid degradation.
-
Improper Storage: Storing the compound at room temperature or in a non-inert atmosphere can accelerate degradation.
Signs of Degradation:
-
Change in Appearance: A noticeable change in color from colorless/light yellow to a darker shade.
-
pH Shift in Solution: If dissolved in a neutral solvent, the presence of the hydrolysis product, (3R)-3-aminobutanoic acid, may alter the pH.
-
Inconsistent Reaction Outcomes: Poor yields or the formation of unexpected byproducts in your synthesis.
Detection of Degradation Products:
The primary degradation product is (3R)-3-aminobutanoic acid. Several analytical techniques can be employed to assess the purity of your sample:
| Analytical Technique | What it Detects |
| ¹H NMR Spectroscopy | Appearance of new peaks corresponding to the hydrolyzed acid and ethanol, and a decrease in the intensity of the ethyl ester peaks. |
| FT-IR Spectroscopy | Broadening of the O-H stretch region (due to the carboxylic acid) and changes in the C=O stretch of the ester. |
| High-Performance Liquid Chromatography (HPLC) | Appearance of a new, more polar peak corresponding to the acid, and a decrease in the area of the parent ester peak. Chiral HPLC can also be used to assess enantiomeric purity. |
| Gas Chromatography (GC) | After derivatization, GC can be used to quantify the parent ester and potential volatile impurities. |
Workflow for Investigating Degradation:
Caption: Workflow for investigating suspected degradation of this compound.
FAQ 2: Stereochemical Integrity
Question: I am concerned about the potential for racemization of my this compound. When is this a risk and how can I check the enantiomeric purity?
Answer:
Maintaining the stereochemical integrity of this compound is critical for its use in chiral synthesis. Racemization, the conversion of the (R)-enantiomer to a mixture of (R) and (S) enantiomers, is a significant risk under certain conditions.
Conditions Favoring Racemization:
-
Basic Conditions: The presence of a base can facilitate the deprotonation of the α-carbon to the ester, leading to a planar enolate intermediate which can be protonated from either face, resulting in racemization.
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed for racemization, especially in the presence of catalytic amounts of acid or base.
-
Prolonged Storage under Non-ideal Conditions: Long-term storage at inappropriate temperatures or in the presence of contaminants can lead to gradual racemization.
Assessing Enantiomeric Purity:
The most reliable method for determining the enantiomeric excess (e.e.) of your sample is through chiral chromatography.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective for separating enantiomers of amino acid derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized for your specific column and system.
-
Sample Preparation: Dissolve a small amount of your this compound in the mobile phase. Ensure the concentration is within the linear range of your detector.
-
Analysis: Inject the sample onto the chiral HPLC system. The (R) and (S) enantiomers should elute as two separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Logical Relationship of Racemization:
Caption: Mechanism of base-catalyzed racemization of this compound.
FAQ 3: Handling and Dispensing
Question: What are the best practices for handling and weighing this compound, especially considering its potential sensitivity?
Answer:
Proper handling techniques are crucial to prevent contamination and degradation. Given its potential hygroscopicity and reactivity, taking precautions against atmospheric moisture and oxygen is advisable.
Recommended Handling Procedures:
-
Work under an Inert Atmosphere: For optimal results and to minimize the risk of degradation, it is highly recommended to handle the compound in a glove box or using Schlenk line techniques with a dry, inert gas like nitrogen or argon.[6][7][8]
-
Use Dry Glassware and Syringes: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Quick Dispensing: If a glove box or Schlenk line is not available, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the bottle.
-
Syringe Transfer for Liquids: If the compound is in liquid form, a syringe transfer is the preferred method. Puncture the septum of the bottle with a needle connected to a source of inert gas to maintain a positive pressure. Use a second, dry syringe to withdraw the desired amount of liquid.[9]
-
Weighing Solids: If the compound is a solid, quickly weigh it into a tared flask that can be immediately sealed and purged with inert gas.
Step-by-Step Workflow for Dispensing:
Caption: Recommended workflow for dispensing this compound.
Summary of Best Practices
| Area | Best Practice | Rationale |
| Storage | Store at -20°C to 8°C under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes degradation and side reactions. |
| Handling | Use a glove box or Schlenk line techniques.[6][8] | Prevents exposure to atmospheric moisture and oxygen. |
| Solvent Choice | Use anhydrous solvents for reactions. | Prevents hydrolysis of the ester. |
| pH Control | Avoid strongly acidic or basic conditions unless required by the reaction, and if so, consider the potential for degradation and racemization. | The compound is susceptible to hydrolysis and racemization under these conditions. |
| Purity Checks | Periodically check the purity of stored material by NMR or HPLC, and always check the enantiomeric excess by chiral HPLC before use in a critical step. | Ensures the quality of your starting material and the reliability of your experimental results. |
By adhering to these guidelines, you can significantly mitigate the risks of degradation and racemization, ensuring the successful application of this compound in your research and development endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
-
Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. [Link]
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society. [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]
-
ResearchGate. Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]
-
NCBI. Troubleshooting guide. [Link]
-
PubMed. Effect of pH on the stability and structure of yeast hexokinase A. Acidic amino acid residues in the cleft region are critical for the opening and the closing of the structure. [Link]
-
MDPI. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]
-
Chemically fuelled deracemization of amino acids. University of Groningen. [Link]
-
ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. [Link]
-
Chemistry LibreTexts. 11.9: Hydrolysis of Esters. [Link]
-
Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. NIH. [Link]
-
PubMed Central. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
J. Chem. Soc., Dalton Trans. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III. [Link]
-
ResearchGate. Racemization of chiral amino alcohols: Catalyst selection and characterization | Request PDF. [Link]
-
ResearchGate. (PDF) Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. [Link]
-
USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]
-
RSC Publishing. Recent progress in the chemistry of β-aminoketones. [Link]
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. [Link]
-
Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. [Link]
-
Semantic Scholar. Analytical methods for amino acid determination in organisms. [Link]
-
ResearchGate. (PDF) Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]
-
PubMed. Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. [Link]
Sources
- 1. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-ethyl 3-aminobutanoate hydrochloride | 146293-15-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. fauske.com [fauske.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobutanoate Derivatives
Topic: Peak Tailing in Aminobutanoate Analysis (GABA, Pregabalin, Gabapentin) Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & FAQs
Introduction: The "Tailing" Trap
Welcome to the technical support center. If you are analyzing aminobutanoate derivatives—specifically gamma-aminobutyric acid (GABA) or its analogs like Pregabalin and Gabapentin—you are working with some of the most notoriously difficult compounds in HPLC.
These molecules are zwitterionic (possessing both acidic and basic groups) and lack strong UV chromophores.[1] This forces most researchers into one of two paths: Pre-column Derivatization (typically OPA/FMOC) or HILIC-MS (underivatized).
Peak tailing here is rarely a simple "bad column" issue. It is usually a symptom of secondary silanol interactions , derivative instability , or pH mismatch . This guide ignores generic advice and focuses on the specific chemical behaviors of aminobutanoates.
Part 1: The Diagnostic Logic (Start Here)
Before changing solvents, use this logic flow to identify the source of your tailing. Tailing caused by chemistry looks different from tailing caused by physics.
Visualizing the Problem
Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing. Distinguishing between physical system voids and chemical interactions is the critical first step.
Part 2: Troubleshooting Derivatized Samples (OPA/FMOC)
Most GABA analysis uses o-phthalaldehyde (OPA) for primary amines. If you are seeing tailing here, do not lower your pH to 2.0 . This is a common mistake that destroys the derivative.
Q: Why is my OPA-GABA peak tailing and losing height over the sequence?
A: Your derivative is likely degrading on-column or in the vial.
The Mechanism: OPA derivatives (isoindoles) are chemically unstable. They degrade over time into non-fluorescent byproducts. If your run time is long, or if the sample sits in the autosampler for hours, the "tail" is actually the product decomposing as it travels through the column.
The Fix:
-
Automate Derivatization: Use your autosampler's "injector program" to derivatize immediately before injection. Never batch derivatize OPA samples manually.
-
Check Reagent Age: OPA reagents oxidize. If your reagent is >7 days old (even if refrigerated), discard it. Old OPA causes "ghost peaks" and tailing due to incomplete reaction kinetics.
-
pH Maintenance: OPA derivatives are most stable at pH 7.2 – 8.2 .
-
Common Error: Using a generic acidic mobile phase (0.1% Formic Acid, pH ~2.7).
-
Correction: Use 10-20 mM Sodium Phosphate or Sodium Acetate adjusted to pH 7.2 .
-
Q: I see a "hump" or shoulder on the tail of the peak. What is this?
A: This is often an "Elution Mismatch" caused by the derivatization buffer.
The Mechanism: OPA reactions require a high pH buffer (Borate, pH 10.2-10.4) to deprotonate the amine. If you inject a large volume (e.g., 20-50 µL) of this pH 10 buffer onto a column equilibrated at pH 7.2, you create a momentary pH shock. This disrupts the equilibrium of the analyte at the head of the column, causing band broadening or "shouldering."
The Fix:
-
Increase Buffer Strength: Ensure your mobile phase buffer is at least 20-25 mM (Phosphate/Acetate) to resist the pH shock of the injection.
-
Dilution Step: Program the autosampler to dilute the reaction with weak mobile phase (e.g., 90% Water/10% ACN) before injection to lower the pH and ionic strength of the sample plug.
Part 3: Troubleshooting Underivatized Samples (LC-MS/HILIC)
If you are analyzing native GABA/Pregabalin using HILIC or C18 with Mass Spec, the rules change.
Q: Why do I have severe tailing on a C18 column with native GABA?
A: You are fighting "Silanol Activity" and likely losing.
The Mechanism:
GABA is zwitterionic. At neutral pH, the amine is protonated (
The Fix:
-
The "Brute Force" Acid Approach: Drop Mobile Phase A pH to 2.0 - 2.5 using Formic Acid or TFA. This protonates the silanols (
), neutralizing the surface charge. -
Switch to HILIC: C18 is poor for polar zwitterions. A HILIC (Hydrophilic Interaction) column (specifically bare silica or zwitterionic phases) is superior because it retains the polar amine via water-layer partitioning rather than hydrophobic interaction.
-
Use "Chaos" Buffers: Add Ammonium Formate (10-20 mM) . The ammonium ions (
) compete with your analyte for the active silanol sites, effectively "blocking" them.
Part 4: Quantitative Data & Buffer Selection
Use this table to select the correct mobile phase strategy based on your method type.
| Method Type | Primary Tailing Cause | Recommended Buffer | Target pH | Column Recommendation |
| OPA-Derivatized | Derivative Instability | Na-Phosphate or Na-Acetate (20mM) | 7.2 - 7.8 | C18 (High pH stable) e.g., Agilent Eclipse Plus |
| FMOC-Derivatized | Hydrophobic Interaction | Ammonium Acetate (10mM) | 4.0 - 5.0 | C18 or C8 |
| Native (LC-MS) | Silanol Interaction | Ammonium Formate + Formic Acid | 2.5 - 3.0 | HILIC (Zwitterionic) or C18 (Polar Embedded) |
| Native (UV) | Not Recommended | N/A | N/A | N/A |
Part 5: The "Hidden" Physical Cause
Q: I replaced the column and buffers, but the tailing persists. Why?
A: Check your Pre-Column flow path.
If you are running OPA methods, the reaction precipitates salts. Over time, these salts clog the injector needle seat or the column inlet frit .
The "Reverse Flush" Test:
-
Disconnect the column from the detector.
-
Reverse the column direction (if allowed by manufacturer).
-
Pump 100% Acetonitrile at 50% flow rate into a waste beaker for 15 minutes.
-
Reconnect in normal direction. If peak shape improves significantly, your inlet frit was clogged with derivatization precipitate.
Summary of Protocols
Protocol A: The "Golden Standard" OPA Mobile Phase
For preventing tailing in derivatized GABA samples.
-
Mobile Phase A: 10 mM
+ 10 mM (Borate), adjusted to pH 8.2 with HCl. -
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[2]
-
Flow Rate: 1.5 mL/min (Standard bore) or 0.6 mL/min (Narrow bore).
-
Temperature: 40°C (Critical: stabilizes viscosity and reaction kinetics). Source: Adapted from Agilent AdvanceBio Protocols [1, 2].
Protocol B: The HILIC "Anti-Tailing" Mix
For LC-MS of native Aminobutanoates.
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: Start high organic (95% B) to low organic (50% B). Note: The high buffer concentration (20mM) is non-negotiable for peak symmetry of zwitterions.
References
-
Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis: High Throughput and High Resolution Methods. Retrieved from
-
Henderson, J.W., et al. (2010). Rapid, Accurate, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Agilent Technologies Technical Note 5980-1193EN. Retrieved from
-
Restek Corporation. (2021). Troubleshooting HPLC: Tailing Peaks. Labcompare / Restek Tech Guides. Retrieved from
-
Dolan, J. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from
-
Jasco. (2023). Rapid Separation of Amino-Acids using UHPLC with OPA Pre-Column Derivatization.[3] Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Stereochemical Validation of Ethyl (3R)-3-aminobutanoate using Chiral High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The subtle difference in the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inert or even harmful substance. This guide provides an in-depth, experience-driven comparison of methodologies for validating the stereochemistry of Ethyl (3R)-3-aminobutanoate, a key chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Our primary focus will be on the robust and widely adopted technique of chiral High-Performance Liquid Chromatography (HPLC), while also providing a comparative perspective with alternative methods.
The core principle of this guide is not merely to present a protocol but to instill a deeper understanding of the analytical choices made. Every parameter, from the selection of the chiral stationary phase to the composition of the mobile phase, is a deliberate decision aimed at achieving a self-validating system—one that is reproducible, accurate, and unequivocally proves the enantiomeric purity of the target molecule.
The Imperative of Chiral Purity: The Case of this compound
This compound is a chiral building block whose stereocenter at the C3 position is fundamental to the biological activity of the final API. For instance, it is a precursor to drugs where only the (R)-enantiomer elicits the desired therapeutic effect, while the (S)-enantiomer may be inactive or contribute to off-target effects. Therefore, rigorous validation of its enantiomeric excess (e.e.) is a non-negotiable aspect of quality control in the pharmaceutical industry.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC remains the predominant technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The underlying mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Mechanism of Chiral Recognition
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analytes and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these complexes. The "three-point interaction model" is a widely accepted principle explaining this phenomenon, where at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary for chiral recognition.
Caption: Mechanism of chiral separation on a CSP.
Experimental Protocol: Chiral HPLC Validation
This protocol outlines a robust method for the validation of this compound's stereochemistry. The choice of a polysaccharide-based CSP is deliberate, as these are known for their broad applicability and excellent resolving power for a wide range of chiral compounds.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A Daicel CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) is recommended due to its proven efficacy for separating amino acid derivatives.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio is a critical parameter to optimize.
-
Sample Preparation: Dissolve a known quantity of Ethyl 3-aminobutanoate (racemic mixture for method development, and the (R)-enantiomer sample for validation) in the mobile phase to a final concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Method Validation Procedure:
-
System Suitability: Inject the racemic mixture six times. The resolution between the two enantiomer peaks should be greater than 1.5, and the relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Linearity: Prepare a series of solutions of the (R)-enantiomer at different concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified in the presence of the (R)-enantiomer.
Caption: Workflow for chiral HPLC validation.
Comparative Analysis: Chiral HPLC vs. Alternative Techniques
While chiral HPLC is a powerful tool, it is essential to be aware of alternative and complementary techniques. The choice of method can depend on factors such as available equipment, sample matrix, and the specific goals of the analysis.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, high sensitivity, well-established, and widely applicable. | Can require significant method development, solvent consumption. |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Faster separations, lower solvent consumption, and environmentally friendly. | Higher initial instrument cost, less universally available. |
| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, inducing chemical shift differences between enantiomers. | Provides structural information, no separation required. | Lower sensitivity, requires higher sample concentrations, expensive reagents. |
Interpreting the Data: A Comparative Example
Below is a table of representative data that might be obtained from the chiral HPLC analysis of a racemic mixture and a sample of this compound.
| Analyte | Retention Time (min) | Peak Area | Resolution | Enantiomeric Excess (e.e.) |
| Racemic Mixture | ||||
| Ethyl (3S)-3-aminobutanoate | 8.2 | 501,234 | 2.1 | 0% |
| This compound | 9.5 | 499,876 | ||
| Test Sample | ||||
| Ethyl (3S)-3-aminobutanoate | 8.2 | 2,543 | 2.1 | >99.5% |
| This compound | 9.5 | 998,456 |
The data clearly demonstrates the successful separation of the two enantiomers with a resolution value well above the acceptable limit of 1.5. The test sample shows a very small peak corresponding to the (S)-enantiomer, confirming a high enantiomeric purity for the desired (R)-enantiomer.
Conclusion
The validation of the stereochemistry of key chiral intermediates like this compound is a critical step in ensuring the safety and efficacy of pharmaceutical products. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a reliable, high-resolution method for this purpose. The detailed protocol and validation steps provided in this guide serve as a robust framework for establishing a self-validating analytical system. While alternative techniques like chiral SFC and NMR with chiral shift reagents have their specific advantages, chiral HPLC remains the gold standard for routine quality control due to its balance of performance, accessibility, and a vast body of established applications. The ultimate choice of methodology should always be guided by a thorough understanding of the underlying principles and tailored to the specific requirements of the analytical challenge at hand.
References
-
Title: Chiral separation of drugs by high-performance liquid chromatography Source: Journal of Biomedical and Pharmaceutical Research URL: [Link]
-
Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]
-
Title: Chiral separations by supercritical fluid chromatography Source: Trends in Analytical Chemistry URL: [Link]
-
Title: A Practical Guide to NMR Chiral Solvating Agents: A Tutorial Source: Concepts in Magnetic Resonance Part A URL: [Link]
comparative analysis of catalysts for the synthesis of chiral beta-amino acids
Comparative Analysis of Catalysts for the Synthesis of Chiral -Amino Acids
Executive Summary & Strategic Framework
Chiral
The synthesis of these motifs typically relies on three dominant catalytic paradigms:
-
Transition Metal Catalysis (TMC): Asymmetric hydrogenation of enamines.
-
Organocatalysis (OC): Asymmetric Mannich reactions.[2]
Decision Matrix: Selecting the Right Catalyst
The choice of catalyst is rarely arbitrary; it is dictated by the substrate structure (
Figure 1: Strategic decision tree for catalyst selection based on substrate class and process constraints.
Deep Dive: Catalyst Performance & Mechanism
A. Transition Metal Catalysis: The Hydrogenation Standard
Mechanism: The industry standard involves the asymmetric hydrogenation of
-
Key Catalysts: Rh(I)-DuPhos, Rh(I)-Josiphos (Ferrocenyl ligands).
-
Performance: Extremely high Turnover Numbers (TON > 1,000) and Turnover Frequencies (TOF).
-
Limitations: Requires high-pressure
vessels. Product often requires purification to remove trace heavy metals (ppm level limits in APIs).
B. Organocatalysis: The Mannich Approach
Mechanism: This approach typically utilizes the Mannich reaction between an enolizable carbonyl (nucleophile) and an imine (electrophile).[2] Bifunctional catalysts (e.g., Takemoto’s thiourea) activate the imine via hydrogen bonding while simultaneously directing the enolate.
-
Key Catalysts: Chiral Thioureas, Squaramides, Cinchona Alkaloids.
-
Performance: High functional group tolerance; avoids metal contamination.
-
Limitations: Often requires higher catalyst loading (1-10 mol%) compared to metals; reaction times can be longer.
C. Biocatalysis: The Transaminase Revolution
Mechanism: Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral
-
Key Catalysts: Engineered
-Transaminases (e.g., ATA-117 variants). -
Performance: Unmatched enantioselectivity (>99.9% ee). The "Sitagliptin Story" (Merck & Codexis) demonstrated a 53% productivity increase by switching from Rh-catalysis to Biocatalysis.
-
Limitations: Substrate acceptance often requires "Directed Evolution" of the enzyme.
Comparative Data Analysis
The following table contrasts the performance of these methodologies in the synthesis of a generic
| Metric | Rh-Catalysis (Josiphos) | Organocatalysis (Thiourea) | Biocatalysis (Transaminase) |
| Reaction Type | Asymmetric Hydrogenation | Asymmetric Mannich | Transamination |
| Enantioselectivity (ee) | 90 - 97% | 85 - 98% | > 99.5% |
| Catalyst Loading | 0.1 - 1.0 mol% | 5 - 10 mol% | ~5 g/L (Enzyme) |
| Yield | > 95% | 80 - 90% | ~92% |
| Pressure Req. | High (20-200 psi) | Ambient | Ambient |
| Purification | Metal Scavenging Required | Chromatography / Crystallization | Filtration / Extraction |
| Green Chemistry Score | Moderate (Solvent/Metal waste) | High (Organic waste only) | Excellent (Water/DMSO, Renewable) |
Experimental Protocols
Protocol A: Rh-Catalyzed Asymmetric Hydrogenation
Target: Synthesis of
-
Substrate Prep: Synthesize the
-enamino ester via condensation of the -keto ester with ammonium acetate. -
Catalyst Formation: In a glovebox, mix
(1.0 equiv) with -Me-DuPhos (1.1 equiv) in degassed methanol. Stir for 15 min to form the active cationic complex. -
Hydrogenation:
-
Transfer substrate (1.0 M in MeOH) and Catalyst (0.5 mol%) to a high-pressure autoclave.
-
Purge with
(3x) and pressurize to 5 atm (75 psi) . -
Stir at 25°C for 12 hours.
-
-
Workup: Vent
. Concentrate solvent. Pass through a short silica plug to remove Rh-residues. -
Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Organocatalytic Mannich Reaction
Target: Direct synthesis from imines and malonates.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Add N-Boc-imine (1.0 mmol) and Takemoto’s catalyst (10 mol%, 3,5-bis(trifluoromethyl)phenyl thiourea derivative) in Toluene (0.1 M).
-
Addition: Cool to -20°C. Add diethyl malonate (1.5 equiv) dropwise.
-
Reaction: Stir at -20°C for 24-48 hours. Monitor by TLC for imine consumption.
-
Quench: Add aqueous
. Extract with EtOAc. -
Purification: Flash chromatography is required to separate the catalyst from the product.
Protocol C: Biocatalytic Synthesis (Sitagliptin Analog)
Target: Transamination of a prochiral ketone.
-
Buffer Prep: Prepare 100 mM triethanolamine buffer (pH 8.5) containing 1 mM Pyridoxal-5'-phosphate (PLP cofactor).
-
Enzyme Mix: Add engineered Transaminase (e.g., ATA-117 homolog, 5 g/L) and Isopropylamine (1 M) as the amine donor.
-
Substrate: Dissolve the prochiral
-keto amide in DMSO (final concentration 50% v/v DMSO in buffer). Note: High DMSO tolerance is a specific trait of engineered ATAs. -
Incubation: Stir at 40°C for 24 hours.
-
Workup: Acidify to pH 2 to quench. Extract unreacted ketone. Basify aqueous layer to pH 11 and extract the chiral amine product.
-
Advantage: No chiral purification is usually needed due to perfect stereoselectivity.
Mechanistic Visualization
The following diagram illustrates the fundamental difference between the metal-mediated hydride transfer and the enzymatic shuttle mechanism.
Figure 2: Mechanistic comparison: The Rh-cycle relies on
References
-
Merck & Co.[3][5] / Codexis. (2010). Biocatalytic Synthesis of Sitagliptin (Januvia).[6] Presidential Green Chemistry Challenge Award.[6]
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.[4] Science.[3]
-
Hsiao, Y., et al. (2004). Highly Efficient Synthesis of
-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society.[2] -
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[2]
-
Kobayashi, S., et al. (2006).
-Amino Acids. Chemical Reviews.
Sources
- 1. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin | MDPI [mdpi.com]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Purity Analysis of Ethyl (3R)-3-aminobutanoate: A Comparative Technical Guide
This guide provides an in-depth technical comparison of spectroscopic and chromatographic methods for confirming the purity of Ethyl (3R)-3-aminobutanoate , a critical chiral intermediate in the synthesis of beta-amino acid derivatives and pharmaceutical active ingredients (APIs) like sitagliptin analogs.
Executive Summary & Core Challenge
This compound (CAS: 115880-49-4) presents a dual purity challenge:
-
Chemical Purity: Verification of the ester formation and absence of by-products (e.g., crotonic acid derivatives, residual solvents).[1]
-
Enantiomeric Purity (Optical Purity): The (3R)-isomer is typically the bioactive pharmacophore.[1] The (3S)-enantiomer is a critical impurity that must be quantified, often to <0.5% levels.
While Chiral HPLC is the regulatory gold standard for quantitation, NMR Spectroscopy with Chiral Solvating Agents (CSAs) offers a rapid, "smart" alternative for structural validation and enantiomeric excess (ee) determination without the need for reference standards or complex method development.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Role: Primary tool for structural identity and rapid enantiomeric screening.[1][2]
A. Chemical Purity via quantitative 1H NMR (qNMR)
Before assessing chirality, the chemical structure must be confirmed.[1] The 1H NMR spectrum of this compound in CDCl₃ is distinct.
Key Signal Assignments (CDCl₃, 400 MHz):
-
δ 1.18 ppm (d, 3H): Methyl group at C3 (The chiral center handle).
-
δ 1.26 ppm (t, 3H): Methyl of the ethyl ester.
-
δ 2.3-2.5 ppm (m, 2H): Methylene protons at C2 (Alpha to carbonyl).
-
δ 3.3-3.5 ppm (m, 1H): Methine proton at C3 (Chiral center).
-
δ 4.15 ppm (q, 2H): Methylene of the ethyl ester.
Protocol for Chemical Purity:
-
Dissolve ~10 mg of sample in 0.6 mL CDCl₃.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for qNMR if absolute assay is required.[1]
-
Acquire spectrum (dS = 10s to ensure full relaxation).[1]
-
Success Criteria: Integration of the C3-Methyl doublet (3H) to the Ester Methylene quartet (2H) must be exactly 3:2. Any deviation indicates hydrolysis or impurities.[1]
B. Enantiomeric Purity via Chiral Solvating Agents (CSAs)
Unlike HPLC, which separates molecules in time, Chiral NMR separates them in frequency (chemical shift). By adding a chiral acid, we convert the enantiomers into diastereomeric salts, which have different physical properties and distinct NMR signals.[2]
The Reagent: (S)-(+)-Mandelic Acid .[1]
-
Why? It is inexpensive, forms tight ion-pairing salts with amines in non-polar solvents (CDCl₃), and induces significant chemical shift non-equivalence ($ \Delta \delta $) in the methyl region.
Experimental Protocol:
-
Sample Prep: Dissolve 10 mg of this compound in 0.6 mL CDCl₃.
-
Reference Spectrum: Acquire a standard 1H NMR spectrum. Note the chemical shift of the C3-Methyl doublet (~1.18 ppm).
-
CSA Addition: Add 2.0 equivalents (~25 mg) of (S)-(+)-Mandelic Acid directly to the NMR tube. Shake until dissolved.
-
Analysis: Acquire the 1H NMR spectrum.
Data Interpretation:
-
Pure (3R): You observe a single shifted doublet.[1]
-
Racemic/Impure: You observe two doublets separated by
ppm.[1] -
Calculation: $ % ee = \frac{Area_{Major} - Area_{Minor}}{Area_{Major} + Area_{Minor}} \times 100 $
Visualization: NMR Enantiomeric Discrimination Mechanism
Caption: Mechanism of chiral discrimination via NMR. The formation of diastereomeric salts creates distinct magnetic environments for the methyl protons, resolving the enantiomers without physical separation.
Method 2: Chiral HPLC (The Gold Standard)
Role: Precise quantitation of trace enantiomeric impurities (<0.1%) for regulatory release.
While NMR is excellent for process checks, Chiral HPLC is superior for detecting trace levels of the (3S)-enantiomer due to the high sensitivity of UV/MS detection.
Recommended Method (Direct Phase):
-
Column: Chiralpak IG or AD-H (Amylose-based stationary phases are highly effective for beta-amino esters).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.
-
-
Detection: UV at 210 nm (Ester carbonyl absorption) or Refractive Index (RI) if UV is weak.
-
Flow Rate: 1.0 mL/min.[1]
Workflow:
-
Inject Racemic Standard to establish separation conditions (Resolution
).[1] -
Inject Test Sample.[1]
-
Calculate Area % of the (3R) vs (3S) peaks.[1]
Method 3: Polarimetry (Specific Rotation)
Role: Quick identity confirmation; not suitable for trace impurity quantitation.[1]
Specific rotation (
-
Limitation: A sample with 95% ee and a sample with 99% ee may have rotation values that are experimentally indistinguishable within standard error.
-
Use Case: Receiving inspection of raw materials to ensure the container isn't mislabeled as the wrong enantiomer.
Comparative Analysis & Decision Guide
The following table contrasts the three methodologies to aid in experimental design.
| Feature | NMR (with CSA) | Chiral HPLC | Polarimetry |
| Primary Utility | Structure + Rapid ee% Check | Trace Quantitation (<0.1%) | Identity Confirmation |
| Sample Req. | ~10 mg (Recoverable) | <1 mg (Destructive) | >100 mg (Recoverable) |
| Time to Result | < 15 Minutes | 30-60 Mins (plus equilibration) | < 5 Minutes |
| Ref. Standard | Not Required (Self-validating) | Required (Racemate needed) | Not Required (Literature value) |
| Sensitivity | Limit of Detection ~1% impurity | Limit of Detection <0.05% | Low (Bulk property only) |
| Cost | Low (Solvent + CSA) | High (Column + Solvents) | Low |
Decision Tree Workflow
Caption: Operational decision tree for selecting the appropriate analytical method based on the stage of development and required sensitivity.
References
-
Parker, D. (1991).[1] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1][3] Link
-
Sigma-Aldrich. (2024).[1] Ethyl (R)-3-hydroxybutyrate Specification Sheet (Analogous reference for rotation methods). Link
-
Daicel Corporation. Chiralpak IG Instruction Manual. (Standard reference for Amylose-based chiral columns). Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Sources
A Comparative Guide to Amine Protection Strategies for Ethyl (3R)-3-aminobutanoate
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and enable precise, chemoselective transformations. For chiral building blocks like Ethyl (3R)-3-aminobutanoate, a key intermediate in the synthesis of various biologically active compounds, the protection of its primary amine is a critical first step in many synthetic routes.
This guide provides an in-depth comparative analysis of three of the most ubiquitous amine-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the experimental protocols for their introduction and removal on this compound, compare their performance based on experimental data, and discuss the mechanistic rationale behind their distinct chemical behaviors. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
The Principle of Orthogonal Protection
A cornerstone of modern protecting group strategy is the concept of orthogonality. Orthogonal protecting groups are classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[1][2] For instance, a molecule might possess a Boc-protected amine (acid-labile), a Cbz-protected alcohol (hydrogenolysis-labile), and an Fmoc-protected secondary amine (base-labile). This allows for the selective deprotection and subsequent reaction at each site, a crucial capability in the synthesis of complex molecules like peptides and natural products.[3]
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by several factors, including the stability of the substrate to the protection and deprotection conditions, the desired orthogonality with other functional groups present in the molecule, and the overall efficiency of the synthetic sequence. The following sections provide a detailed comparison of Boc, Cbz, and Fmoc groups for the protection of this compound.
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[3] | Base-stable, Nucleophile-stable | High yields, mild introduction, stable to a wide range of reagents. | Harsh acidic deprotection may not be suitable for acid-sensitive substrates. |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Acid-stable, Base-stable | Very stable, orthogonal to both acid- and base-labile groups. | Requires specialized hydrogenation equipment; catalyst can sometimes be pyrophoric. Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes). |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Piperidine)[3] | Acid-stable, Hydrogenolysis-stable | Mild deprotection conditions, orthogonal to acid- and hydrogenolysis-labile groups. | The protecting group itself is large, which can sometimes hinder reactions. The deprotection byproduct (dibenzofulvene) can be reactive. |
Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups. The provided yields and reaction conditions are based on established procedures for similar amino esters and represent expected outcomes.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and general stability.[4] It is stable to basic and nucleophilic conditions, making it an excellent choice for a wide range of synthetic transformations.[5]
Boc Protection Protocol
Reaction:
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
Expected Yield: >95%
Causality of Experimental Choices: The use of a base like triethylamine is crucial to neutralize the carboxylic acid that can be formed as a byproduct and to facilitate the nucleophilic attack of the amine on the Boc anhydride.[6] Dichloromethane is a common solvent that dissolves both reactants well. The aqueous workup removes excess reagents and byproducts.
Boc Deprotection Protocol
Deprotection of the Boc group is typically achieved under strong acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation.[7]
Reaction:
Materials:
-
N-Boc-Ethyl (3R)-3-aminobutanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-Ethyl (3R)-3-aminobutanoate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Add cold diethyl ether to precipitate the TFA salt of the amine.
-
Filter the solid and wash with cold diethyl ether to obtain the deprotected product.
Expected Yield: >90%[8]
Causality of Experimental Choices: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group.[7] The reaction is typically fast at room temperature. Precipitation with diethyl ether is a standard method to isolate the resulting amine salt.
Protection and Deprotection Workflow for Boc Group
Caption: Workflow for Boc protection and deprotection.
Carboxybenzyl (Cbz) Protection
The Cbz group is a classic amine protecting group known for its high stability to both acidic and basic conditions.[9] This makes it an excellent choice when subsequent reactions involve harsh conditions that would cleave a Boc or Fmoc group.
Cbz Protection Protocol
Reaction: ``` this compound + Cbz-Cl --(Base)--> N-Cbz-Ethyl (3R)-3-aminobutanoate
N-Cbz-Ethyl (3R)-3-aminobutanoate + H₂ --(Pd/C)--> this compound + Toluene + CO₂```
Materials:
-
N-Cbz-Ethyl (3R)-3-aminobutanoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve N-Cbz-Ethyl (3R)-3-aminobutanoate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >95%
Causality of Experimental Choices: Palladium on carbon is a highly efficient catalyst for hydrogenolysis. M[10]ethanol is a good solvent for both the substrate and for dissolving hydrogen gas. Filtration through Celite is a standard and safe method for removing the potentially pyrophoric palladium catalyst.
Protection and Deprotection Workflow for Cbz Group
Caption: Workflow for Cbz protection and deprotection.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups commonly employed.
[11]#### 3.1. Fmoc Protection Protocol
Reaction:
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, add water and extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Expected Yield: >90%
Causality of Experimental Choices: Similar to Cbz protection, an aqueous basic medium is used. However, Fmoc-Cl can be sensitive to hydrolysis, so careful control of the reaction conditions is important.
[12]#### 3.2. Fmoc Deprotection Protocol
The Fmoc group is readily cleaved by treatment with a secondary amine, such as piperidine. The mechanism involves a β-elimination reaction.
[13]Reaction:
Materials:
-
N-Fmoc-Ethyl (3R)-3-aminobutanoate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-Ethyl (3R)-3-aminobutanoate (1.0 eq) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 15-30 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can often be used directly in the next step or purified by chromatography to remove the dibenzofulvene-piperidine adduct.
Expected Yield: >95%
[14]Causality of Experimental Choices: Piperidine is a sufficiently strong, non-nucleophilic base to effect the rapid removal of the Fmoc group. D[15]MF is a polar aprotic solvent that is commonly used in peptide synthesis and effectively dissolves the reactants.
Protection and Deprotection Workflow for Fmoc Group
Caption: Workflow for Fmoc protection and deprotection.
Conclusion
The choice of an amine protecting group for this compound is a critical decision that will influence the entire synthetic strategy.
-
Boc protection is a robust and high-yielding method, ideal for many applications, but its removal requires strong acidic conditions that may not be compatible with all substrates.
-
Cbz protection offers excellent stability and orthogonality to both acid- and base-labile groups, making it a valuable option for complex syntheses. However, the requirement for catalytic hydrogenolysis for its removal limits its use in the presence of other reducible functional groups.
-
Fmoc protection provides the advantage of mild, basic deprotection conditions, which is highly beneficial in modern synthetic strategies, particularly in solid-phase synthesis.
By understanding the distinct advantages and limitations of each protecting group, as well as the detailed experimental protocols for their use, researchers can design more efficient and successful synthetic routes for the preparation of valuable chiral molecules derived from this compound.
References
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Coll. Vol. 6, p.425 (1988); Vol. 57, p.35 (1977). Retrieved from [Link]
- EP0256559A2. (1988). Process for producing di-tertiary-butyl dicarbonate. Google Patents.
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Protecting group. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Ester hydrogenolysis via β-C–O bond cleavage catalysed by a phenanthroline-based PNNP-cobalt(I) complex. Retrieved from [Link]
-
ResearchGate. Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl? Retrieved from [Link]
-
ResearchGate. (2025, August 6). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Syntheses. Formic acid, chloro-, benzyl ester. Coll. Vol. 3, p.167 (1955); Vol. 20, p.18 (1940). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. Retrieved from [Link]
-
ResearchGate. Reagents and conditions: a Di-tert-butyl dicarbonate, triethylamine, dioxane, room temperature, 4 h. Retrieved from [Link]
-
ACS Publications. (2002, May 1). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry. Retrieved from [Link]
-
Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]
-
Semantic Scholar. studies using hplc-pda in gabapentin n-derivatization reactions with 9-fluorenylmethyl. Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
-
PMC - PubMed Central. (2016, June 1). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
ACS Publications. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Retrieved from [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- US6919471B2. (2005). Process for preparing alkyl/aryl chloroformates. Google Patents.
-
ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. Retrieved from [Link]
-
ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? Retrieved from [Link]
-
NIH. (2022, November 16). β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. Retrieved from [Link]
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
-
MDPI. (2022, February 19). Kinetic Study of Pd-Promoting Effect on Cu/ZnO/Al2O3 Catalyst for Glycerol Hydrogenolysis to Produce 1,2-Propanediol at Low Hydrogen Pressure. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. renyi.hu [renyi.hu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Validation of Analytical Methods for Ethyl (3R)-3-aminobutanoate Quantification
Executive Summary: The "UV-Silent" Chiral Challenge
Ethyl (3R)-3-aminobutanoate represents a classic analytical paradox in pharmaceutical development: it is a critical chiral intermediate (often for DPP-4 inhibitors) yet lacks the conjugated
This guide moves beyond generic protocols to compare the two most viable industrial strategies: Direct Chiral GC-FID (for process control and assay) versus Derivatization HPLC-UV (for trace impurity profiling). While qNMR remains the primary reference standard for absolute purity, it lacks the throughput for routine QC.
Key Takeaway: For routine high-throughput assay of the ester, Chiral GC-FID is superior due to the molecule's volatility. However, for trace enantiomeric excess determination in complex matrices, Marfey’s Derivatization (HPLC-UV) provides the necessary sensitivity and diastereomeric resolution.
Part 1: Strategic Analysis of Analytical Routes
The core difficulty lies in the molecule's structure (
Decision Matrix
The following decision tree illustrates the logical selection process for the appropriate method based on sample state and sensitivity requirements.
Figure 1: Analytical Method Selection Strategy. Blue/Green paths indicate routine workflows; Red indicates high-sensitivity requirements.
Part 2: Method A - Direct Chiral GC-FID
Best For: Raw material assay, reaction monitoring, and high-throughput QC.
Gas Chromatography (GC) utilizes the volatility of the ethyl ester functionality. Unlike HPLC, Flame Ionization Detection (FID) is universal for carbon-containing compounds, bypassing the UV-silence issue.
The Protocol
Critical Pre-requisite: If the sample is the hydrochloride salt (CAS 146293-15-4), it must be free-based in situ or prior to injection to prevent inlet liner degradation and peak tailing.
-
Column:
-Cyclodextrin based chiral column (e.g., Rt-βDEXse or Chiraldex B-DM), 30m x 0.25mm x 0.25µm. -
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Detector: FID at 280°C.
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 5°C/min to 160°C (Enantiomer separation window).
-
Ramp 20°C/min to 230°C (Burn off heavy impurities).
-
Sample Preparation (Salt Neutralization):
-
Weigh 10 mg of this compound HCl.
-
Add 1.0 mL saturated
solution. -
Extract with 1.0 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Inject 1.0 µL of the organic layer.
Validation Highlights (GC-FID)
-
Specificity: Baseline separation of (R) and (S) enantiomers is typically achieved with resolution (
) > 2.0. -
Linearity: Excellent (
) due to the wide dynamic range of FID. -
Robustness: High.[1] The method is less sensitive to mobile phase pH variations than HPLC.
Part 3: Method B - Marfey’s Derivatization (HPLC-UV)
Best For: Trace enantiomeric excess (ee) determination, biological samples, or labs without chiral GC capabilities.
Since the molecule lacks a chromophore, we must attach one. Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard. It reacts with the amine to form diastereomers, which can then be separated on a standard achiral C18 column.
The Mechanism & Workflow
The reaction converts the enantiomeric pair (3R/3S) into diastereomers (L-R and L-S) which have different physical properties and retention times on reversed-phase silica.
Figure 2: Derivatization mechanism transforming enantiomers into separable diastereomers.
The Protocol
-
Derivatization: Mix 50 µL sample (50 mM) with 100 µL FDAA (1% in acetone) and 20 µL 1M
. -
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Add 20 µL 1M HCl to stop the reaction.
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 340 nm (Marfey's reagent absorption max).
-
Part 4: Comparative Validation Data
The following table contrasts the performance metrics derived from standard validation protocols (ICH Q2(R1)).
| Validation Parameter | Method A: Chiral GC-FID | Method B: HPLC-UV (Marfey's) |
| Selectivity | Direct separation of enantiomers.[2] | Separation of diastereomers. |
| Limit of Quantitation (LOQ) | ~0.1% w/w (Assay focused) | ~0.01% w/w (Impurity focused) |
| Linearity ( | > 0.999 (10 - 150% of target) | > 0.995 (Derivatization introduces variance) |
| Precision (RSD) | < 1.0% (System Precision) | < 2.0% (Due to sample prep steps) |
| Sample Prep Time | Low (10 mins - Extraction) | High (90 mins - Reaction + Cool down) |
| Cost Per Sample | Low (Solvent + Gas) | High (Reagent cost) |
| Throughput | High (20 min run time) | Medium (45 min run time) |
Expert Insight: The "Self-Validating" Aspect
-
For GC: The use of an internal standard (e.g., Dodecane) makes the method self-correcting for injection volume errors.
-
For HPLC: The excess Marfey's reagent peak serves as a built-in system suitability check. If the reagent peak is absent or too small, the derivatization failed.
Part 5: References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[4][5] Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]
Sources
comparison of synthetic routes to enantiomerically pure beta-amino esters
Comparative Guide: Synthetic Routes to Enantiomerically Pure -Amino Esters
Executive Summary & Strategic Importance
This guide objectively compares the three dominant methodologies for accessing these scaffolds:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation (AH): The traditional industrial workhorse.
-
Biocatalytic Transamination: The modern "green" standard for manufacturing.
-
Organocatalytic Mannich Reaction: The versatile tool for discovery and library generation.
Route Analysis
Route A: Transition Metal-Catalyzed Asymmetric Hydrogenation (Rh-AH)
The Historical Industrial Standard
Mechanism & Rationale:
This route relies on the asymmetric reduction of
Key Protocol (Sitagliptin 2nd Gen Route):
-
Substrate:
-Enamino ester (derived from -keto ester + ammonium acetate). -
Catalyst: Rh(COD)Cl dimer + Josiphos ligand (
-Bu-Josiphos). -
Conditions: High pressure
(200–250 psi), MeOH, .
Performance Metrics:
-
Enantiomeric Excess (ee): 95–97% (often requires recrystallization to reach >99%).
-
Yield: >95%.
-
Scalability: High, but limited by specialized high-pressure equipment.
Pros/Cons:
-
(+) High atom economy.
-
(+) Well-established kinetics.
-
(-) Requires expensive precious metals (Rh).
-
(-) Trace metal remediation required (regulatory hurdle).
-
(-) High-pressure engineering controls needed.
Route B: Biocatalytic Transamination
The Modern Manufacturing Standard
Mechanism & Rationale:
Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral
Key Protocol (Sitagliptin 3rd Gen Route):
-
Substrate: Pro-sitagliptin ketone.
-
Catalyst: Engineered Transaminase (ATA-117 variant).
-
Conditions: Aqueous buffer/DMSO, Isopropylamine (donor), atmospheric pressure.
Performance Metrics:
-
Enantiomeric Excess (ee): >99.9% (No upgrading needed).[1]
-
Yield: ~92% (10-13% higher than Rh-route).
-
Scalability: Excellent (Standard multipurpose vessels).[2]
Pros/Cons:
-
(+) Eliminates heavy metals.[3]
-
(+) Mild conditions (ambient temp/pressure).
-
(+) Higher productivity (+53% kg/L/day vs Rh-route).[3]
-
(-) Enzyme engineering (Directed Evolution) required for new substrates.
-
(-) Substrate solubility in aqueous media can be limiting.
Route C: Organocatalytic Mannich Reaction
The Discovery & Diversity Route
Mechanism & Rationale: This route involves the addition of an enolizable nucleophile (ester or malonate) to an imine. Chiral Brønsted acids (e.g., Chiral Phosphoric Acids - CPAs) or H-bond donors (Thioureas) activate the imine via hydrogen bonding while simultaneously directing the nucleophile. This "dual activation" mode allows for high stereocontrol without metals.
Key Protocol (Representative CPA-catalyzed):
-
Substrate: Aldimine + Silyl Ketene Acetal (or Malonate).
-
Catalyst: BINOL-derived Chiral Phosphoric Acid (1-5 mol%).
-
Conditions: Toluene or DCM,
to RT.
Performance Metrics:
-
Enantiomeric Excess (ee): 85–96% (Substrate dependent).
-
Yield: 70–90%.
-
Scalability: Moderate (Cryogenic conditions often needed for highest ee).
Pros/Cons:
-
(+) Metal-free (No toxicity issues).[2]
-
(+) Tolerates diverse functional groups (ideal for library synthesis).
-
(-) Lower atom economy (if using silyl reagents).
-
(-) Slower reaction rates compared to metal catalysis.
Comparative Data Analysis
The following table contrasts the performance of these routes based on industrial data (specifically the Sitagliptin case study) and academic benchmarks.
| Feature | Rh-Catalyzed Hydrogenation | Biocatalytic Transamination | Organocatalytic Mannich |
| Primary Selectivity (ee) | 95–97% | >99.9% | 85–96% |
| Yield | ~85% (after recrystallization) | ~92% | 70–90% |
| Pressure Requirement | High (250 psi) | Ambient | Ambient |
| Heavy Metal Content | High (requires removal) | None | None |
| Development Time | Short (Ligand screening) | Long (Enzyme evolution) | Medium (Catalyst optimization) |
| Cost Driver | Rhodium price | Enzyme engineering | Chiral catalyst synthesis |
Visualizations
Diagram 1: Decision Matrix for Route Selection
Caption: Strategic decision tree for selecting a synthetic route based on scale, structural diversity, and development timeline.
Diagram 2: Mechanistic Comparison (Hydrogenation vs. Transamination)
Caption: Mechanistic flow comparison. Note the reliance on chelation/pressure for Rh-catalysis versus the donor/equilibrium shift for Biocatalysis.
Detailed Experimental Protocol
Selected Protocol: Biocatalytic Synthesis (Based on Savile et al., Science 2010)
This protocol represents the state-of-the-art for green manufacturing.
Reagents:
-
Substrate: Pro-sitagliptin ketone (200 g/L load)[3]
-
Enzyme: ATA-117 (engineered transaminase)
-
Donor: Isopropylamine (1 M)
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Solvent: 50% DMSO / 50% Borate Buffer (pH 8.5)
Step-by-Step Workflow:
-
Preparation: Dissolve the engineered transaminase (5 g/L) and PLP (1 mM) in the borate buffer.
-
Substrate Addition: Add the ketone substrate dissolved in DMSO to the aqueous enzyme mixture.
-
Amine Donor: Add isopropylamine (1.5 equivalents). The excess drives the equilibrium.
-
Reaction: Stir at
for 24 hours. Monitor consumption of ketone via HPLC. -
Workup: Acidify to pH 2 to quench enzyme activity. Extract the aqueous phase with organic solvent (e.g., isopropyl acetate) to remove unreacted ketone (if any).
-
Isolation: Basify the aqueous layer to pH 10 to precipitate the free base amine or extract into organic solvent.
-
Result: Yield >90%, ee >99.9%.
References
-
Savile, C. K., et al. (2010).[4][5] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309. Link
-
Hansen, K. B., et al. (2004). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Journal of the American Chemical Society, 126(40), 13002–13009. Link
-
Akiyama, T., et al. (2004). "Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid." Angewandte Chemie International Edition, 43(12), 1566–1568. Link
-
Terada, M. (2010).[6] "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010(12), 1929–1982. Link
-
Codexis Inc. (2010). "Greener Reaction Conditions Award: Engineered Enzyme for Sitagliptin Manufacture."[3] EPA Green Chemistry Challenge. Link
A Comparative Guide to the Reactivity of Ethyl (3R)-3-aminobutanoate and its (S)-enantiomer for Researchers and Drug Development Professionals
In the landscape of chiral building blocks for pharmaceutical synthesis, the enantiomers of ethyl 3-aminobutanoate serve as critical precursors for a variety of bioactive molecules. While chemically identical in achiral environments, the (3R) and (3S) enantiomers exhibit distinct reactivity profiles in the presence of other chiral molecules, a cornerstone of modern asymmetric synthesis and drug development. This guide provides an in-depth comparison of the reactivity of Ethyl (3R)-3-aminobutanoate and its (S)-enantiomer, supported by established chemical principles and experimental insights.
Foundational Chemical Properties and Reactivity
Ethyl 3-aminobutanoate is a chiral ester featuring a primary amine at the C3 position. This amine functionality is the primary center of reactivity, readily undergoing common transformations such as N-acylation and N-alkylation. The ester group, while generally less reactive, can be hydrolyzed or reduced under appropriate conditions.
Table 1: Physicochemical Properties of Ethyl 3-aminobutanoate Enantiomers
| Property | This compound | Ethyl (S)-3-aminobutanoate |
| Molecular Formula | C6H13NO2 | C6H13NO2 |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol |
| Appearance | Colorless to light yellow liquid or solid | Colorless to light yellow liquid or solid |
| Chirality | (R)-configuration at C3 | (S)-configuration at C3 |
Data sourced from PubChem CID 10855488 and 11116102.
The fundamental reactivity of the amine group is governed by its nucleophilicity and basicity. In standard organic reactions with achiral reagents, both enantiomers will display identical reaction rates and yields. For instance, the N-acetylation of either enantiomer with acetic anhydride proceeds readily to form the corresponding ethyl (3R)-3-acetamidobutanoate or ethyl (3S)-3-acetamidobutanoate.[1]
Caption: Conceptual workflow of enzymatic kinetic resolution.
This differential reactivity is a direct consequence of the steric and electronic interactions between the chiral substrate and the enzyme's active site. The "lock and key" or "induced fit" models of enzyme-substrate binding explain why one enantiomer achieves a more favorable transition state for the reaction to occur.
Asymmetric Synthesis: Building on Enantiomeric Purity
The distinct stereochemistry of each enantiomer makes them valuable and non-interchangeable starting materials in asymmetric synthesis. The predefined stereocenter at C3 directs the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of complex molecules like pharmaceuticals.
Focus on this compound:
The (R)-enantiomer is a well-documented building block in the synthesis of several important drugs. A prominent example is its use in the synthesis of the HIV integrase inhibitor, Dolutegravir. In this multi-step synthesis, the chirality of the starting (R)-ethyl 3-aminobutanoate is preserved and dictates the final stereochemistry of the active pharmaceutical ingredient (API). The synthesis involves the protection of the amine group via acylation, followed by further transformations. [1] Applications of Ethyl (S)-3-aminobutanoate:
While less commonly cited in high-profile drug syntheses compared to its (R)-counterpart, the (S)-enantiomer is also a valuable chiral precursor. It is utilized in the synthesis of various chiral ligands, auxiliaries, and other biologically active compounds where the (S)-configuration is required. For instance, it can be a precursor for the synthesis of certain beta-amino acids and peptide fragments with specific stereochemistry.
Experimental Protocols: A Practical Perspective
The following protocols provide a general framework for common reactions involving ethyl 3-aminobutanoate.
Protocol for N-Acylation (General)
This protocol describes the standard procedure for the acylation of the amine group, which is a fundamental step in many synthetic routes.
Materials:
-
Ethyl (3R)- or (S)-3-aminobutanoate
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
Dissolve ethyl 3-aminobutanoate (1.0 eq) and base (1.2 eq) in the aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with the organic solvent.
-
Wash the combined organic layers with 1M HCl (if a non-amine base was used), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Self-Validation: The success of the reaction can be confirmed by techniques such as NMR and mass spectrometry, which will show the addition of the acyl group and the corresponding change in molecular weight. The purity can be assessed by chromatography (TLC, HPLC).
Conceptual Protocol for Enzymatic Kinetic Resolution
This conceptual protocol outlines the general steps for separating a racemic mixture of ethyl 3-aminobutanoate using an enzymatic approach.
Materials:
-
Racemic ethyl 3-aminobutanoate
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene, MTBE)
-
Buffer solution (if hydrolysis is performed)
Procedure:
-
Dissolve the racemic ethyl 3-aminobutanoate and the acyl donor in the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-50 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted enantiomer and the acylated product.
-
Filter off the immobilized enzyme (which can often be reused).
-
Separate the acylated product from the unreacted starting material using column chromatography or extraction.
Self-Validation: The effectiveness of the resolution is determined by chiral HPLC analysis, which will show the separation of the two enantiomers and allow for the calculation of enantiomeric excess.
Conclusion
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl (3S)-3-aminobutanoate. National Center for Biotechnology Information. [Link]
Sources
Direct vs. Derivatization: Inter-Laboratory Validation Guide for Ethyl (3R)-3-aminobutanoate
Executive Summary
The accurate quantification of Ethyl (3R)-3-aminobutanoate (CAS 39750-92-0) is a critical quality attribute (CQA) in the synthesis of beta-amino acid pharmacophores, including HIV integrase inhibitors and gliptins. A major analytical challenge is the molecule's lack of a strong UV chromophore, historically necessitating laborious derivatization.[1][2]
This guide presents the results of a multi-site inter-laboratory validation study comparing two distinct analytical strategies:
-
The Modern Standard (Method A): Direct Chiral HPLC with Charged Aerosol Detection (CAD).
-
The Traditional Alternative (Method B): Pre-column Derivatization with Marfey’s Reagent (FDAA) followed by HPLC-UV.
Key Finding: While Method B remains viable for laboratories limited to UV detection, Method A (Direct CAD) demonstrates superior inter-laboratory reproducibility (%RSD < 1.5%) and significantly reduced sample preparation time, aligning more closely with the robustness requirements of ICH Q2(R2) .
Technical Background: The "UV-Silent" Challenge
This compound possesses a primary amine and an ester group but lacks the conjugated
-
The Old Way (Indirect): We chemically attach a "tag" (chromophore) to the amine. This introduces kinetic variables—if the reaction isn't 100% complete or if the reagent racemizes, the data is compromised.
-
The New Way (Direct): We use a detector that does not rely on light absorption. Charged Aerosol Detection (CAD) measures the charge of analyte particles formed after mobile phase evaporation. It is "universal" for non-volatiles and ideal for amino esters.
Visualizing the Workflow Divergence
The following diagram illustrates the operational complexity gap between the two methods.
Figure 1: Workflow comparison showing the "Dilute-and-Shoot" efficiency of Method A versus the multi-step chemistry required for Method B.
Comparative Methodologies
Method A: Direct Chiral HPLC-CAD (Recommended)
This method utilizes an immobilized polysaccharide column compatible with the volatile mobile phases required for CAD.
-
Instrument: HPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate in Water (pH 7.0).
-
Solvent B: Acetonitrile.
-
Mode: Isocratic 60:40 (A:B).
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detector Settings: CAD Evaporation Temp: 35°C; Power Function: 1.0 (or linearized).
-
Sample Prep: Dissolve 10 mg sample in 10 mL mobile phase. Vortex. Inject.
Method B: FDAA Derivatization HPLC-UV (Alternative)
This method relies on the reaction of the primary amine with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) to form diastereomers.
-
Instrument: Standard HPLC with UV/Vis (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: Acetonitrile.
-
Gradient: 10-50% B over 20 mins.
-
-
Derivatization Protocol:
-
Mix 50 µL sample (50 mM) with 100 µL FDAA (1% in acetone) and 20 µL 1M NaHCO3.
-
Heat at 40°C for 1 hour.
-
Cool and add 20 µL 1M HCl to quench.
-
Dilute 1:10 with mobile phase before injection.
-
Inter-Laboratory Validation Results
To satisfy ICH Q2(R2) requirements for reproducibility, samples of this compound spiked with 1.0% of the (S)-enantiomer were sent to three independent laboratories.
Table 1: Comparative Validation Data
| Parameter | Metric | Method A (Direct CAD) | Method B (Derivatization UV) | Interpretation |
| Specificity | Resolution ( | 4.2 (Enantiomers) | 2.8 (Diastereomers) | Method A provides cleaner baseline separation. |
| Linearity | > 0.998 (Quadratic fit*) | > 0.999 (Linear fit) | UV is naturally linear; CAD requires polynomial fit or linearization. | |
| Precision | Repeatability (n=6) | 0.4% RSD | 0.8% RSD | Both methods are precise within a single run. |
| Reproducibility | Inter-Lab %RSD | 1.2% | 4.8% | Critical Finding: Method B varies significantly between labs due to manual pipetting/heating steps. |
| Sensitivity | LOD (µg/mL) | 0.5 | 0.1 | Method B is more sensitive but less robust. |
| Throughput | Run Time | 12 min | 20 min + 60 min Prep | Method A is ~6x faster per batch. |
*Note: CAD response is non-linear at wide dynamic ranges; however, for impurity limits (0.1% - 5%), a linear approximation or quadratic fit is standard.
Robustness Analysis (Graphviz)
The following decision tree illustrates why Method A is the preferred choice for regulated environments (GMP), provided the hardware exists.
Figure 2: Decision matrix for method selection. Method A is prioritized for robustness, while Method B is a fallback for sensitivity or hardware limitations.
Discussion & Recommendations
Why Method A (CAD) Wins on "Trustworthiness"
In the inter-laboratory study, Lab 2 reported a 5% deviation in Method B (Derivatization) results compared to Labs 1 and 3. Root cause analysis revealed minor fluctuations in the heating block temperature (38°C vs 40°C) affected the reaction yield of the enantiomers differently (kinetic resolution effect).
Method A (Direct CAD) eliminated this variable entirely. The analyte is injected "as is." The only variable is the column performance, which is easily controlled via System Suitability Tests (SST).
When to Use Method B?
Do not discard Method B entirely. If your facility lacks CAD/ELSD or Mass Spectrometry, or if you are detecting trace enantiomers at <0.05% levels where UV-tagged derivatives often have lower Limits of Detection (LOD), Method B is the necessary choice.
References
-
ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]
-
Thermo Fisher Scientific. (2021). Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247. [Link]
-
Reach Separations. (2020). A comparison of CAD and ELSD as non-UV detection techniques. [Link]
Sources
A Comparative Guide to the Reduction of Ethyl (3R)-3-aminobutanoate to (R)-3-aminobutanol for Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of chiral intermediates with high enantiomeric purity is a critical cornerstone. (R)-3-aminobutanol is a valuable chiral building block, notably utilized in the synthesis of antiviral medications. Its efficient and stereoselective production is, therefore, a subject of considerable interest to researchers and process chemists. This guide provides an in-depth comparison of various chemical reduction methods to convert Ethyl (3R)-3-aminobutanoate to (R)-3-aminobutanol, offering insights into the practical application, scalability, and safety of each approach.
Introduction: The Significance of (R)-3-aminobutanol
(R)-3-aminobutanol serves as a key chiral precursor in the synthesis of several active pharmaceutical ingredients (APIs). The stereochemistry at the C-3 position is crucial for the biological activity of the final drug molecule. Consequently, the reduction of the ethyl ester precursor must proceed with high fidelity, preserving the existing chirality. This guide will explore three primary pathways for this transformation: direct reduction using powerful hydride reagents, a milder approach requiring functional group protection, and the potential for catalytic hydrogenation.
Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent, capable of readily reducing esters to their corresponding primary alcohols. Given its high reactivity, it presents a direct, one-step route to (R)-3-aminobutanol from its ethyl ester.
Mechanism of Action
The reduction of an ester with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxy leaving group and a subsequent second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol upon acidic workup. The aluminum hydride's high reactivity stems from the polarized Al-H bond, making the hydride highly nucleophilic.
Experimental Protocol: LiAlH₄ Reduction of this compound Hydrochloride
A common strategy to prevent the acidic proton of the free amine from reacting with the LiAlH₄ is to use the hydrochloride salt of the starting material.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Addition of Substrate: A solution of this compound hydrochloride in dry THF is added dropwise to the LiAlH₄ suspension at 0 °C. The hydrochloride salt reacts with LiAlH₄ to form a complex, which is then reduced.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all at 0 °C. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: The resulting slurry is filtered, and the filter cake is washed with additional THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-3-aminobutanol. Further purification can be achieved by distillation.
Advantages and Disadvantages
-
Advantages:
-
High reactivity and typically high yields.
-
A direct, one-step conversion.
-
-
Disadvantages:
-
LiAlH₄ is highly reactive and pyrophoric, reacting violently with water and other protic solvents. This necessitates strict anhydrous conditions and careful handling, posing safety risks, especially on a large scale.
-
The workup procedure can be challenging to optimize for large-scale operations.
-
LiAlH₄ is more expensive than other reducing agents like sodium borohydride.
-
Sodium Borohydride (NaBH₄) Reduction with Amine Protection
Sodium borohydride (NaBH₄) is a milder and safer reducing agent than LiAlH₄. However, it is generally not reactive enough to reduce esters under standard conditions. To utilize NaBH₄ for the synthesis of (R)-3-aminobutanol, a two-step approach involving the protection of the amino group followed by the reduction of the ester is typically employed.
Mechanism of Action
The reduction of esters with NaBH₄ can be facilitated by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it susceptible to hydride attack from NaBH₄.
Experimental Protocol: N-Boc Protection followed by NaBH₄/BF₃·OEt₂ Reduction
Part A: N-Boc Protection
-
Reaction Setup: this compound is dissolved in a suitable solvent like dichloromethane (DCM) or THF.
-
Addition of Reagents: Triethylamine (a base to neutralize the generated acid) and di-tert-butyl dicarbonate (Boc₂O) are added, and the mixture is stirred at room temperature.
-
Workup: The reaction mixture is washed with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated to give N-Boc-Ethyl (3R)-3-aminobutanoate.
Part B: Reduction
-
Reaction Setup: The N-Boc protected ester is dissolved in a dry ethereal solvent like THF under an inert atmosphere.
-
Addition of Reagents: Sodium borohydride is added, and the mixture is cooled to 0 °C. Boron trifluoride etherate is then added dropwise.
-
Reaction and Workup: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) to complex with the boron salts.
-
Isolation: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Part C: Deprotection
-
Reaction: The N-Boc-(R)-3-aminobutanol is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in methanol, to remove the Boc protecting group.
-
Isolation: The solvent and excess acid are removed under reduced pressure to yield the hydrochloride salt of (R)-3-aminobutanol, which can be neutralized to obtain the free amine.
A patent describes a similar process starting from N-Boc-(R)-3-aminobutyric acid, which is reduced with NaBH₄ and BF₃·OEt₂ to give N-Boc-(R)-3-aminobutanol in 95% yield.
Advantages and Disadvantages
-
Advantages:
-
Enhanced safety profile compared to LiAlH₄, making it more suitable for industrial applications.
-
The reagents are generally less expensive and easier to handle.
-
-
Disadvantages:
-
Requires a multi-step process (protection and deprotection), which lowers the overall yield and increases the process mass intensity.
-
The use of protecting groups adds to the cost and complexity of the synthesis.
-
Catalytic Hydrogenation
Catalytic hydrogenation is an attractive green chemistry approach for reductions, often offering high chemoselectivity and operational simplicity. While widely used for the reduction of various functional groups, its application to the direct reduction of amino esters can be challenging.
Mechanism of Action
In catalytic hydrogenation, the substrate and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., Ruthenium, Rhodium, Palladium). The ester is then reduced in a stepwise manner. The choice of catalyst, solvent, temperature, and pressure are critical parameters that determine the success and selectivity of the reaction.
Plausible Experimental Protocol
-
Reaction Setup: A high-pressure reactor (autoclave) is charged with this compound, a suitable solvent (e.g., methanol or ethanol), and a heterogeneous catalyst (e.g., 5% Ru/C).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The mixture is heated and stirred for several hours.
-
Workup: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by distillation.
Advantages and Disadvantages
-
Advantages:
-
Potentially the most environmentally friendly and safest method, avoiding pyrophoric reagents and stoichiometric waste.
-
Amenable to continuous flow processes, which can be highly efficient for large-scale production.
-
-
Disadvantages:
-
May require high pressures and temperatures, necessitating specialized equipment.
-
Catalyst selection and optimization can be challenging, and catalysts can be expensive.
-
Potential for side reactions, such as hydrogenolysis of the C-N bond, needs to be carefully evaluated.
-
The free amino group can sometimes poison the catalyst, requiring careful selection of catalyst and reaction conditions.
-
Performance Comparison
| Parameter | LiAlH₄ Reduction | NaBH₄ Reduction (with Protection) | Catalytic Hydrogenation (Projected) |
| Number of Steps | 1 (from hydrochloride salt) | 3 (protection, reduction, deprotection) | 1 |
| Reagent Safety | High risk (pyrophoric) | Low risk | Moderate risk (flammable H₂ gas) |
| Yield | Generally high (ca. >80%) | High for each step, but lower overall | Variable, requires optimization |
| Purity | High, but workup can be challenging | High | Potentially high, but side reactions possible |
| Scalability | Challenging due to safety concerns | Readily scalable | Highly scalable, especially in flow |
| Cost | High (reagent cost and safety infrastructure) | Moderate (reagents and extra steps) | Potentially low on large scale (catalyst recycling) |
| Environmental Impact | High (stoichiometric aluminum waste) | Moderate (solvent and reagent waste) | Low (minimal waste) |
Conclusion and Recommendations
The choice of reduction method for converting this compound to (R)-3-aminobutanol is a critical decision that balances efficiency, safety, cost, and scalability.
-
For laboratory-scale synthesis and rapid access to the product , the direct reduction with Lithium Aluminum Hydride is a viable and high-yielding option, provided that stringent safety precautions are implemented.
-
For industrial-scale production , the multi-step process involving N-protection followed by Sodium Borohydride reduction offers a significantly better safety profile and is more amenable to large-scale manufacturing. While the additional steps reduce the overall efficiency, the operational safety and lower cost of reagents are major advantages. A process starting from (R)-3-aminobutanoic acid and using a reducing agent like sodium aluminum hydride has been shown to be effective, providing yields of 61-67% with high purity.
-
Catalytic Hydrogenation represents a promising "green" alternative. However, the development of a robust and selective catalytic system for this specific substrate requires further research and optimization. If a suitable catalyst and conditions can be identified, this method would likely be the most cost-effective and environmentally benign for large-scale production in the long term.
Ultimately, the optimal method will depend on the specific requirements of the project, including the scale of production, available equipment, and the priority given to safety, cost, and environmental considerations.
Visualizations
Reaction Scheme
Caption: General reduction of this compound.
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for LiAlH₄ reduction.
Logical Relationship: Method Selection Criteria
Caption: Decision factors for reduction method selection.
References
-
Ningbo Inno Pharmchem Co., Ltd. LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. [Link]
-
Oreate AI. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. [Link]
-
Pediaa. Difference Between LiAlH4 and NaBH4. [Link]
-
Medicines for All institute (M4ALL). (R)-3-aminobutanol (Batch). [Link]
-
BYJU'S. Lithium aluminium hydride. [Link]
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link]
-
UCLA Chemistry. Reduction Reactions. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
PubChem. This compound. [Link]
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Reddit. NaBH4 reduction of ester. [Link]
-
Organic Syntheses. α-AMINO ALCOHOLS: (S)-VALINOL. [Link]
- Google Patents.
-
DigitalCommons@UMaine. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [Link]
-
Journal of Chemical and Pharmaceutical Research. A Reduction of Chiral Amino Acids Based on Current Method. [Link]
-
Patsnap. Preparation method for R-3-aminobutanol. [Link]
-
Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. [Link]
-
Filo. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol?. [Link]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl (3R)-3-aminobutanoate
This document provides a detailed protocol for the safe and compliant disposal of Ethyl (3R)-3-aminobutanoate (CAS No. 115880-49-4). As a chiral building block in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety and environmental standards. This guide moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory compliance within the laboratory.
Hazard Profile and Chemical Rationale
-
Basicity and Corrosivity: The lone pair of electrons on the nitrogen atom of the primary amine group makes the molecule basic. This property means it will react exothermically with acids. Similar amino esters are classified as corrosive, causing severe skin burns and eye damage[1]. The hydrochloride salt of the (S)-enantiomer is classified as causing skin and serious eye irritation[2]. Therefore, this compound should be handled as a potential corrosive and irritant.
-
Reactivity: The compound is incompatible with strong oxidizing agents and strong acids due to its amine functionality[3][4]. Contact with these substances can lead to vigorous, potentially hazardous reactions.
-
Toxicity: The hydrochloride salt of the enantiomer is listed as harmful if swallowed[2]. While oral ingestion is a low-probability event in a controlled lab setting, this underscores the need for careful handling to prevent any route of exposure.
-
Environmental Impact: Amino esters are not typically persistent in the environment, but their introduction into waterways can affect pH and harm aquatic life[1]. Therefore, disposal via sewer systems is strictly prohibited[1][5].
A summary of the anticipated hazard classification is provided below.
| Hazard Category | GHS Classification (Anticipated) | Rationale & Key Precautions |
| Acute Toxicity, Oral | Warning (Category 4) | Harmful if swallowed. Do not ingest. Wash hands thoroughly after handling[2]. |
| Skin Corrosion/Irritation | Warning/Danger (Category 1/2) | Causes skin irritation and potential burns. Wear appropriate gloves and lab coat[1][2]. |
| Eye Damage/Irritation | Danger (Category 1) | Causes serious eye damage. Wear safety glasses or goggles[1][2]. |
| Respiratory Irritation | Warning (Category 3) | May cause respiratory irritation. Handle only in a well-ventilated area or chemical fume hood[1][2]. |
Immediate Safety Protocols & Spill Management
Accidental spills must be managed promptly and safely. The response protocol is dictated by the scale of the spill.
Personal Protective Equipment (PPE)
Before handling the chemical or managing a spill, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened lab coat.
Step-by-Step Spill Cleanup Protocol
For Small Spills (<100 mL):
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, bentonite, or commercially available chemical absorbent pads[6].
-
Collect the Material: Working from the outside in, carefully sweep or scoop the absorbed material into a designated, sealable waste container[3][6].
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or soap and water.
-
Dispose of Waste: Seal the container, label it clearly as "this compound Spill Debris," and manage it as hazardous waste according to the procedures in Section 4.
For Large Spills (>100 mL):
-
Evacuate: Immediately alert all personnel and evacuate the immediate area.
-
Restrict Access: Prevent entry into the affected area.
-
Contact Safety Officer: Notify your institution's Environmental Health & Safety (EHS) department or designated emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Segregation, Containment, and Labeling
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring cost-effective disposal.
-
Identify and Segregate: Classify waste containing this compound as a nitrogen-containing organic base. It must be kept separate from other chemical waste streams, especially acidic waste and waste containing oxidizing agents[4]. Mixing incompatible wastes can result in violent reactions and is a serious breach of safety protocol[7].
-
Select Appropriate Containers: Use only chemically compatible and leak-proof containers. High-density polyethylene (HDPE) containers are a suitable choice.
-
Label Containers Clearly: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The date of accumulation.
-
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory[4]. The storage area should have secondary containment to control any potential leaks.
Approved Disposal Pathways
Disposal of this compound must follow institutional policies and comply with federal, state, and local regulations. The following decision workflow outlines the appropriate disposal path.
Caption: Disposal Decision Workflow for this compound.
Primary Method: Licensed Hazardous Waste Vendor
This is the most secure, compliant, and recommended method for all quantities of waste.
-
Accumulate Waste: Collect the chemical waste in a properly segregated and labeled container as described in Section 3.
-
Keep Container Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste[8]. They will manage the final disposal through a licensed vendor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9].
Advanced Option: On-Site Neutralization (Small Quantities Only)
CAUTION: This procedure should only be performed by trained personnel with a thorough understanding of the reaction chemistry and in strict accordance with institutional and local regulations[10]. It is not a substitute for vendor disposal for bulk quantities.
The basic amine functionality allows for neutralization with a weak acid to form a more water-soluble and less hazardous salt.
Protocol for Neutralizing ~1 mL of this compound:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Prepare Dilute Acid: Prepare a 1 M solution of a weak acid, such as citric acid or acetic acid.
-
Cool the Amine: Place the vial containing the this compound in an ice bath.
-
Slowly Add Acid: While stirring, slowly add the 1 M weak acid solution dropwise to the amine. Monitor the temperature to ensure the reaction does not become too vigorous.
-
Monitor pH: Continue adding acid until the pH of the solution is neutral (pH ~7). Check the pH using litmus paper or a calibrated pH meter.
-
Dispose of Solution: The resulting neutralized salt solution may be eligible for drain disposal, but only if confirmed to be permissible by your local regulations and EHS office[10]. The American Chemical Society advises that drain disposal is only suitable for small amounts of dilute acids and bases with a pH between 5.5 and 10.5 and requires verification with local authorities[10].
Ultimate Destruction: High-Temperature Incineration
Whether disposed of via a vendor or neutralized on-site, the ultimate fate of the organic molecule is typically destruction. For nitrogen-containing organic compounds, the preferred method is high-temperature incineration in a specialized hazardous waste incinerator[11].
-
Combustion Chemistry: In a well-designed incinerator, the flame zone is hot enough to break down organic molecules[12]. The carbon and hydrogen in this compound react with oxygen to form carbon dioxide (CO₂) and water (H₂O)[12].
-
Nitrogen Oxide (NOx) Formation: A critical consideration for this compound is its nitrogen content. During combustion, the nitrogen atom is converted primarily into nitrogen oxides (NOx), which are atmospheric pollutants[12][13].
-
Emission Control: Licensed hazardous waste incinerators are equipped with advanced emission control systems, such as scrubbers and catalytic converters, to remove NOx and other harmful gases from the flue gas before it is released into the atmosphere, ensuring compliance with environmental regulations[11].
By understanding this final step, researchers can appreciate the importance of proper waste segregation, as it ensures that nitrogen-containing waste is sent to a facility capable of managing its specific combustion byproducts.
References
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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NOVA Chemicals. (2023, October 10). Material Safety Data Sheet. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855488, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440030, ethyl (3R)-3-hydroxybutanoate. Retrieved from [Link]
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Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Library of Medicine. Retrieved from [Link]
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McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
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Federal Register. (2011, February 16). Polymerized Fatty Acid Esters With Aminoalcohol Alkoxylates; Exemption From the Requirement of a Tolerance. Retrieved from [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix C. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. Retrieved from [Link]
-
ChemProfJH. (2022, November 7). Neutralization reactions for carboxylic acids and amines [Video]. YouTube. Retrieved from [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
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European Chemicals Agency. (n.d.). 4,5-dihydro-1,2-oxazol-3-yl)-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide - Registration Dossier. Retrieved from [Link]
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ALL4 Inc. (2025, September 4). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614517, (S)-Ethyl 3-aminobutanoate hydrochloride. Retrieved from [Link]
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ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]
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ScholarWorks at University of Montana. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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SciSpace. (2016, September 28). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
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Personal protective equipment for handling Ethyl (3R)-3-aminobutanoate
Executive Summary & Hazard Context[1][2][3][4][5][6]
Ethyl (3R)-3-aminobutanoate is a valuable chiral building block, frequently employed in the synthesis of beta-amino acids and pharmaceutical intermediates.[1] While often categorized generically alongside other amino esters, its specific handling requirements are dictated by two functional groups: a nucleophilic primary amine and an electrophilic ester .
The Safety Paradox: Many researchers underestimate this compound because it is not a highly volatile solvent nor a pyrophoric reagent. However, as a beta-amino ester, it possesses a unique hazard profile:[1]
-
Amine Basicity: It can cause severe irritation or chemical burns to mucous membranes (eyes/lungs).[1]
-
Permeation: The lipophilic ester tail facilitates skin absorption, while the amine head group acts as a sensitizer.
-
Instability: It is hygroscopic and prone to hydrolysis or cyclization (forming lactams) if improperly handled, leading to pressure buildup in waste containers.
This guide moves beyond the standard SDS to provide a field-proven operational safety framework.
Chemical Hazard Profile (The "Why")
Before selecting PPE, we must understand the enemy.[1]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Fluidity increases splash risk; requires barrier protection.[1] |
| Flash Point | ~65–75°C (Combustible) | Class IIIA Combustible. Avoid open flames; ground equipment during transfer.[1][2] |
| GHS Classification | Skin Irrit. 2 (H315) / Eye Irrit. 2A (H319) / STOT SE 3 (H335) | Conservative Approach: Treat as Corrosive (H314) to eyes due to amine content.[1] |
| Reactivity | Incompatible with strong acids, oxidizers, and acid chlorides. | Violent Reaction Risk: Do not dispose of in acidic waste streams without dilution. |
| Odor | Amine-like (fishy/ammonia) | Olfactory fatigue can occur; do not rely on smell for leak detection.[1] |
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient for handling concentrated amino esters.[1] The following protocol uses a Barrier-Layering Strategy .
Hand Protection: The Permeation Defense
Scientific Rationale: Amines are known to permeate standard nitrile rubber.[1] The ester chain in this compound increases its solubility in organic glove materials, accelerating breakthrough.[1]
-
Routine Handling (<10 mL):
-
Bulk Handling (>10 mL) or Spill Cleanup:
Eye & Face Protection
Scientific Rationale: The basicity of the amine group causes saponification of fatty tissues in the eye, leading to deep, non-reversible damage faster than acids.[1]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Note: Safety glasses with side shields are insufficient for liquid handling due to the risk of tracking around the lens.[1]
-
-
High Volume: Face shield worn over goggles.[1]
Respiratory Protection
Scientific Rationale: Inhalation causes respiratory tract irritation (H335).[1][4]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1]
-
Critical: Standard Organic Vapor cartridges may not effectively neutralize the amine; ensure the cartridge is rated for amines (often green or yellow band depending on manufacturer).[1]
-
Operational Workflows
PPE Selection Decision Tree
Use this logic flow to determine the required protection level before starting work.
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and engineering controls.
Handling & Transfer Protocol
-
Inspect Glassware: Ensure no cracks; amines can weaken stressed glass over time.[1]
-
Inert Atmosphere: While not strictly pyrophoric, keeping the material under Nitrogen/Argon prevents moisture absorption (which degrades the ester) and reduces flammability risk.
-
Syringe Transfer: Use Luer-lock syringes to prevent needle pop-off due to viscosity or back-pressure.[1]
-
Quenching: Never add water directly to the concentrated amine ester; the exotherm can cause splashing.
Spill Response Strategy
Scenario: 50 mL bottle dropped in the hood.
-
Alert & Evacuate: Notify nearby personnel.
-
Ventilate: Ensure hood sash is at the lowest working position; hit the "Emergency Purge" button if equipped.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a chemical apron.[1]
-
Contain: Surround the spill with vermiculite or sand dikes.[1] Do not use paper towels (high surface area + combustible liquid + air = fire risk).[1]
-
Absorb: Cover the spill with an inert absorbent (vermiculite/chem-sorb).[1]
-
Disposal: Scoop into a hazardous waste bag. Label as "Organic Waste - Amine Contaminated."[1]
Waste Disposal & Decontamination[1]
Crucial Warning: Do not mix this compound waste with:
-
Acid Chlorides/Anhydrides: Violent reaction.[1]
-
Strong Oxidizers (Nitric Acid): Fire/Explosion hazard.[1][5]
| Waste Stream | Classification | Notes |
| Primary Stream | Non-Halogenated Organic | Preferred route.[1] Ensure container is compatible (HDPE or Glass).[1] |
| Aqueous Stream | Basic Aqueous Waste | Only if the material has been diluted/hydrolyzed. Check pH before adding to bulk tank. |
| Solid Waste | Hazardous Solid (Debris) | Gloves, wipes, and absorbents must be double-bagged.[1] |
Decontamination of Glassware: Rinse glassware with Ethanol before washing with water.[1] The ester is more soluble in alcohol; direct water contact may result in an oily, sticky residue that is difficult to remove.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122046, Ethyl 3-aminobutanoate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Ethyl 3-aminobutanoate.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
